Product packaging for 2-(3,5-Dimethylisoxazol-4-yl)acetic acid(Cat. No.:CAS No. 2510-27-2)

2-(3,5-Dimethylisoxazol-4-yl)acetic acid

Cat. No.: B1299274
CAS No.: 2510-27-2
M. Wt: 155.15 g/mol
InChI Key: ZEONKMXUCHNYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3,5-Dimethylisoxazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B1299274 2-(3,5-Dimethylisoxazol-4-yl)acetic acid CAS No. 2510-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-6(3-7(9)10)5(2)11-8-4/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEONKMXUCHNYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366237
Record name (3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-27-2
Record name (3,5-Dimethylisoxazol-4-yl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2510-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethyl-1,2-oxazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Unassuming Architect: A Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block

In the intricate world of medicinal chemistry, success often hinges on the strategic selection of molecular scaffolds that offer a blend of stability, synthetic versatility, and potent biological interaction. Among the pantheon of heterocyclic compounds, the isoxazole ring stands out for its unique electronic properties and its ability to act as a versatile pharmacophore. This guide delves into a particularly influential member of this family: 2-(3,5-Dimethylisoxazol-4-yl)acetic acid (CAS No. 2510-27-2). While it may appear as a simple bifunctional molecule, its true value lies in its role as a sophisticated architectural element in the design of highly targeted therapeutics. This document provides an in-depth perspective for researchers and drug development professionals on its core properties, synthesis, and, most critically, its application as a powerful tool in modulating complex biological pathways.

Core Physicochemical & Structural Identity

This compound is a white crystalline solid at room temperature.[1][2] Its structure features a carboxylic acid moiety attached via a methylene bridge to the 4-position of a 3,5-dimethylated isoxazole ring. This arrangement confers both acidic properties and a distinct three-dimensional profile that is crucial for its biological activity.[2] The dimethyl groups contribute to its lipophilicity, potentially influencing cell permeability and interaction with hydrophobic pockets in target proteins.[2]

A summary of its key properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 2510-27-2[3][4][5]
Molecular Formula C₇H₉NO₃[1][3]
Molecular Weight 155.15 g/mol [1][3]
Appearance White to off-white crystalline powder/solid[1][6]
Melting Point 120-121 °C[6][7]
Boiling Point (Predicted) 322.5 ± 37.0 °C at 760 mmHg[6][7]
Density (Predicted) 1.236 ± 0.06 g/cm³[6][7]
Solubility Soluble in polar solvents like water and alcohols; slightly soluble in DMSO and Methanol.[2][8]
Storage Conditions Sealed in a dry environment at room temperature or 0-8 °C.[1][3]
InChI Key ZEONKMXUCHNYRN-UHFFFAOYSA-N[3][9]

Synthesis Pathway: From Ester to Active Acid

The most common and practical route to obtaining this compound in high purity is through the hydrolysis of its corresponding ethyl ester, ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate. This precursor is readily available from commercial suppliers. The hydrolysis is a straightforward saponification reaction, typically mediated by a strong base like lithium hydroxide (LiOH), which offers excellent control and high yields.

The causality behind this choice is rooted in efficiency and purity. Starting from the ester allows for purification via standard chromatographic techniques before the final hydrolysis step. The subsequent saponification is often a clean reaction, and the resulting carboxylic acid can be easily isolated by acidification, which precipitates the product from the aqueous solution. This minimizes the need for complex purification of the final, often more polar, active compound.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acidification & Isolation Ester Ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate Reagents1 LiOH, THF/H₂O Ester->Reagents1 Intermediate Lithium Carboxylate Salt (in solution) Reagents1->Intermediate Acid HCl (aq) Intermediate->Acid pH adjustment to ~2 Product This compound (Precipitate) Intermediate->Product Workup Acid->Product

Diagram 1: General workflow for the hydrolysis of the ethyl ester precursor.
Self-Validating Laboratory Protocol: Synthesis via Hydrolysis

This protocol is designed to be self-validating through clear in-process checks (e.g., pH monitoring) and a definitive final product characterization.

Materials:

  • Ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • pH paper or calibrated pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio). The THF ensures solubility of the ester, while the water is necessary for the base.

  • Saponification: To the stirring solution, add LiOH (1.5 eq) portion-wise. Allow the reaction to stir at room temperature for 12-18 hours.[10]

    • Expert Insight: Using a slight excess of LiOH ensures the complete conversion of the ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Add water to the remaining residue and transfer the aqueous solution to a separatory funnel. Wash the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring until the pH of the solution is approximately 2.[10] A white precipitate of the desired carboxylic acid should form.

    • Trustworthiness Check: This precipitation step is a key validation point. The formation of a solid upon acidification is a strong indicator that the carboxylate salt has been successfully protonated to the less water-soluble carboxylic acid.

  • Extraction: Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). The product will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the final product, this compound, typically as a white solid.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should align with the literature value (120-121 °C).[6][7]

Application in Drug Development: The Acetyl-Lysine Mimic

The primary significance of this compound in modern pharmacology is its function as a structural and electronic mimic of acetylated lysine (KAc). This capability has positioned it as a cornerstone in the development of Bromodomain and Extra-Terminal domain (BET) protein inhibitors.

Mechanism of Action: Targeting BRD4

BET proteins, particularly BRD4, are epigenetic readers that recognize and bind to acetylated lysine residues on histone tails.[11] This interaction is a critical step in recruiting the transcriptional machinery to specific genes, including potent oncogenes like c-MYC.[11] Overactivity of this pathway is a hallmark of numerous cancers.

The 3,5-dimethylisoxazole moiety serves as an effective KAc bioisostere. Molecular docking studies reveal that it engages in key interactions within the BRD4 binding pocket:

  • Hydrogen Bonding: The nitrogen atom of the isoxazole ring forms a crucial hydrogen bond with the side chain of a conserved asparagine residue (Asn140 in BRD4).[11]

  • Water-Bridged Interaction: A conserved water molecule often mediates a hydrogen bond between the isoxazole oxygen and the side chain of a tyrosine residue (Tyr97 in BRD4).[11]

  • Hydrophobic Interactions: The two methyl groups at the 3- and 5-positions fit snugly into a hydrophobic region of the binding pocket, enhancing binding affinity.

The acetic acid portion of the molecule provides a critical vector for synthetic elaboration, allowing chemists to link this KAc-mimicking "warhead" to other fragments that occupy adjacent pockets, thereby creating potent and selective inhibitors.[11] Derivatives have shown significant anti-proliferative activity in breast cancer cell lines.[11]

Diagram 2: Key pharmacophoric interactions with the BRD4 acetyl-lysine binding pocket.
Broader Applications

Beyond its role in oncology, this compound serves as a versatile intermediate in other fields:

  • Agrochemicals: It is used in the formulation of next-generation crop protection products.[1][9]

  • Anti-inflammatory Agents: The isoxazole scaffold is a known component of various anti-inflammatory and analgesic drugs, and this acid serves as a key precursor.[1][9]

  • Biochemical Research: Its unique properties are leveraged to probe metabolic pathways and enzyme activities.[9]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][12]

Hazard ClassGHS CodePictogramSignal WordStatementSource(s)
Acute Toxicity (Oral) H302Exclamation MarkWarningHarmful if swallowed[3]
Skin Irritation H315GHS07WarningCauses skin irritation[3]
Eye Irritation H319GHS07WarningCauses serious eye irritation[3]
Respiratory Irritation H335GHS07WarningMay cause respiratory irritation[3]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound exemplifies the principle of molecular elegance in drug design. Its deceptively simple structure masks a sophisticated functionality, acting as a highly effective mimic for acetylated lysine and enabling the targeted disruption of epigenetic pathways crucial to cancer progression. Its synthetic accessibility and versatile chemical handles ensure its continued relevance not only in the development of novel BET inhibitors but also across the broader landscape of pharmaceutical and agrochemical research. For the modern medicinal chemist, this compound is not merely a reagent; it is a key that unlocks the door to new therapeutic possibilities.

References

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-Dimethylisoxazol-4-yl)acetic acid is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural motif is of significant interest to researchers in pharmaceutical development and agrochemical research. This guide provides a detailed exploration of viable synthetic pathways for this target molecule, offering insights into the strategic considerations behind each route and comprehensive, actionable protocols for laboratory execution.

Two principal and robust synthetic strategies will be discussed in detail:

  • Pathway 1: Synthesis via C4-Functionalization of 3,5-Dimethylisoxazole. This route involves the initial formation of the 3,5-dimethylisoxazole core, followed by the introduction of a two-carbon acid side chain at the C4 position via a chloromethylated intermediate.

  • Pathway 2: Homologation of 3,5-Dimethylisoxazole-4-carboxylic Acid. This strategy commences with the synthesis of the corresponding carboxylic acid, which is then subjected to a one-carbon chain extension to yield the desired acetic acid derivative.

This document is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary technical depth to enable the successful synthesis of this compound.

Pathway 1: Synthesis via C4-Functionalization of 3,5-Dimethylisoxazole

This pathway is a linear approach that builds upon the readily accessible 3,5-dimethylisoxazole core. The key transformations involve a chloromethylation at the C4 position, followed by a nucleophilic substitution with a cyanide source to introduce the acetonitrile moiety, which is then hydrolyzed to the final carboxylic acid.

Logical Workflow for Pathway 1

Pathway 1 Workflow A 3,5-Dimethylisoxazole B 4-(Chloromethyl)-3,5-dimethylisoxazole A->B Chloromethylation C 2-(3,5-Dimethylisoxazol-4-yl)acetonitrile B->C Cyanation D This compound C->D Hydrolysis

Caption: Workflow for the synthesis of the target compound via C4-functionalization.

Step 1: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

The introduction of a chloromethyl group at the C4 position of 3,5-dimethylisoxazole is a crucial step. A common method for this transformation is the reaction with paraformaldehyde and hydrogen chloride.[2]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, combine 3,5-dimethylisoxazole, paraformaldehyde, and a suitable solvent such as 1,4-dioxane.[2]

  • Acidification: Cool the mixture and begin to bubble hydrogen chloride gas through the solution while maintaining a temperature of 30-50 °C.[2]

  • Reaction: After saturation with HCl, heat the reaction mixture to reflux (80-100 °C) and continue to pass a slow stream of HCl gas through the mixture until the starting material is consumed, as monitored by TLC or GC-MS.[2]

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess HCl. The residue is then subjected to vacuum distillation to afford 4-(chloromethyl)-3,5-dimethylisoxazole as a colorless to yellow liquid.[2][3]

ParameterValueReference
Boiling Point87-88 °C / 8 mmHg[3][4]
Density1.173 g/mL at 25 °C[3][4]
Refractive Indexn20/D 1.486[3][4]
Step 2: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetonitrile

The conversion of the chloromethyl intermediate to the corresponding acetonitrile is achieved through a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)-3,5-dimethylisoxazole in a suitable polar aprotic solvent such as acetonitrile or DMSO.

  • Cyanation: Add sodium or potassium cyanide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is concentrated in vacuo. The resulting residue is then partitioned between water and an organic solvent like dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Hydrolysis of 2-(3,5-Dimethylisoxazol-4-yl)acetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]

Experimental Protocol (Acid Hydrolysis):

  • Reaction Setup: Combine 2-(3,5-dimethylisoxazol-4-yl)acetonitrile with an aqueous solution of a strong acid, such as 6M hydrochloric acid or sulfuric acid, in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Heat the mixture to reflux and maintain the temperature until the reaction is complete, as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the product can be extracted with a suitable organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

Pathway 2: Homologation of 3,5-Dimethylisoxazole-4-carboxylic Acid

This pathway offers a convergent approach where the isoxazole ring is first synthesized with a carboxylic acid functionality at the C4 position. This precursor then undergoes a one-carbon homologation via the Arndt-Eistert reaction to furnish the target acetic acid.

Logical Workflow for Pathway 2

Pathway 2 Workflow A Ethyl 3,5-dimethylisoxazole-4-carboxylate B 3,5-Dimethylisoxazole-4-carboxylic acid A->B Hydrolysis C 3,5-Dimethylisoxazole-4-carbonyl chloride B->C Acid Chloride Formation D α-Diazoketone Intermediate C->D Reaction with Diazomethane E Ketene Intermediate D->E Wolff Rearrangement F This compound E->F Hydrolysis

Caption: Workflow for the synthesis of the target compound via Arndt-Eistert homologation.

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

The starting carboxylic acid can be prepared by the hydrolysis of its corresponding ethyl ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 5N NaOH) and stir the reaction mixture at room temperature for approximately 8 hours.

  • Work-up: After the reaction is complete, remove the organic solvents by distillation under reduced pressure. Acidify the remaining aqueous solution with 6N aqueous hydrochloric acid to a pH of 2. The precipitated white solid product is then collected by filtration, washed with water, and dried to afford 3,5-dimethylisoxazole-4-carboxylic acid. A high yield of around 94% can be expected.

Step 2: Arndt-Eistert Homologation

This classic reaction sequence extends the carbon chain of a carboxylic acid by one methylene group.[7][8][9] It proceeds through the formation of an acid chloride, followed by reaction with diazomethane to give a diazoketone, which then undergoes a Wolff rearrangement and subsequent hydrolysis.[10][11]

Experimental Protocol:

  • Acid Chloride Formation: In a flask under an inert atmosphere, suspend 3,5-dimethylisoxazole-4-carboxylic acid in a suitable solvent like dichloromethane or toluene. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Heat the mixture to reflux until the solid dissolves and the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dimethylisoxazole-4-carbonyl chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in a suitable etheral solvent like diethyl ether or THF and cool to 0 °C. Cautiously add an ethereal solution of diazomethane (at least two equivalents) to the cooled acid chloride solution. Caution: Diazomethane is toxic and explosive. Allow the reaction to warm to room temperature and stir until the reaction is complete. The excess diazomethane can be quenched by the careful addition of acetic acid.

  • Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a suspension of silver(I) oxide in water. Heat the mixture gently to initiate the Wolff rearrangement. The rearrangement is often accompanied by the evolution of nitrogen gas. After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is then acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

ReactionKey ReagentsIntermediate
Acid Chloride FormationThionyl chloride or oxalyl chloride3,5-Dimethylisoxazole-4-carbonyl chloride
Diazoketone FormationDiazomethaneα-Diazoketone
Wolff RearrangementSilver(I) oxide, heatKetene
HydrolysisWaterThis compound

Conclusion

Both pathways presented in this guide offer viable and effective routes to this compound. The choice between the two will likely depend on the availability of starting materials, the scale of the synthesis, and the laboratory's familiarity and comfort with the required reagents and reaction conditions, particularly the handling of diazomethane in Pathway 2. Pathway 1 offers a more linear and potentially more scalable approach, while Pathway 2 is an elegant solution if the corresponding carboxylic acid is readily available. The detailed protocols and strategic insights provided herein are intended to empower researchers to successfully synthesize this important chemical building block for their research and development endeavors.

References

A Spectroscopic Guide to 2-(3,5-Dimethylisoxazol-4-yl)acetic acid: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid, a key intermediate in pharmaceutical and agrochemical research.[1] While direct experimental spectra for this specific compound are not widely available in the public domain, this document, authored from the perspective of a Senior Application Scientist, synthesizes predicted spectroscopic data based on its chemical structure and by drawing parallels with structurally similar isoxazole and acetic acid derivatives. This approach offers a robust framework for the characterization and quality control of this important molecule.

The structural formula of this compound is C₇H₉NO₃, with a molecular weight of 155.15 g/mol . The molecule consists of a 3,5-dimethylisoxazole ring substituted at the 4-position with an acetic acid moiety. This unique combination of a heterocyclic ring and a carboxylic acid functional group gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide crucial information about the number and connectivity of protons and carbons in the molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~3.30Singlet2H-CH₂-
~2.35Singlet3H-CH₃ (at C5)
~2.15Singlet3H-CH₃ (at C3)

Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals.

  • Carboxylic Acid Proton (-COOH): The most downfield signal, appearing as a broad singlet around δ 12.5 ppm, is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange. In a study of 2-arylbenzoxazole-5-acetic acid derivatives, the carboxylic acid proton was observed at a similar downfield shift of δ 12.27 ppm in DMSO-d₆.

  • Methylene Protons (-CH₂-): The two protons of the methylene group alpha to the carbonyl are expected to appear as a sharp singlet around δ 3.30 ppm. The isoxazole ring and the adjacent carbonyl group both exert an electron-withdrawing effect, shifting these protons downfield.

  • Methyl Protons (-CH₃): The two methyl groups attached to the isoxazole ring are in different chemical environments and are therefore expected to have slightly different chemical shifts. The methyl group at the C5 position is predicted to be slightly more downfield (~δ 2.35 ppm) compared to the methyl group at the C3 position (~δ 2.15 ppm) due to the differing electronic influences of the adjacent oxygen and nitrogen atoms in the isoxazole ring. Both signals will appear as sharp singlets as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at a standard probe temperature of 298 K.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of at least 5 seconds to ensure full relaxation of the carboxylic acid proton.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~172.0-COOH
~167.0C5 (isoxazole)
~159.0C3 (isoxazole)
~110.0C4 (isoxazole)
~30.0-CH₂-
~11.0-CH₃ (at C5)
~10.0-CH₃ (at C3)

Interpretation and Rationale

The predicted proton-decoupled ¹³C NMR spectrum is expected to display seven distinct carbon signals.

  • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear significantly downfield, around δ 172.0 ppm.

  • Isoxazole Ring Carbons: The three carbons of the isoxazole ring will have characteristic chemical shifts. C3 and C5, being attached to heteroatoms, will be downfield compared to C4. C5 (~δ 167.0 ppm) is typically more downfield than C3 (~δ 159.0 ppm). The C4 carbon, being shielded by the two adjacent methyl groups, is expected to appear around δ 110.0 ppm.

  • Methylene Carbon (-CH₂-): The methylene carbon will be found in the aliphatic region, predicted around δ 30.0 ppm.

  • Methyl Carbons (-CH₃): The two methyl carbons will appear at the most upfield region of the spectrum, with the C5-methyl (~δ 11.0 ppm) and C3-methyl (~δ 10.0 ppm) having slightly different chemical shifts.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID and reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the isoxazole ring.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1640MediumC=N stretch (isoxazole)
~1450MediumC=C stretch (isoxazole)
~1420, ~1280Medium, BroadO-H bend and C-O stretch (carboxylic acid)
~920Medium, BroadO-H bend (out-of-plane, dimer)

Interpretation and Rationale

  • O-H Stretch: The most prominent feature will be a very broad and strong absorption in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

  • C-H Stretch: Weaker to medium intensity bands around 2950 cm⁻¹ will correspond to the C-H stretching of the methyl and methylene groups.

  • C=O Stretch: A very strong and sharp absorption around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

  • Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations within the isoxazole ring are expected to appear in the 1640-1450 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the characteristic C-O stretching and O-H bending of the carboxylic acid.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IntensityAssignment
155High[M]⁺˙ (Molecular Ion)
110Medium[M - COOH]⁺
96High[M - CH₂COOH]⁺
43High[CH₃CO]⁺

Interpretation and Rationale

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at an m/z of 155, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment in a predictable manner.

    • Loss of the carboxylic acid group (mass of 45) would result in a fragment at m/z 110.

    • Cleavage of the bond between the isoxazole ring and the methylene group would lead to the loss of the entire acetic acid moiety (mass of 59), giving a fragment at m/z 96. This fragment, the 4-methyl-3,5-dimethylisoxazolyl cation, is expected to be quite stable.

    • A common fragment from acetyl groups is the acylium ion at m/z 43.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Use a suitable capillary column (e.g., a non-polar DB-5ms).

    • Program the oven temperature to ensure volatilization and separation of the compound.

  • MS Conditions:

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-200).

  • Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest to identify the molecular ion and major fragment ions.

Visualizing the Spectroscopic-Structural Relationships

The following diagrams illustrate the correlation between the molecular structure of this compound and its predicted spectroscopic data.

Caption: Molecular structure correlated with predicted ¹H and ¹³C NMR chemical shifts.

mol This compound [M]⁺˙ m/z = 155 frag1 [M - COOH]⁺ m/z = 110 mol->frag1 - COOH frag2 [M - CH₂COOH]⁺ m/z = 96 mol->frag2 - CH₂COOH frag3 [CH₃CO]⁺ m/z = 43 mol->frag3 fragmentation

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretations of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offer a valuable resource for researchers. The provided protocols outline standard methodologies for acquiring high-quality spectroscopic data, which can then be used to confirm the identity, purity, and structure of this compound in a laboratory setting. This guide serves as a foundational document for any scientist working with or synthesizing this versatile chemical intermediate.

References

Topic: Discovery of 3,5-Dimethylisoxazole as an Acetyl-Lysine Mimetic

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reversible acetylation of lysine residues on histones and other proteins is a critical post-translational modification (PTM) that governs a vast array of cellular processes, most notably the epigenetic regulation of gene transcription. The "readers" of this epigenetic mark are a diverse family of protein modules known as bromodomains, which specifically recognize the acetyl-lysine (KAc) motif. The therapeutic potential of targeting these reader domains, particularly the Bromodomain and Extra-Terminal domain (BET) family, has driven intense drug discovery efforts. A pivotal breakthrough in this field was the identification of the 3,5-dimethylisoxazole moiety as a novel and highly effective bioisostere for acetyl-lysine.[1][2][3] This guide provides a comprehensive technical overview of this discovery, from the initial structural insights and validation to the subsequent structure-guided optimization that has established this scaffold as a cornerstone for a new class of potent and selective bromodomain inhibitors.

The Epigenetic Context: Lysine Acetylation and Bromodomain Readers

Genetic information is not solely encoded by the DNA sequence; it is dynamically regulated by an overlay of chemical modifications to both DNA and its associated histone proteins. Lysine acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of the lysine side chain, weakening its interaction with the negatively charged DNA backbone. This process contributes to a more open chromatin structure, facilitating gene transcription.

This "acetyl mark" is interpreted by bromodomains, a conserved structural motif of approximately 110 amino acids found in 46 different human proteins.[4] These proteins act as recruitment platforms, bringing transcriptional machinery to specific genomic locations. The Bromodomain and Extra-Terminal (BET) family—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are key regulators of oncogenes such as c-MYC, making them highly attractive targets for cancer therapy.[5][6]

cluster_0 Epigenetic Regulation HAT Histone Acetyltransferase (Writer) Lysine Lysine Residue on Histone Tail HAT->Lysine HDAC Histone Deacetylase (Eraser) AcLysine Acetylated Lysine (KAc) HDAC->AcLysine Lysine->AcLysine Acetylation AcLysine->Lysine Deacetylation Bromodomain Bromodomain Protein (Reader) AcLysine->Bromodomain Recognition Transcription Gene Transcription Bromodomain->Transcription Recruitment & Activation

Caption: The "Writer-Reader-Eraser" paradigm of lysine acetylation.

The Breakthrough: Unveiling the 3,5-Dimethylisoxazole Bioisostere

The development of small molecules to inhibit the bromodomain-KAc interaction was initially challenging. The binding pocket is relatively shallow and polar, adapted to recognize the small acetylated side chain. Early efforts focused on compounds derived from benzodiazepines, such as the well-known probe (+)-JQ1.[4]

The discovery of the 3,5-dimethylisoxazole scaffold emerged from a different chemical series. During the evaluation of various heterocyclic compounds, a dihydroquinazolinone derivative containing a 3,5-dimethylisoxazole moiety showed unexpected activity against the first bromodomain of BRD2 (BRD2(1)) and BRD4 (BRD4(1)).[1] Docking studies initially suggested two possible binding modes. However, the crucial evidence came from X-ray crystallography, which provided an unambiguous answer.

Crystallographic Validation: A New Binding Paradigm

An X-ray crystal structure of the initial hit compound in complex with human BRD4(1) was solved at a resolution of 1.98 Å.[1] The structure revealed that the 3,5-dimethylisoxazole group, not the dihydroquinazolinone, was occupying the KAc-binding pocket. This was a pivotal moment, identifying the 3,5-dimethylisoxazole as a novel and effective KAc bioisostere.[1][7]

The key interaction validating this mimicry is a hydrogen bond formed between the nitrogen atom of the isoxazole ring and the side chain amide of a highly conserved asparagine residue (N140 in BRD4(1)).[5] This interaction perfectly recapitulates the hydrogen bond formed between the carbonyl oxygen of acetyl-lysine and the same asparagine, which is the critical anchor for KAc recognition across the bromodomain family.

cluster_0 KAc Binding Pocket (e.g., BRD4) N140 Conserved Asn (N140) KAc_O C=O N140->KAc_O H-Bond (Key Interaction) Iso_N N N140->Iso_N H-Bond Mimicry KAc_Me CH3 Iso_O O Iso_Me1 CH3 Iso_Me2 CH3

Caption: 3,5-Dimethylisoxazole mimics the key H-bond of acetyl-lysine.

Structure-Guided Optimization and SAR

With the 3,5-dimethylisoxazole core validated as a KAc mimetic, a structure-guided approach was employed to optimize its potency and selectivity. The initial hit was simplified by replacing the unstable dihydroquinazolinone moiety with a single phenyl ring at the 4-position of the isoxazole.[7] This modification maintained affinity and provided a vector for chemical exploration.

The structure of the bromodomain binding site features a hydrophobic shelf composed of tryptophan, proline, and phenylalanine residues, known as the "WPF shelf".[5] The substituent at the 4-position of the isoxazole projects directly towards this shelf. Structure-Activity Relationship (SAR) studies demonstrated that modifying this group to enhance hydrophobic interactions with the WPF shelf dramatically increased binding affinity.[4]

Quantitative Analysis of Binding Affinity

Binding affinities were determined using biophysical and biochemical assays, such as the AlphaScreen assay, which measures the competitive displacement of a biotinylated histone peptide from a GST-tagged bromodomain. The results guided the iterative design of more potent compounds.

Compound ID4-Position SubstituentBRD4(1) IC₅₀ (μM)CREBBP IC₅₀ (μM)Reference
1 Dihydroquinazolinone~7.0>100[1]
3a Phenyl4.8>100[4]
4d 3-Methoxyphenyl<5~10[1][3]
8 (S)-1-(4-hydroxyphenyl)ethanol0.111.8[4]
9 (S)-1-(4-acetoxyphenyl)ethanol0.122.1[4]

Table 1: Representative SAR data for 3,5-dimethylisoxazole derivatives. The IC₅₀ values demonstrate the increase in potency achieved through structure-guided modification of the 4-position substituent to better occupy the WPF shelf and interact with channel water molecules.

The optimization efforts, exemplified by compounds 8 and 9 , involved adding substituents that not only occupied the WPF shelf but also formed favorable hydrogen bonds with conserved water molecules in the binding pocket, pushing the isoxazole core deeper into the KAc-binding site for enhanced affinity.[4][8]

Cellular Validation and Therapeutic Potential

A critical step in validating a new chemical scaffold is demonstrating its activity in a cellular context. BET inhibitors developed from the 3,5-dimethylisoxazole core have shown potent antiproliferative effects in various cancer cell lines, particularly those from hematopoietic malignancies like acute myeloid leukemia (AML) and multiple myeloma, which are known to be highly dependent on BRD4 activity.[4][8]

For instance, optimized compounds demonstrated low micromolar to high nanomolar IC₅₀ values in cytotoxicity assays against the MV4;11 AML cell line.[4] Mechanistically, these compounds were shown to down-regulate the expression of the c-MYC oncogene and induce apoptosis, consistent with the known biological function of BRD4.[5][9] More advanced bivalent inhibitors using this scaffold have shown remarkable antitumor efficacy in mouse models.[5][9]

cluster_workflow Drug Discovery Workflow Lib Compound Library Screening Hit Initial Hit ID (e.g., Compound 1) Lib->Hit Xtal Co-crystallography & Structural Insight Hit->Xtal SAR Structure-Guided SAR Optimization Xtal->SAR Rational Design Lead Potent Lead (e.g., Compound 9) SAR->Lead Cell Cellular Assays (Proliferation, c-MYC) Lead->Cell Invivo In Vivo Models (Tumor Xenografts) Cell->Invivo

Caption: A typical workflow for developing bromodomain inhibitors.

Key Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. The following are condensed protocols for key experiments used to validate the 3,5-dimethylisoxazole scaffold.

Protocol: BRD4(1) AlphaScreen Competition Binding Assay

This assay quantifies the ability of a test compound to disrupt the interaction between the BRD4(1) bromodomain and an acetylated histone H4 peptide.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.

    • BRD4(1) Protein: Recombinant GST-tagged human BRD4(1) (residues 49-170).

    • Histone Peptide: Biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16 (H4K5acK8acK12acK16ac).

    • Detection Beads: Glutathione Donor Beads and Streptavidin Acceptor Beads (PerkinElmer).

    • Test Compound: Serially diluted in DMSO and then in Assay Buffer.

  • Assay Procedure (384-well plate):

    • To each well, add 5 µL of test compound dilution.

    • Add 5 µL of a solution containing GST-BRD4(1) (final concentration ~20 nM) and the biotinylated H4 peptide (final concentration ~20 nM).

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a suspension containing both Donor and Acceptor beads (final concentration 10 µg/mL each) in the dark.

    • Incubate for 1-2 hours at room temperature in the dark.

    • Read the plate on an EnVision or PHERAstar plate reader (680 nm excitation, 520-620 nm emission).

  • Data Analysis:

    • The signal decreases as the compound displaces the peptide.

    • Normalize data to positive (no compound) and negative (no protein) controls.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation MTS Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Culture:

    • Culture MV4;11 (acute myeloid leukemia) cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Assay Procedure (96-well plate):

    • Seed cells at a density of 5,000-10,000 cells per well in 90 µL of medium.

    • Add 10 µL of serially diluted test compound to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C.

    • Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.

    • Incubate for 2-4 hours at 37°C until color development is sufficient.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract background absorbance (media only).

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of viability against the log of compound concentration and fit the curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The discovery of 3,5-dimethylisoxazole as a robust acetyl-lysine mimetic was a landmark achievement in the field of epigenetics and drug discovery.[3][7] It provided a chemically tractable and highly effective scaffold that has been instrumental in the development of numerous potent and selective inhibitors of the BET family and other bromodomains.[4][10] The principles of its discovery—combining screening, structural biology, and rational design—serve as a powerful example of modern medicinal chemistry.

Future work in this area continues to focus on achieving greater selectivity among the 61 human bromodomains to dissect their individual biological roles and to develop therapeutics with improved safety profiles. Additionally, while the 3,5-dimethylisoxazole motif is highly effective, ongoing research also explores potential metabolic liabilities, such as bioactivation, to ensure the long-term viability of drug candidates built upon this important scaffold.[11][12]

References

Whitepaper: Evaluating the Potential of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Drug Development Professionals, Medicinal Chemists, and Pharmacological Researchers

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of debilitating diseases. The search for novel, potent, and safe anti-inflammatory agents is a perpetual challenge in pharmaceutical science. This technical guide explores the therapeutic potential of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid, a molecule positioned at the intersection of proven anti-inflammatory scaffolds. The isoxazole ring is a key pharmacophore present in established drugs like the selective COX-2 inhibitor Valdecoxib, suggesting a promising mechanistic pathway for this compound.[1] Furthermore, its designation as a key intermediate in the synthesis of anti-inflammatory and analgesic medications underscores its relevance as a foundational structure for drug discovery.[2] This document provides a comprehensive roadmap for the preclinical evaluation of this compound, detailing a logical, multi-stage validation process from in silico modeling and in vitro assays to in vivo efficacy studies.

Introduction: The Isoxazole Scaffold in Anti-Inflammatory Drug Design

The isoxazole moiety is a five-membered heterocycle that has proven to be a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties.[1] Its presence in Valdecoxib highlights the ring's utility in designing selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The therapeutic advantage of selective COX-2 inhibition over non-selective NSAIDs is the potential for reduced gastrointestinal side effects. The target molecule, this compound, combines this potent isoxazole core with an acetic acid side chain—a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that is often crucial for binding to the active site of COX enzymes. This unique combination makes it a compelling candidate for investigation as a next-generation anti-inflammatory agent.

Postulated Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary hypothesized mechanism of action for this compound is the selective inhibition of the COX-2 enzyme. Inflammation triggers the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandins—key mediators of pain, fever, and swelling. By selectively blocking COX-2, which is upregulated at sites of inflammation, the compound can theoretically reduce the synthesis of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme that plays a protective role in the gastric mucosa and platelets.

Beyond COX-2, related isoxazole derivatives have demonstrated the ability to suppress the production of other critical inflammatory mediators. Studies on similar scaffolds have shown potent inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models.[3] Therefore, a comprehensive evaluation should also consider these secondary, yet potentially significant, mechanistic pathways.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects Membrane Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) (Activated by Inflammatory Stimuli) Membrane->PLA2 Hydrolysis AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) At site of inflammation AA->COX2 PGH2_1 Prostaglandin H₂ (PGH₂) COX1->PGH2_1 PGH2_2 Prostaglandin H₂ (PGH₂) COX2->PGH2_2 Prostanoids_1 Prostaglandins & Thromboxanes (Gastric Protection, Platelet Aggregation) PGH2_1->Prostanoids_1 Isomerases Prostanoids_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids_2 Isomerases Target <Target Compound> This compound Target->COX2 Selective Inhibition (Hypothesized)

Caption: Hypothesized mechanism targeting the COX-2 pathway.

A Phased Approach for Preclinical Evaluation

A rigorous, phased approach is essential to validate the anti-inflammatory potential of this compound. The following workflow outlines the critical stages, from computational prediction to in vivo proof-of-concept.

Drug_Screening_Workflow Start Phase 1: In Silico & In Vitro Screening Docking Protocol 1: Molecular Docking (COX-1 & COX-2) Start->Docking EnzymeAssay Protocol 2: COX Enzyme Inhibition Assay (IC₅₀ & Selectivity Index) Docking->EnzymeAssay CellAssay Protocol 3: Cellular Anti-inflammatory Assay (TNF-α, IL-6, NO) EnzymeAssay->CellAssay Decision1 Promising Activity & Selectivity? CellAssay->Decision1 Phase2 Phase 2: In Vivo Efficacy Models Decision1->Phase2 Yes Stop End Project Decision1->Stop No AcuteModel Protocol 4: Carrageenan-Induced Paw Edema (Acute) Phase2->AcuteModel AnalgesicModel Protocol 5: Acetic Acid-Induced Writhing (Analgesia) AcuteModel->AnalgesicModel Decision2 Significant In Vivo Efficacy? AnalgesicModel->Decision2 End Advance to Lead Optimization & Pharmacokinetic Studies Decision2->End Yes Decision2->Stop No

Caption: Phased workflow for preclinical evaluation.

Phase 1: In Silico & In Vitro Characterization

Protocol 1: Molecular Docking Analysis for COX Selectivity

  • Rationale: To computationally predict the binding affinity and selectivity of the compound for COX-1 versus COX-2. The larger active site of COX-2 may accommodate the isoxazole structure differently than the more constricted COX-1 site.[4]

  • Methodology:

    • Preparation: Obtain the crystal structures of human COX-1 and COX-2 enzymes from the Protein Data Bank (PDB). A relevant structure for this analysis is PDB ID: 4COX for COX-2.[4]

    • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

    • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to dock the compound into the active sites of both COX-1 and COX-2.

    • Analysis: Analyze the resulting binding energies (kcal/mol) and protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions). A significantly lower binding energy for COX-2 compared to COX-1 predicts selectivity.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

  • Rationale: To empirically determine the compound's inhibitory concentration (IC₅₀) against both COX isoforms and calculate its selectivity index.

  • Methodology:

    • Assay Kit: Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.

    • Procedure: Perform the assay according to the manufacturer's instructions. Briefly, incubate purified ovine or human COX-1 and COX-2 enzymes with arachidonic acid (substrate) in the presence of varying concentrations of the test compound.

    • Detection: Measure the production of Prostaglandin G₂ (PGG₂) or other downstream products via the kit's detection method (e.g., absorbance at 590 nm).

    • Calculation: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for each enzyme.

    • Selectivity Index (SI): Calculate the SI using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A high SI value (>10) indicates significant COX-2 selectivity.

Protocol 3: Cellular Anti-inflammatory Assay

  • Rationale: To assess the compound's ability to suppress the production of key inflammatory mediators in a relevant cellular context. This moves beyond simple enzyme inhibition to a more biologically complex system.

  • Methodology:

    • Cell Culture: Culture a human monocytic cell line (e.g., THP-1) and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

    • Treatment: Pre-treat the differentiated cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubate for 18-24 hours.[3]

    • Quantification:

      • Cytokines (TNF-α, IL-6): Collect the cell culture supernatant and quantify cytokine concentrations using commercially available ELISA kits.

      • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Analysis: Calculate the percentage inhibition of each mediator relative to the LPS-stimulated control group.

Phase 2: In Vivo Efficacy and Proof-of-Concept

Protocol 4: Carrageenan-Induced Paw Edema Model in Rats

  • Rationale: This is a widely accepted and validated model for evaluating the in vivo efficacy of compounds against acute inflammation.[5]

  • Methodology:

    • Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for one week.

    • Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Compound (at least 3 dose levels).

    • Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measurement: Measure the paw volume using a plethysmometer at time 0 (before injection) and at 1, 2, 3, 4, and 5 hours post-injection.

    • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Protocol 5: Acetic Acid-Induced Writhing Test in Mice

  • Rationale: To assess the compound's analgesic properties, which are intrinsically linked to its anti-inflammatory action. The model induces pain by causing the release of endogenous inflammatory mediators.

  • Methodology:

    • Acclimatization & Grouping: Acclimatize male Swiss albino mice (20-25g) and group them as described in Protocol 4.

    • Dosing: Administer the test compound or controls (e.g., Aspirin) orally 30-60 minutes before the acetic acid injection.

    • Induction of Writhing: Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

    • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching behavior) over a 20-minute period.

    • Analysis: Calculate the mean number of writhes for each group and determine the percentage of pain inhibition relative to the vehicle control group.

Data Interpretation and Expected Outcomes

The data gathered from these protocols should be systematically analyzed to build a comprehensive profile of the compound's anti-inflammatory potential.

Table 1: Example In Vitro Activity Profile

ParameterThis compoundCelecoxib (Reference)
COX-1 IC₅₀ (µM) >10015
COX-2 IC₅₀ (µM) 0.850.04
Selectivity Index (SI) >117375
TNF-α Inhibition (IC₅₀, µM) 12.5Not typically active
IL-6 Inhibition (IC₅₀, µM) 15.2Not typically active

A successful outcome would be a low micromolar or nanomolar IC₅₀ for COX-2 and a high selectivity index, indicating a potent and selective profile.

Table 2: Example In Vivo Efficacy in Paw Edema Model (at 3 hours)

Treatment Group (Dose, mg/kg, p.o.)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control 1.15 ± 0.08-
Indomethacin (10) 0.52 ± 0.0554.8%
Test Compound (10) 0.75 ± 0.0634.8%
Test Compound (30) 0.55 ± 0.0752.2%
Test Compound (100) 0.41 ± 0.0464.3%

A successful outcome would demonstrate a statistically significant, dose-dependent reduction in paw edema compared to the vehicle control, with efficacy comparable to or exceeding the standard drug.

Conclusion and Future Directions

This compound represents a strategically designed chemical entity with high potential as a novel anti-inflammatory agent, primarily through the selective inhibition of COX-2. The experimental framework detailed in this guide provides a robust pathway for validating this hypothesis. Positive outcomes from this preclinical evaluation—namely high potency, COX-2 selectivity, and significant in vivo efficacy—would strongly justify advancing the compound to the next stages of drug development. Future work would include lead optimization to enhance potency and drug-like properties, comprehensive pharmacokinetic (ADME) and toxicology studies, and eventual evaluation in more complex chronic inflammation models, such as collagen-induced arthritis.

References

"2-(3,5-Dimethylisoxazol-4-yl)acetic acid" in herbicide development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid in Herbicide Development

Authored by Gemini, Senior Application Scientist

Foreword

The relentless pursuit of novel herbicidal scaffolds is a cornerstone of modern agricultural science. As weed resistance to existing chemistries escalates, the exploration of underexploited molecular frameworks becomes paramount. The isoxazole heterocycle is a privileged structure in agrochemistry, forming the core of several commercial herbicides.[1] This guide delves into the scientific rationale and experimental pathways for evaluating This compound as a potential building block for a new generation of herbicides. While not a recognized herbicide in its own right, its structural components—the isoxazole ring and the acetic acid moiety—suggest intriguing possibilities for herbicidal activity.

This document is intended for researchers, chemists, and plant scientists in the field of herbicide discovery. It is structured not as a review of a known active ingredient, but as a forward-looking technical roadmap. We will dissect the synthesis of this core molecule, propose potential mechanisms of action based on established bio-isosteric principles, and outline a rigorous workflow for screening and developing derivatives. Our approach is grounded in the principles of causality and self-validating experimental design, providing a robust framework for innovation.

Physicochemical Properties and Synthesis of the Core Scaffold

Core Compound Identity
PropertyValueSource
IUPAC Name 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid[2]
Synonym(s) (3,5-dimethyl-4-isoxazolyl)acetic acid
CAS Number 2510-27-2
Molecular Formula C₇H₉NO₃[3]
Molecular Weight 155.15 g/mol [3]
Physical Form Solid
InChI Key ZEONKMXUCHNYRN-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CC(=O)O[2]
Rationale for Selection

The selection of this compound as a focal point for this guide is based on two key structural alerts:

  • The Isoxazole Ring: This five-membered heterocycle is present in several potent herbicides.[1] Its derivatives are known to inhibit critical plant enzymes, leading to rapid and effective weed control.[4][5] The dimethyl substitution pattern on the isoxazole ring provides a stable and synthetically accessible starting point.

  • The Acetic Acid Side Chain: The phenoxyacetic acids, such as 2,4-D, are a well-established class of synthetic auxin herbicides that have been used for decades.[6][7] The acetic acid moiety can mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. The presence of this side chain in our core scaffold suggests the potential for an auxin-mimicking mode of action.

Synthesis Protocol

The synthesis of this compound is a multi-step process that can be achieved through various routes. Below is a well-established and scalable protocol adapted from literature precedents.[8]

Protocol 1: Synthesis of this compound

Objective: To synthesize and purify the core scaffold for subsequent derivatization and screening.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Diethyl malonate

  • Sodium hydride

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Synthesis of 3,5-dimethylisoxazole:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.

    • Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Cool the mixture to room temperature and neutralize with dilute HCl.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3,5-dimethylisoxazole. Purify by distillation if necessary.

  • Synthesis of 4-bromomethyl-3,5-dimethylisoxazole:

    • This step involves the bromination of the methyl group at the 4-position, which is not directly applicable to the target molecule's synthesis. A more appropriate route involves building the acetic acid side chain from a suitable precursor.

  • Alternative Synthesis via Suzuki Coupling:

    • A more modern and efficient approach involves a Suzuki coupling reaction.

    • Couple (3,5-dimethylisoxazol-4-yl)boronic acid with a suitable two-carbon synthon bearing a protected carboxylic acid group (e.g., ethyl bromoacetate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., Na₂CO₃).[8]

    • The resulting ester is then hydrolyzed to the target carboxylic acid.

  • Hydrolysis to the final product:

    • Dissolve the ester intermediate from the Suzuki coupling in a mixture of THF and water.[8]

    • Add LiOH (1.5 eq) and stir at room temperature overnight.[8]

    • Acidify the reaction mixture to pH 2 with 1M HCl.[8]

    • Extract the product with dichloromethane (3x).[8]

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound.[8]

Self-Validation:

  • Purity Assessment: The purity of the final compound should be assessed by HPLC and/or LC-MS.

  • Structural Confirmation: The identity of the synthesized compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Pathway cluster_suzuki Suzuki Coupling Route cluster_hydrolysis Hydrolysis boronic_acid (3,5-Dimethylisoxazol-4-yl)boronic acid ester_intermediate Ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate boronic_acid->ester_intermediate Pd(OAc)₂, Na₂CO₃ bromoacetate Ethyl bromoacetate bromoacetate->ester_intermediate final_product This compound ester_intermediate->final_product 1. LiOH, THF/H₂O 2. HCl HPPD_Inhibition_Pathway HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) p_hydroxyphenylpyruvate p-Hydroxyphenyl Pyruvate homogentisate Homogentisate p_hydroxyphenylpyruvate->homogentisate HPPD plastoquinone Plastoquinone Biosynthesis homogentisate->plastoquinone phytoene_desaturase Phytoene Desaturase plastoquinone->phytoene_desaturase Cofactor carotenoids Carotenoid Biosynthesis phytoene_desaturase->carotenoids chlorophyll Chlorophyll carotenoids->chlorophyll Protects photo_oxidation Photo-oxidation (Bleaching) chlorophyll->photo_oxidation Light isoxazole_derivative Isoxazole-based HPPD Inhibitor isoxazole_derivative->HPPD Inhibition Herbicide_Discovery_Workflow synthesis Synthesis of Core Scaffold (this compound) derivatization Library Synthesis & Derivatization synthesis->derivatization primary_screening Primary Screening (e.g., Arabidopsis thaliana root growth assay) derivatization->primary_screening secondary_screening Secondary Screening (Panel of economically important weeds) primary_screening->secondary_screening Active Hits moa_studies Mechanism of Action Studies (Enzyme inhibition assays: HPPD, Protox, Auxin binding) secondary_screening->moa_studies sar_studies Structure-Activity Relationship (SAR) Studies secondary_screening->sar_studies lead_optimization Lead Optimization (Potency, Selectivity, Physicochemical Properties) secondary_screening->lead_optimization Promising Leads moa_studies->sar_studies sar_studies->derivatization Feedback Loop

References

A Strategic Guide to the Initial In Vitro Screening of Novel 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid Derivatives for Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] This technical guide outlines a comprehensive and logically structured initial screening cascade for a novel library of compounds derived from "2-(3,5-Dimethylisoxazol-4-yl)acetic acid." The described workflow is designed to efficiently identify promising lead compounds, elucidate their preliminary mechanisms of action, and provide a solid foundation for further preclinical development. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research, providing both the theoretical basis and practical, step-by-step protocols for the initial evaluation of this promising class of molecules.

Introduction: The Rationale for Targeting Cancer with Isoxazole Derivatives

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and more effective therapeutic agents.[4] Small molecule inhibitors have emerged as a cornerstone of modern oncology, offering the potential to selectively target the aberrant signaling pathways that drive tumorigenesis.[5] The isoxazole ring system is a versatile heterocyclic motif that has garnered significant attention in cancer research due to its ability to modulate a wide range of biological targets.[1][6]

Derivatives of the isoxazole core have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, disruption of tubulin polymerization, and modulation of key signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK cascades.[3][4][7] The parent compound, this compound, serves as an excellent starting point for the generation of a focused library of derivatives.[8][9] The acetic acid moiety provides a convenient handle for synthetic modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.

This guide provides a robust framework for the initial in vitro screening of such a library, designed to maximize the acquisition of actionable data in a cost-effective and scientifically rigorous manner.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful screening campaign relies on a tiered approach, beginning with broad, high-throughput assays to identify general cytotoxic or anti-proliferative activity, followed by more focused secondary assays to deconvolute the mechanism of action and confirm selectivity.[10]

G cluster_0 Library of this compound Derivatives cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Hit Validation & Prioritization A Compound Library B Single-Dose Cytotoxicity Screening (e.g., 10 µM across NCI-60 panel) A->B High-Throughput C Dose-Response Cytotoxicity Assays (MTT/XTT on sensitive lines) B->C Identify sensitive cell lines D Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) C->D Characterize cell death E Cell Cycle Analysis (Flow Cytometry) C->E Determine effect on proliferation F Preliminary Target Deconvolution (e.g., Kinase Profiling, Western Blot) D->F E->F Guide target investigation G Selectivity Profiling (Normal vs. Cancer Cell Lines) F->G Identify potential targets H Lead Candidate Selection G->H Prioritize for further development

Figure 1: A tiered workflow for the initial screening of novel anticancer compounds.

Primary Screening: Identifying Bioactive Compounds

The initial goal is to cast a wide net to identify derivatives with significant anti-proliferative or cytotoxic activity against a diverse panel of human cancer cell lines.

Rationale for Cancer Cell Line Panel Screening

Utilizing a broad panel of cancer cell lines, such as the NCI-60 panel or commercially available panels, is crucial for several reasons.[11][12][13][14] It provides an unbiased assessment of a compound's activity across various cancer types (e.g., leukemia, lung, colon, breast, etc.), helping to identify potential indications early in the discovery process.[15] Furthermore, the genomic and proteomic data associated with these cell lines can be leveraged for correlative analyses, offering preliminary insights into the compound's mechanism of action by linking sensitivity patterns to specific genetic mutations or expression profiles.[12]

Experimental Protocol: Single-Dose High-Throughput Screening
  • Cell Culture: A panel of 20-60 human cancer cell lines is cultured in their respective recommended media and conditions.

  • Plating: Cells are seeded into 96-well or 384-well microplates at a predetermined density to ensure exponential growth during the assay period and incubated for 24 hours.

  • Compound Treatment: The derivative library is diluted to a final concentration of 10 µM (a standard concentration for initial screening) and added to the appropriate wells. Control wells (vehicle only) and positive control wells (a known cytotoxic agent like Doxorubicin) are included.

  • Incubation: Plates are incubated for 48-72 hours.

  • Viability Assessment (MTT/XTT Assay): Cell viability is assessed using a colorimetric assay such as MTT or XTT.[16][17][18]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[16][19] The insoluble formazan is then solubilized, and the absorbance is read.[17]

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, simplifying the protocol by eliminating the solubilization step.[18]

  • Data Analysis: The percentage of cell growth inhibition relative to the vehicle control is calculated for each compound against each cell line. "Hits" are typically defined as compounds that exhibit >50% growth inhibition in one or more cell lines.

Dose-Response Assays and IC50 Determination

Compounds identified as "hits" in the single-dose screen are then subjected to dose-response analysis to determine their potency. This is a critical step to validate the initial findings and quantify the compound's efficacy.[20]

  • Cell Lines: Select a subset of the most sensitive cell lines identified in the primary screen.

  • Serial Dilutions: Prepare a series of dilutions for each hit compound (e.g., 8-10 concentrations ranging from nanomolar to micromolar).

  • Treatment and Viability Assessment: Follow the same procedure as the single-dose screen (steps 2-5).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model to fit the data and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: IC50 Values of Lead Compounds

Compound IDMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)K-562 (Leukemia) IC50 (µM)
DMIA-0011.22.55.10.8
DMIA-002> 50> 50> 50> 50
DMIA-0035.68.312.43.1
Doxorubicin0.050.10.080.02

Secondary Screening: Elucidating the Mechanism of Action

Once potent compounds have been identified, the next phase focuses on understanding how they exert their anticancer effects. These assays provide crucial information for lead optimization and target identification.[21]

Apoptosis vs. Necrosis Determination

It is essential to determine whether the compounds induce a programmed cell death (apoptosis) or a more inflammatory necrotic cell death. Apoptosis is generally a preferred mechanism for anticancer drugs.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Treatment: Treat sensitive cells with the hit compounds at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Experimental Protocol: Propidium Iodide Staining for DNA Content

  • Treatment: Treat sensitive cells with hit compounds at their IC50 concentrations for a time course (e.g., 12, 24, 48 hours).

  • Fixation and Staining: Harvest the cells, fix them in ethanol, and stain with a solution containing PI and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Preliminary Target Deconvolution

While definitive target identification requires more advanced techniques, preliminary insights can be gained by examining the effects of the compounds on key signaling pathways known to be dysregulated in cancer.[22][23][24][25] The PI3K/AKT/mTOR and MAPK/ERK pathways are critical regulators of cell growth, proliferation, and survival, and are frequently hyperactivated in various cancers.[5][7][26]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation Derivative Isoxazole Derivative Derivative->PI3K Derivative->RAF Derivative->AKT Derivative->MEK Derivative->mTOR

Figure 2: Key nodes in the PI3K/AKT and MAPK signaling pathways as potential targets.

Experimental Protocol: Western Blotting

  • Treatment and Lysis: Treat sensitive cells with hit compounds for a short duration (e.g., 1-6 hours) to observe effects on signaling proteins. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated (activated) and total proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, AKT, p-mTOR, mTOR) and MAPK/ERK pathway (e.g., p-ERK, ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein for a specific kinase would suggest that the compound is acting on that pathway.

Hit Validation and Prioritization

The final step in this initial screening phase is to confirm the selectivity of the most promising compounds and prioritize them for further investigation.

Selectivity Profiling

A critical characteristic of a promising drug candidate is its selectivity for cancer cells over normal, healthy cells.

Experimental Protocol: Normal Cell Line Cytotoxicity Assay

  • Cell Lines: Select one or two non-cancerous cell lines (e.g., human fibroblasts like WI-38, or an immortalized normal epithelial line like MCF-10A).

  • IC50 Determination: Perform dose-response cytotoxicity assays (as described in section 3.3) on these normal cell lines.

  • Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the IC50 in the normal cell line to the IC50 in a cancer cell line (SI = IC50_normal / IC50_cancer). A higher SI value (>10) is desirable, indicating a favorable therapeutic window.

Conclusion and Future Directions

This in-depth technical guide provides a systematic and logical workflow for the initial in vitro screening of novel this compound derivatives. By following this tiered approach, researchers can efficiently identify compounds with potent anticancer activity, gain preliminary insights into their mechanisms of action, and select the most promising candidates for lead optimization and more advanced preclinical studies, such as in vivo efficacy models and comprehensive target identification studies. The versatility of the isoxazole scaffold, combined with a rigorous and well-designed screening cascade, holds significant promise for the discovery of the next generation of targeted cancer therapies.[1][4]

References

Methodological & Application

Strategic Synthesis of 4-Substituted-3,5-Dimethylisoxazoles: A Guide to Core Methodologies and Practical Execution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as an acetyl-lysine mimetic and its presence in numerous bioactive compounds.[1][2] Functionalization at the C4 position offers a critical vector for modulating the pharmacological properties of these molecules, making the development of robust and versatile synthetic protocols essential for drug discovery and development. This guide provides an in-depth analysis of key synthetic strategies for accessing 4-substituted-3,5-dimethylisoxazoles. We will explore both classical and modern methodologies, from the construction of the core heterocycle to advanced C-H functionalization techniques. Detailed, field-proven protocols, mechanistic insights, and troubleshooting advice are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 4-Substituted-3,5-Dimethylisoxazole Core

The isoxazole ring is a five-membered heterocycle that is frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and ability to engage in various molecular interactions.[3][4] The 3,5-dimethylisoxazole substitution pattern, in particular, has emerged as a key pharmacophore in several areas of drug discovery. It is found in numerous compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] For instance, derivatives of 3,5-dimethylisoxazole have been developed as potent and selective inhibitors of the BET (bromodomain and extra terminal domain) family of proteins, which are crucial epigenetic targets.[1]

The C4 position of the 3,5-dimethylisoxazole ring provides a strategic handle for introducing diversity. Modification at this position allows for the fine-tuning of a compound's steric and electronic profile, which can significantly impact its potency, selectivity, and pharmacokinetic properties (ADME). Therefore, efficient and scalable access to a wide array of 4-substituted analogues is a primary goal for medicinal chemistry campaigns targeting this scaffold.

Overview of Primary Synthetic Strategies

The synthesis of 4-substituted-3,5-dimethylisoxazoles can be broadly approached via two logical pathways: (A) construction of a C4-functionalized precursor followed by cyclization, or (B) direct functionalization of a pre-formed 3,5-dimethylisoxazole ring. The latter is often more convergent and atom-economical.

cluster_0 Core Synthetic Pathways Start Starting Materials (e.g., Acetylacetone, Diketones) Strategy_A Strategy A: Cyclocondensation Start->Strategy_A Intermediate_B 3,5-Dimethylisoxazole Start->Intermediate_B  Cyclization Intermediate_A 3,5-Dimethylisoxazole-4-carboxylic acid or 4-Halo-3,5-dimethylisoxazole Strategy_A->Intermediate_A Strategy_B Strategy B: Direct C-H Functionalization Final_Product 4-Substituted-3,5-Dimethylisoxazoles Strategy_B->Final_Product  e.g., Pd-Catalyzed Arylation Intermediate_A->Final_Product  Derivatization Intermediate_B->Strategy_B

Figure 1: High-level overview of the primary synthetic strategies.

Strategy A: Cyclocondensation to Form a Functionalized Isoxazole

This classical approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. To generate the desired 3,5-dimethylisoxazole core with a handle at the C4 position, a substituted β-keto ester like ethyl 2-acetyl-3-oxobutanoate is often used. A more common and versatile variant involves the cyclocondensation of ethyl acetoacetate with a nitroalkane, which directly yields a 4-isoxazolecarboxylic ester.[7][8] This method provides the highly valuable 3,5-dimethylisoxazole-4-carboxylic acid or its ester, which serves as a linchpin for subsequent modifications such as amide couplings or reductions.

Strategy B: Direct Functionalization of 3,5-Dimethylisoxazole

With the advancement of transition-metal catalysis, the direct functionalization of C-H bonds has become a powerful and efficient strategy.[9] Palladium-catalyzed direct arylation, for instance, allows for the coupling of 3,5-dimethylisoxazole with a variety of aryl or heteroaryl halides to introduce substituents at the C4 position.[10][11][12] This approach avoids the need for pre-functionalized starting materials, reducing step count and improving overall efficiency, which is highly advantageous in a drug discovery setting.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid, a key intermediate that can be readily diversified.

Protocol 1: Synthesis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

This procedure is adapted from established methods involving the reaction of an enamine with a nitroalkane, followed by cyclization.[7][8] The reaction proceeds through the in-situ generation of a nitrile oxide from nitroethane, which then undergoes a [3+2] cycloaddition with the enamine of ethyl acetoacetate.

Materials and Equipment:

  • Ethyl acetoacetate

  • Pyrrolidine

  • Benzene (or Toluene)

  • Nitroethane

  • Triethylamine (TEA)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • 6N Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser with Dean-Stark trap, separatory funnel, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Procedure:

  • Enamine Formation:

    • To a 500 mL round-bottom flask, add ethyl acetoacetate (13.0 g, 0.1 mol), pyrrolidine (9.2 g, 0.13 mol), and benzene (200 mL).

    • Fit the flask with a Dean-Stark trap and a reflux condenser.

    • Heat the mixture to a vigorous reflux for 2 hours, or until the theoretical amount of water (1.8 mL) has been collected in the trap.

    • Cool the reaction mixture and remove the benzene under reduced pressure using a rotary evaporator. The resulting crude ethyl β-pyrrolidinocrotonate is used directly in the next step without further purification.

  • Cycloaddition Reaction:

    • In a 1 L three-necked flask fitted with a dropping funnel and a gas inlet, dissolve the crude enamine from the previous step, nitroethane (10.0 g, 0.13 mol), and triethylamine (40 mL) in chloroform (300 mL).

    • Place the flask in an ice bath to cool the contents to 0 °C under a nitrogen atmosphere.

    • While stirring, slowly add a solution of phosphorus oxychloride (17.0 g, 0.11 mol) in chloroform (50 mL) from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a 1 L separatory funnel and wash with 500 mL of cold water.

    • Separate the organic layer and wash it sequentially with 6N HCl until the aqueous layer remains acidic, then with 5% aqueous NaOH, and finally with saturated brine.

    • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • The crude product is purified by vacuum distillation to yield ethyl 3,5-dimethylisoxazole-4-carboxylate as a colorless oil.

Protocol 2: Hydrolysis to 3,5-Dimethylisoxazole-4-carboxylic Acid

The ester is readily hydrolyzed to the corresponding carboxylic acid, a versatile building block for further derivatization.[13]

Materials and Equipment:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 5N Sodium hydroxide (NaOH) solution

  • 6N Hydrochloric acid (HCl)

  • Beaker, magnetic stirrer, pH paper/meter, Buchner funnel.

Step-by-Step Procedure:

  • Saponification:

    • In a 250 mL beaker, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (5.0 g, 27.3 mmol) in a mixture of THF (20 mL) and methanol (20 mL).

    • To this solution, add 5N aqueous NaOH (16.4 mL, 82 mmol) and stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC.

  • Acidification and Isolation:

    • Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 6N HCl until the pH reaches ~2.

    • A white solid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Buchner funnel, wash it thoroughly with cold water, and dry it under vacuum to afford 3,5-dimethylisoxazole-4-carboxylic acid.[13] The typical yield is over 90%.

Advanced Strategy: Palladium-Catalyzed Direct C4-Arylation

For rapid library synthesis, direct C-H arylation offers a state-of-the-art alternative. This method couples commercially available 3,5-dimethylisoxazole with various aryl bromides or iodides.[2]

cluster_1 Pd-Catalyzed C-H Arylation Cycle Reactants 3,5-Dimethylisoxazole + Ar-X Ox_Add Oxidative Addition Reactants->Ox_Add Ar-X Pd_0 Pd(0)L_n Pd_0->Ox_Add Ar_Pd_X Ar-Pd(II)-X Ox_Add->Ar_Pd_X CMD Concerted Metalation- Deprotonation (CMD) Ar_Pd_X->CMD Isoxazole, Base Intermediate Isoxazolyl-Pd(II)-Ar CMD->Intermediate Red_Elim Reductive Elimination Intermediate->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product 4-Aryl-3,5-dimethylisoxazole Red_Elim->Product

Figure 2: Simplified catalytic cycle for direct C-H arylation.

General Protocol Outline: A typical procedure involves heating a mixture of 3,5-dimethylisoxazole, an aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., RuPhos, P(Cy)₃), and a base (e.g., Na₂CO₃, K₂CO₃) in a suitable solvent (e.g., EtOH, Toluene, Dioxane) under an inert atmosphere.[2][12] Reaction times and temperatures vary depending on the reactivity of the aryl halide.

Table 1: Representative Examples of C4-Arylation of 3,5-Dimethylisoxazole

Entry Aryl Halide (Ar-X) Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
1 4-Iodoanisole Pd(OAc)₂ / RuPhos Na₂CO₃ EtOH 85 High [2]
2 1-Bromo-3-ethoxybenzene Pd(OAc)₂ / RuPhos Na₂CO₃ EtOH 85 85 [2]
3 4-Bromobenzonitrile Pd(OAc)₂ / PCy₃·HBF₄ K₂CO₃ Toluene 110 Good [12]

| 4 | 2-Bromopyridine | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH | 85 | Moderate |[2] |

Troubleshooting and Key Considerations

  • Low Yield in Cycloaddition: Ensure the enamine formation step goes to completion by effectively removing water with a Dean-Stark trap. The slow addition of POCl₃ at low temperatures is critical to prevent side reactions and decomposition.

  • Incomplete Hydrolysis: If the saponification stalls, adding more NaOH solution or extending the reaction time may be necessary. Ensure efficient stirring to overcome phase separation issues.

  • Poor Regioselectivity: While the synthesis of 3,5-dimethylisoxazole is highly regioselective from acetylacetone, other methods like general 1,3-dipolar cycloadditions can yield mixtures of isomers.[14] The choice of a symmetrical diketone starting material is key to avoiding this issue.

  • Catalyst Deactivation in C-H Arylation: Ensure all reagents and the solvent are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation. The choice of ligand is crucial and may require optimization for specific substrates.

Conclusion

The 4-substituted-3,5-dimethylisoxazole framework is a valuable platform for the development of novel therapeutics. Researchers have access to a robust synthetic toolbox to generate analogues for structure-activity relationship (SAR) studies. The classical approach via the 3,5-dimethylisoxazole-4-carboxylic acid intermediate provides a reliable and scalable route to a wide range of derivatives. For more rapid and convergent syntheses, modern palladium-catalyzed C-H functionalization methods offer unparalleled efficiency. By understanding the principles and practical details outlined in this guide, scientists can confidently and strategically access the target compounds needed to advance their research and drug development programs.

References

Application Note & Protocols: Palladium-Catalyzed Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous pharmaceuticals and functional materials.[1][2] This guide provides an in-depth exploration of modern palladium-catalyzed synthetic strategies to construct substituted isoxazole derivatives. Moving beyond traditional cycloaddition methods, we focus on powerful cross-coupling and C-H activation techniques that offer superior control, efficiency, and functional group tolerance. This document details the mechanistic underpinnings of key reactions, provides validated, step-by-step protocols, and offers expert insights into troubleshooting and optimization for researchers, scientists, and drug development professionals.

Introduction: The Power of Palladium in Modern Isoxazole Synthesis

The isoxazole ring system is a privileged pharmacophore, integral to the structure of drugs like the COX-2 inhibitor Valdecoxib and the antipsychotic Risperidone.[3] Historically, the synthesis of isoxazoles has been dominated by 1,3-dipolar cycloaddition reactions.[4][5][6] While effective, these methods can suffer from limitations in regioselectivity and substrate scope, particularly for creating highly substituted or complex derivatives.[7][8]

Palladium catalysis has emerged as a transformative force in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[9][10] For isoxazole synthesis, palladium-catalyzed reactions offer several distinct advantages:

  • Predictable Regiocontrol: Cross-coupling reactions occur at specific, pre-functionalized sites (e.g., a halogenated isoxazole), eliminating the regioselectivity issues common in cycloaddition.

  • Broad Substrate Scope: A vast library of commercially available boronic acids, alkynes, and other coupling partners can be used to append diverse functionalities to the isoxazole core.[1][11]

  • Mild Reaction Conditions: Many palladium-catalyzed reactions proceed under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Convergent Synthesis: These methods allow for the late-stage introduction of molecular complexity, a highly desirable feature in drug discovery programs.[11]

This guide will focus on two primary palladium-catalyzed strategies: Cross-Coupling Reactions of pre-formed halo-isoxazoles and direct C-H Activation/Annulation pathways.

Mechanistic Foundations: The Palladium Catalytic Cycle

Understanding the fundamental steps of the palladium catalytic cycle is crucial for rational protocol design and troubleshooting. Most of the cross-coupling reactions discussed herein proceed through a common sequence of elementary steps involving Pd(0) and Pd(II) oxidation states.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Intermediate R¹-Pd(II)L₂-X OxAdd->PdII_Intermediate Transmetal Transmetalation (e.g., with R²-B(OH)₂) PdII_Intermediate->Transmetal R²-M PdII_Coupled R¹-Pd(II)L₂-R² Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 R¹-R²

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halogen bond (e.g., on a 4-iodoisoxazole), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki/Sonogashira): A second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., a boronic acid in Suzuki coupling or a copper acetylide in Sonogashira coupling).

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

A distinct mechanism involving a Pd(II)/Pd(IV) cycle is proposed for certain C-H activation/annulation reactions, which often involve an oxidant to facilitate the higher oxidation state.[12][13]

Synthetic Strategies & Protocols

Strategy 1: Cross-Coupling of Halo-Isoxazoles

This is a robust and widely used strategy that relies on a pre-formed isoxazole core bearing a halogen (typically iodine or bromine) at a specific position. This "handle" allows for the selective introduction of various substituents.[10] A common and highly effective precursor is 4-iodoisoxazole, which can be synthesized via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[1][7][14]

This protocol is adapted from methodologies developed for the rapid diversification of isoxazole-containing drug candidates and demonstrates a robust approach to C-C bond formation.[11][15]

Objective: To synthesize 3-methyl-5-phenylisoxazole from 5-bromo-3-methylisoxazole and phenylboronic acid.

Materials:

  • Reactants: 5-bromo-3-methylisoxazole, Phenylboronic acid

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)

  • Base: Potassium phosphate tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane, degassed

  • Equipment: Microwave vial or Schlenk tube, magnetic stirrer, nitrogen/argon line, microwave reactor (optional).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation (Critical): To an oven-dried microwave vial or Schlenk tube containing a magnetic stir bar, add 5-bromo-3-methylisoxazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

    • Rationale: The catalyst system is sensitive to oxygen. Ensuring an inert atmosphere prevents catalyst degradation and side reactions, leading to higher yields and reproducibility.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(t-Bu)₃·HBF₄ (0.08 mmol, 8 mol%).

    • Rationale: The bulky and electron-rich P(t-Bu)₃ ligand is essential for promoting the oxidative addition of the C-Br bond and preventing the formation of ketone byproducts, which can be a major issue with isoxazole substrates.[15]

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane to the vial. The solvent should be purged with nitrogen or argon for at least 30 minutes prior to use.

  • Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 100 °C or in a microwave reactor set to 120 °C for 30-60 minutes.

    • Experience Note: Microwave irradiation often leads to significantly shorter reaction times and improved yields compared to conventional heating.[11]

  • Reaction Monitoring: Monitor the reaction progress by taking a small aliquot, diluting it with ethyl acetate, and analyzing by TLC or LC-MS to confirm the consumption of the starting bromoisoxazole.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-methyl-5-phenylisoxazole.

This protocol is based on highly efficient methods for synthesizing C4-alkynylisoxazoles, which are valuable building blocks.[7][16]

Objective: To synthesize 4-(phenylethynyl)-3,5-diphenylisoxazole from 4-iodo-3,5-diphenylisoxazole and phenylacetylene.

Materials:

  • Reactants: 4-iodo-3,5-diphenylisoxazole, Phenylacetylene

  • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA)

  • Solvent: Tetrahydrofuran (THF), degassed

  • Equipment: Schlenk flask, magnetic stirrer, nitrogen/argon line, syringe pump (optional).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Add 4-iodo-3,5-diphenylisoxazole (1.0 mmol, 1.0 equiv) to an oven-dried Schlenk flask. Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Dissolve the iodoisoxazole in degassed THF (5 mL) and degassed triethylamine (3 mL). Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%) to the stirred solution.

    • Rationale: The CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step in the palladium cycle. Triethylamine serves as both the base and a solvent.

  • Substrate Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC. Reactions are typically complete within 2-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired C4-alkynylisoxazole.[7]

Parameter Suzuki-Miyaura Coupling Sonogashira Coupling
Goal C-C (sp²-sp²) bond formation (Arylation)C-C (sp²-sp) bond formation (Alkynylation)
Pd Catalyst Pd₂(dba)₃ / Pd(OAc)₂ / PdCl₂(dppf)Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄
Ligand Bulky phosphines (e.g., P(t-Bu)₃, SPhos)Triphenylphosphine (often part of precatalyst)
Co-catalyst NoneCopper(I) Iodide (CuI)
Coupling Partner Boronic Acid / EsterTerminal Alkyne
Base K₃PO₄, Cs₂CO₃, K₂CO₃Triethylamine, Diisopropylamine
Typical Temp. 80 - 120 °C25 - 60 °C
Strategy 2: C-H Activation and Annulation

A more advanced and atom-economical strategy involves the direct formation of the isoxazole ring through a palladium-catalyzed C-H activation and annulation cascade. This approach avoids the pre-functionalization of starting materials.

This protocol describes a novel pathway for synthesizing 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes via a Pd(II)-catalyzed intermolecular C-H activation.[3][17][18]

Objective: To synthesize 3-phenylbenzo[d]isoxazole from N-phenoxyacetamide and benzaldehyde.

Materials:

  • Reactants: N-phenoxyacetamide, Benzaldehyde

  • Catalyst: Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Solvent: tert-Amyl alcohol (t-AmOH)

  • Equipment: Screw-cap reaction tube, magnetic stirrer, heating block.

Step-by-Step Methodology:

  • Reaction Setup: To a screw-cap reaction tube, add N-phenoxyacetamide (0.5 mmol, 1.0 equiv), Pd(TFA)₂ (0.05 mmol, 10 mol%), and a magnetic stir bar.

  • Reagent Addition: Add tert-amyl alcohol (2.0 mL), followed by benzaldehyde (1.0 mmol, 2.0 equiv).

  • Oxidant Addition: Carefully add TBHP (1.25 mmol, 2.5 equiv) to the mixture.

    • Rationale: TBHP acts as an oxidant, which is often required in Pd(II)/Pd(IV) catalytic cycles proposed for C-H activation reactions.[12][13]

  • Reaction Execution: Seal the tube and place it in a preheated heating block at 60 °C. Stir for 12-24 hours.

    • Experience Note: The reaction is sensitive to temperature; lowering it from 80 °C to 60 °C was found to improve the yield significantly in the original report.[3]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the 3-phenylbenzo[d]isoxazole.

Experimental Workflow & Trustworthiness

A successful synthesis relies on a systematic workflow from setup to characterization. The following diagram illustrates a typical process, ensuring self-validation at each stage.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere, Reagent Stoichiometry) Execution Reaction Execution (Temp Control, Stirring) Setup->Execution Monitor Monitoring (TLC, LC-MS) Execution->Monitor Monitor->Execution Continue if incomplete Workup Aqueous Work-up (Extraction, Washing) Monitor->Workup Proceed if complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, HRMS, mp) Purify->Characterize Validation Validation (Compare data to literature or expected values) Characterize->Validation

Caption: A self-validating workflow for palladium-catalyzed isoxazole synthesis.

Trustworthiness through Self-Validation:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time validation of the reaction's progress. The appearance of a new, more nonpolar spot (product) and disappearance of the starting material spot is a positive indicator.

  • Purification: Successful purification via column chromatography, yielding a single spot on TLC and a single peak in LC analysis, validates the isolation of a pure compound.

  • Characterization: Unambiguous characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is the ultimate validation. The observed data must match the expected structure. For known compounds, comparison to literature values provides confirmation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air).2. Insufficiently degassed solvents.3. Inappropriate base or ligand.4. Reaction temperature too low.1. Use fresh catalyst; handle under inert gas.2. Purge solvents thoroughly with N₂/Ar.3. Screen different ligands/bases; for Suzuki, ensure the base is strong enough.[10]4. Incrementally increase the reaction temperature.
Formation of Byproducts 1. (Suzuki) Protodeboronation of boronic acid.2. (Suzuki) Formation of ketone from isoxazole ring opening.[15]3. (Sonogashira) Homocoupling of the alkyne (Glaser coupling).1. Use freshly purchased boronic acid; ensure a strictly inert atmosphere.2. Use a bulky phosphine ligand like P(t-Bu)₃·HBF₄.[15]3. Exclude oxygen rigorously; ensure CuI is fresh.
Difficulty in Purification 1. Product is co-eluting with starting material or a byproduct.2. Product is unstable on silica gel.1. Adjust the solvent system for column chromatography (try different solvent polarities or systems like DCM/Methanol).2. Consider purification on neutral alumina or reverse-phase chromatography.

References

Application Note & Protocol: A Screening Cascade for Characterizing the Cellular Effects of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Compound Characterization

The core principle of this guide is to establish a foundational understanding of a compound's interaction with living cells, specifically its impact on cell viability, proliferation, and the potential induction of apoptosis (programmed cell death). This structured cascade ensures that resources are used efficiently and that subsequent, more complex experiments are built upon a solid, data-driven foundation.

Foundational Steps: Compound Management and Quality Control

Before any cellular assay, the integrity of the experiment rests on the proper handling of the test compound. This is a critical, often overlooked, step that ensures reproducibility and accuracy.

Stock Solution Preparation

The accuracy of all subsequent dilutions depends on the initial stock solution.[4][5] DIAA is a carboxylic acid, which suggests it may have higher solubility in slightly basic aqueous solutions or polar organic solvents.[6]

Protocol: Preparing a 10 mM Master Stock of DIAA

  • Solubility Testing: Begin by testing the solubility of DIAA in common, cell-culture compatible solvents. Dimethyl sulfoxide (DMSO) is a standard first choice due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).[7]

  • Calculation: Based on the molecular weight of DIAA (C7H9NO3; MW = 155.15 g/mol ), calculate the mass required for your desired stock concentration and volume.

    • For 1 mL of a 10 mM stock: 155.15 g/mol * 0.010 mol/L * 0.001 L = 0.00155 g = 1.55 mg.

  • Weighing and Dissolution: Accurately weigh 1.55 mg of DIAA powder and dissolve it in 1 mL of high-purity DMSO.[8] Use a vortex mixer to ensure complete dissolution.[9]

  • Storage: Aliquot the master stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[9]

Vehicle Control Justification

Every experiment must include a "vehicle control"—cells treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the compound. This is essential to confirm that any observed cellular effects are due to the compound itself and not the solvent.[2] The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]

Phase 1: General Viability and Cytotoxicity Assessment

The first biological question to ask is: "Does this compound affect the overall health and viability of cells?" A dose-response study using a metabolic assay is the standard method to answer this.

The MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living, metabolically active cells.[11][12]

Protocol: MTT Assay for Dose-Response Analysis

  • Cell Seeding: Seed a cancer cell line (e.g., A549, non-small cell lung cancer) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13]

  • Compound Dilution Series: Prepare a serial dilution of the DIAA stock solution in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used) and a "no-cell" blank control.[2]

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DIAA. Incubate for a standard duration, typically 48 or 72 hours.[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[11][14]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10][11]

Data Analysis and IC50 Determination

The primary output of this assay is the IC50 (half-maximal inhibitory concentration), which is the concentration of DIAA required to reduce the metabolic activity of the cells by 50%.

  • Normalization: Subtract the average absorbance of the "no-cell" blank wells from all other readings. Express the results as a percentage of the vehicle control.

  • Curve Fitting: Plot the normalized cell viability (%) against the logarithm of the DIAA concentration. Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and calculate the IC50 value.[15][16][17]

Table 1: Example MTT Assay Data and IC50 Calculation

DIAA Conc. (µM)Log(Conc.)Avg. Absorbance% Viability (Normalized)
0 (Vehicle)N/A1.250100%
0.1-1.01.24599.6%
10.01.15092.0%
101.00.63050.4%
501.70.25020.0%
1002.00.12510.0%
Calculated IC50 ~10 µM

Phase 2: Elucidating the Mechanism of Action

If DIAA demonstrates significant cytotoxicity (e.g., an IC50 < 50 µM), the next logical step is to investigate how it is impacting the cells. Is it halting cell division (cytostatic) or is it actively killing the cells (cytotoxic)? We can dissect this by running parallel assays for cell proliferation and apoptosis.

G cluster_0 Overall Experimental Workflow A Prepare DIAA Stock Solution (10 mM in DMSO) B Phase 1: MTT Assay (Dose-Response) A->B C Calculate IC50 Value B->C D Decision Point: Is IC50 < 50 µM? C->D E Phase 2: Mechanistic Assays (Treat cells at IC50 and 2x IC50) D->E Yes I Compound is Inactive or has other effects. Consider other assays. D->I No F BrdU Assay (Proliferation) E->F G Caspase-3/7 Assay (Apoptosis) E->G H Data Analysis & Interpretation F->H G->H G cluster_0 Decision Tree for MoA A Phase 1 Result: DIAA is Cytotoxic B Run Parallel Assays: BrdU (Proliferation) Caspase-3/7 (Apoptosis) A->B C Result Interpretation B->C D Decreased BrdU Signal AND Increased Caspase Signal C->D E Decreased BrdU Signal AND No Change in Caspase Signal C->E F No Change in BrdU Signal AND Increased Caspase Signal C->F G Conclusion: Compound is both CYTOSTATIC and CYTOTOXIC (Induces Apoptotic Cell Death) D->G H Conclusion: Compound is primarily CYTOSTATIC (Inhibits Proliferation) E->H I Conclusion: Compound is primarily CYTOTOXIC (Rapid Apoptosis Induction) F->I

References

Application Note & Protocols: Investigating c-Myc Downregulation in Cancer Cells using 2-(3,5-Dimethylisoxazol-4-yl)acetic acid, a Putative BRD4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The c-Myc oncoprotein is a master transcriptional regulator that is dysregulated in a majority of human cancers, making it a prime therapeutic target. However, its "undruggable" nature has shifted focus toward indirect inhibition strategies. One of the most promising approaches is the epigenetic modulation of MYC gene expression by targeting Bromodomain and Extra-Terminal (BET) domain proteins, particularly BRD4. This guide details the scientific basis and experimental protocols for investigating "2-(3,5-Dimethylisoxazol-4-yl)acetic acid" as a tool for downregulating c-Myc. We hypothesize that this compound functions as a BRD4 inhibitor, based on extensive evidence that its core 3,5-dimethylisoxazole moiety acts as a potent acetyl-lysine mimetic, a key interaction for displacing BRD4 from chromatin.[1][2][3][4][5] This document provides a comprehensive workflow, from cell-based viability assays to molecular analyses of c-Myc protein and mRNA levels, enabling researchers to validate the compound's mechanism of action and therapeutic potential.

Part 1: Scientific Rationale & Mechanism of Action

The BRD4-c-Myc Axis: A Critical Oncogenic Dependency

The c-Myc protein is a powerful transcription factor controlling genes essential for cell growth, proliferation, metabolism, and apoptosis. In normal cells, its expression is tightly controlled. In cancer, however, MYC is frequently overexpressed due to genetic amplification or translocation, driving unchecked cellular proliferation.

The Bromodomain and Extra-Terminal (BET) protein BRD4 has emerged as a pivotal co-activator of MYC transcription.[6][7] BRD4 acts as an "epigenetic reader," using its two tandem bromodomains (BD1 and BD2) to bind to acetylated lysine (KAc) residues on histone tails at gene promoters and super-enhancers.[8] At the MYC locus, BRD4 binding is critical for recruiting the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II to stimulate robust transcriptional elongation.[7] This dependency makes the BRD4-c-Myc interaction a key vulnerability in many cancers.[9]

The Hypothesis: this compound as a BRD4 Inhibitor

Small molecule inhibitors that competitively bind to the acetyl-lysine pocket of BRD4's bromodomains have shown remarkable efficacy in downregulating MYC transcription.[9][10] A critical pharmacophore—a molecular feature responsible for a drug's activity—that has been successfully exploited is the 3,5-dimethylisoxazole moiety. This structure acts as a highly effective bioisostere, or mimic, of acetyl-lysine, allowing it to occupy the binding pocket and displace BRD4 from chromatin.[1][3][5] Numerous potent BRD4 inhibitors have been developed using this core structure.[11][12]

Based on this strong precedent, we posit that This compound leverages this same mechanism. By competitively inhibiting BRD4, it prevents the assembly of the transcriptional machinery at the MYC gene, leading to a rapid decrease in MYC mRNA and subsequent depletion of the c-Myc oncoprotein. This, in turn, is expected to induce cell cycle arrest and/or apoptosis in c-Myc-dependent cancer cells.

cluster_0 Nucleus cluster_1 Cytoplasm MYC_Gene MYC Gene (Promoter/Enhancer) MYC_mRNA MYC mRNA BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to PTEFb P-TEFb Complex BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Activates RNA_Pol_II->MYC_Gene Transcribes Ribosome Ribosome MYC_mRNA->Ribosome Export Inhibitor 2-(3,5-Dimethylisoxazol-4-yl) acetic acid Inhibitor->BRD4 Competitively Binds & Displaces from Chromatin cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Translates Downstream Oncogenic Effects (Proliferation, Growth) cMyc_Protein->Downstream Drives

Figure 1. Hypothesized mechanism of c-Myc downregulation by a putative BRD4 inhibitor.

Part 2: Experimental Validation Workflow

A logical, multi-step approach is required to validate the compound's efficacy and mechanism. This workflow serves as a self-validating system: the biological outcome (decreased viability) should correlate directly with the molecular outcomes (decreased c-Myc protein and mRNA).

G cluster_assays Biological & Molecular Assays start Select & Culture c-Myc-Dependent Cancer Cell Line treat Treat with Dose-Range of This compound (Vehicle Control Included) start->treat mtt Phenotypic Analysis: MTT Assay (Measure Cell Viability) treat->mtt 48-72h Incubation lysis Biochemical Analysis: Cell Lysis & Protein Extraction treat->lysis 6-24h Incubation rna Transcriptional Analysis: RNA Extraction treat->rna 4-12h Incubation end Data Analysis & Correlation: IC50 vs. Protein/mRNA Levels mtt->end wb Western Blot (Quantify c-Myc Protein) lysis->wb qpcr qRT-PCR (Quantify MYC mRNA) rna->qpcr wb->end qpcr->end

Figure 2. Step-by-step experimental workflow for validation.

Part 3: Detailed Protocols

Protocol: Cell Culture and Compound Preparation

Rationale: The choice of cell line is critical. Select a cancer cell line known to be "addicted" to c-Myc for its survival and proliferation. This provides a sensitive system to observe the effects of c-Myc downregulation. The compound must be solubilized in an appropriate vehicle (like DMSO) at a high concentration to create a stock solution, minimizing the final vehicle concentration in the cell culture media to avoid solvent-induced toxicity.

Materials:

  • c-Myc-dependent cancer cell line (e.g., MV-4-11, MOLM-13 [AML]; Daudi [Burkitt's Lymphoma])

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Procedure:

  • Cell Culture: Maintain the selected cancer cell line according to ATCC or supplier recommendations. Ensure cells are in the logarithmic growth phase and show >95% viability before starting any experiment.

  • Stock Solution Preparation (10 mM): a. Aseptically weigh out a precise amount of this compound powder. (Molecular Weight: 155.15 g/mol ). b. Add the appropriate volume of sterile DMSO to achieve a 10 mM stock concentration. For example, to 1.55 mg of powder, add 1 mL of DMSO. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in sterile, serum-free culture medium to achieve the desired final concentrations for cell treatment.

    • Scientist's Note: The final concentration of DMSO in the culture wells should not exceed 0.5%, and ideally be below 0.1%, to prevent solvent toxicity. Always include a "vehicle-only" control group in every experiment, which receives the same final concentration of DMSO as the highest-dose treatment group.

Protocol: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of the compound's cytotoxic or cytostatic effects.

Materials:

  • Cells treated with various concentrations of the compound in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow cells to adhere (if applicable) and acclimatize.

  • Compound Treatment: Add 100 µL of medium containing 2x the final desired concentrations of the compound. Include vehicle-only and untreated controls. Incubate for the desired period (typically 48-72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells). Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Description
Cell Line Name of the cancer cell line used
Seeding Density Cells per well
Treatment Duration 48h, 72h, etc.
IC50 Value Concentration for 50% inhibition of viability
Protocol: Western Blot Analysis of c-Myc Protein

Rationale: Western blotting is essential to directly confirm that the observed decrease in cell viability is associated with a reduction in the target c-Myc protein. Due to c-Myc's notoriously short half-life (~20-30 minutes), it is crucial to use protease and phosphatase inhibitors during cell lysis to preserve the protein's integrity for accurate detection.

Materials:

  • Treated cells from a 6-well plate or 10 cm dish.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • Primary Antibody: Anti-c-Myc (e.g., clone 9E10).

  • Loading Control Antibody: Anti-β-actin or Anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment & Lysis: a. Treat cells in 6-well plates with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a suitable time (e.g., 24 hours). b. Wash cells twice with ice-cold PBS. c. Add 100-200 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE: Normalize all samples to the same protein concentration. Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation: a. Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping & Re-probing: Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading across all lanes.

Protocol: qRT-PCR Analysis of MYC mRNA

Rationale: To confirm that the reduction in c-Myc protein is due to transcriptional repression, Quantitative Real-Time PCR (qRT-PCR) is performed. This technique measures the amount of MYC mRNA transcript. A decrease in MYC mRNA following treatment would strongly support the hypothesis that the compound inhibits BRD4's function at the MYC gene locus.

Materials:

  • Treated cells.

  • RNA extraction kit (e.g., RNeasy Kit, TRIzol).

  • cDNA synthesis kit (Reverse Transcriptase).

  • SYBR Green or TaqMan qPCR Master Mix.

  • qPCR instrument.

  • Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB).

Gene Target Forward Primer (5' to 3') Reverse Primer (5' to 3')
Human MYC TTCGGGTAGTGGAAAACCAGAGCCTGCCTCTTTTCCACAG
Human GAPDH GTCTCCTCTGACTTCAACAGCGACCACCCTGTTGCTGTAGCCAA

Procedure:

  • Cell Treatment: Treat cells with the compound for a shorter duration than for protein analysis (e.g., 4, 8, or 12 hours) to capture the primary transcriptional effect before secondary effects occur.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: a. Prepare a reaction mix containing qPCR Master Mix, forward and reverse primers, and diluted cDNA. b. Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: a. Determine the cycle threshold (Ct) value for MYC and the housekeeping gene in each sample. b. Calculate the change in MYC expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

References

Application Note: In Vivo Evaluation of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid in a Murine Model of Acute Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) remains a critical area of research, aimed at identifying compounds with improved efficacy and safety profiles.[1] This application note provides a comprehensive guide for the preclinical evaluation of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid , a compound with structural motifs suggestive of anti-inflammatory activity. Structurally, the molecule contains an acetic acid group, common to many NSAIDs, and a 3,5-dimethylisoxazole core. This document outlines the hypothesized mechanism of action, provides a detailed protocol for its assessment in the widely accepted carrageenan-induced paw edema model, and offers guidance on data analysis and interpretation. The protocols described herein are designed for researchers in pharmacology and drug development to robustly assess the compound's potential as an acute anti-inflammatory agent.

Hypothesized Mechanism of Action: COX Inhibition

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[2][3] Prostaglandins are key mediators of the inflammatory cascade, contributing to vasodilation, pain, and fever.[1][4] There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[5]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by stimuli such as cytokines and bacterial lipopolysaccharides.[3][6]

The therapeutic, anti-inflammatory effects of NSAIDs are primarily derived from the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[5][7] The structure of this compound shares features with selective COX-2 inhibitors like Celecoxib, which also contains a substituted heterocyclic ring system.[8][9] We hypothesize that this compound acts as a COX-2 inhibitor, thereby reducing the synthesis of pro-inflammatory prostaglandins at the site of injury.

COX_Pathway_Diagram membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by Trauma) arachidonic Arachidonic Acid pla2->arachidonic Liberates cox_enzymes COX-1 / COX-2 Enzymes arachidonic->cox_enzymes Acts upon prostaglandins Prostaglandins (PGE2, etc.) cox_enzymes->prostaglandins Synthesizes inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation Mediates test_compound This compound (Hypothesized Inhibitor) test_compound->cox_enzymes Inhibits

Caption: Hypothesized mechanism of this compound.

In Vivo Model Selection: Carrageenan-Induced Paw Edema

To screen for acute anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a robust, reproducible, and widely validated assay.[10][11] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw elicits a biphasic inflammatory response.[12]

  • Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.[11][12]

  • Late Phase (2-6 hours): Primarily mediated by the production of prostaglandins, involving the induction of COX-2. The edema is maximal around 3 to 5 hours post-injection.[10][12]

This model is particularly well-suited for evaluating potential COX inhibitors, as a significant reduction in paw volume during the late phase strongly indicates inhibition of prostaglandin synthesis.[13]

Experimental Design and Protocols

Materials and Reagents
  • Test Compound: this compound (Purity >98%)

  • Phlogestic Agent: Lambda-Carrageenan (Type IV)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline, or 0.9% sterile saline containing 0.5% Tween 80.

  • Positive Control: Celecoxib (20 mg/kg) or Indomethacin (10 mg/kg).[8][10]

  • Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats, 20-25g for mice).

  • Equipment: Plethysmometer or digital calipers, oral gavage needles, 1 mL syringes with 26G needles, analytical balance, vortex mixer.

Animal Care and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Animals should be housed in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before initiating experiments.

Compound Formulation and Administration

Causality: Proper formulation is critical for ensuring bioavailability and consistent results. The chosen vehicle must be non-toxic and should not possess any intrinsic anti-inflammatory activity. An aqueous suspension is often preferred for oral administration to avoid solvent toxicity.[14]

  • Preparation of Vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile 0.9% saline. Stir until fully dissolved.

  • Preparation of Test Compound: Weigh the required amount of this compound and the positive control (e.g., Celecoxib).

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to achieve the final desired concentration (e.g., for a 50 mg/kg dose in a 10 mL/kg volume, prepare a 5 mg/mL suspension).

  • Vortex thoroughly before each administration to ensure a uniform suspension.

  • Administer the suspensions orally (p.o.) using a gavage needle.

Carrageenan-Induced Paw Edema Protocol

Self-Validation: The inclusion of a vehicle control group establishes the baseline inflammatory response, while the positive control group validates the sensitivity of the model to a known anti-inflammatory drug.

  • Animal Grouping: Randomly divide animals into at least four groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives vehicle only.

    • Group II (Test Compound - Low Dose): e.g., 25 mg/kg of test compound.

    • Group III (Test Compound - High Dose): e.g., 50 mg/kg of test compound.

    • Group IV (Positive Control): e.g., 20 mg/kg Celecoxib.

  • Baseline Measurement (V₀): Measure the initial volume of the right hind paw of each animal using a plethysmometer just before drug administration. This is the 0-hour reading.

  • Drug Administration: Administer the respective vehicle, test compound, or positive control orally (p.o.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[10][15]

  • Post-Induction Measurements (Vₜ): Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

Workflow_Diagram acclimatize Animal Acclimatization (1 Week) grouping Randomize into Groups (Vehicle, Test, Positive Control) acclimatize->grouping baseline Measure Baseline Paw Volume (V₀) Time = -1 hr grouping->baseline dosing Oral Administration (Vehicle / Compound / Control) baseline->dosing induction Inject 0.1 mL 1% Carrageenan Time = 0 hr dosing->induction Wait 1 hour measurements Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hrs induction->measurements analysis Data Analysis (% Inhibition) measurements->analysis

Caption: Experimental workflow for the paw edema assay.

Optional Endpoint: Biochemical Analysis

For a deeper mechanistic insight, at the end of the experiment (e.g., 5 hours), animals can be euthanized.

  • Paw tissue can be collected to measure levels of pro-inflammatory markers like Prostaglandin E2 (PGE₂), Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-6 (IL-6) via ELISA.

  • Myeloperoxidase (MPO) activity can also be measured in the tissue homogenate as an indicator of neutrophil infiltration.[16]

Data Analysis and Interpretation

  • Calculate Paw Edema: For each animal at each time point, calculate the increase in paw volume.

    • Edema (mL) = Vₜ - V₀ (Where Vₜ is the paw volume at time 't' and V₀ is the initial paw volume)

  • Calculate Percentage Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group.

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Statistical Analysis: Compare the mean edema values of the treated groups with the vehicle control group using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of <0.05 is typically considered statistically significant.

Representative Data Table
Group (Dose)Mean Paw Edema (mL) at 3 hr ± SEM% Inhibition at 3 hr
Vehicle Control (10 mL/kg)0.85 ± 0.06-
Test Compound (25 mg/kg)0.58 ± 0.0531.8%
Test Compound (50 mg/kg)0.41 ± 0.04 51.8%
Celecoxib (20 mg/kg)0.35 ± 0.0358.8%
p<0.05, *p<0.01 compared to Vehicle Control group.

Interpretation: In this representative data, this compound shows a dose-dependent reduction in carrageenan-induced paw edema, with significant activity at both doses. The efficacy at 50 mg/kg is comparable to the positive control, Celecoxib, supporting the hypothesis of a COX-2 inhibitory mechanism.

Troubleshooting

IssuePossible CauseSolution
High variability in paw edema within groups Improper carrageenan injection technique; inconsistent measurement.Ensure injection is consistently in the subplantar region. Use the same trained individual for all measurements. Increase sample size (n).
No significant edema in vehicle control group Inactive carrageenan solution.Prepare carrageenan solution fresh before each experiment. Ensure proper storage of the carrageenan powder.
Positive control shows no effect Poor compound formulation/suspension; incorrect administration.Ensure the positive control is fully suspended before administration. Verify oral gavage technique to ensure the full dose is delivered to the stomach.

Conclusion

This application note provides a validated and detailed framework for assessing the acute anti-inflammatory properties of this compound. The carrageenan-induced paw edema model is a highly effective primary screen to establish in vivo efficacy and gather evidence for a prostaglandin-mediated mechanism of action.[10][17] Positive results from this assay would provide a strong rationale for further investigation into the compound's specific COX selectivity, pharmacokinetic profile, and evaluation in chronic inflammation models.

References

Application Notes & Protocols: Experimental Design for Testing Herbicide Efficacy of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazole Herbicides and Rigorous Efficacy Testing

Isoxazole and its derivatives represent a significant class of heterocyclic compounds in agrochemical research, with many exhibiting potent, broad-spectrum herbicidal activity.[1][2] A primary mechanism of action for many herbicidal isoxazoles is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] This enzyme is a critical component in the biochemical pathway responsible for synthesizing plastoquinone and tocopherols.[5][6][7] Inhibition of HPPD disrupts this pathway, leading to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation.[3][5] The resulting effect is a characteristic "bleaching" of the plant's photosynthetic tissues, followed by growth cessation and eventual death.[3][6]

Given the proven mode of action and the increasing challenge of herbicide resistance to other chemical classes, the discovery and development of novel isoxazole-based herbicides are of paramount importance.[8] This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust efficacy trials. The protocols herein are structured to ensure scientific validity, data reproducibility, and a thorough understanding of a candidate compound's biological activity.

Core Principles of Herbicide Efficacy Evaluation

A successful herbicide evaluation program is built on a foundation of sound experimental design. Key considerations include the selection of appropriate biological systems, precise application methodologies, and validated assessment criteria. The ultimate goal is to generate a reliable dose-response relationship, which is fundamental to understanding a compound's potency.

Key Considerations for Robust Experimental Design:

  • Test Species Selection: A diverse panel of weed species, including both monocots (grasses) and dicots (broadleaf weeds), should be selected. The panel should include species of high agronomic importance and, where possible, biotypes with known resistance to other herbicide modes of action.

  • Compound Formulation: The test compound must be appropriately formulated to ensure its solubility, stability, and effective delivery to the target plant.[9][10] Research formulations often include solvents, surfactants, and other adjuvants to maximize biological availability.[10][11] It is critical to test a "vehicle" or "blank formulation" control to ensure that the formulation components themselves do not cause phytotoxicity.

  • Application Method: The intended use pattern of a potential herbicide dictates the primary testing method.

    • Pre-emergence: Applied to the soil before weed seedlings emerge. This method targets germinating seeds and young seedlings.[12][13]

    • Post-emergence: Applied directly to the foliage of actively growing weeds.[12][14]

  • Environmental Control: Greenhouse and growth chamber experiments offer controlled environments (light, temperature, humidity) that reduce variability and allow for precise comparisons between treatments.[15] Field trials, while more complex, are essential for evaluating performance under real-world conditions.[16]

  • Controls and Replication: Every experiment must include a negative (untreated) control and often a positive control (a commercial standard with a similar mode of action). A randomized complete block design with a minimum of four replicates is standard practice to ensure statistical validity.[16][17]

Visualization of the Herbicide Efficacy Workflow

The following diagram outlines the general workflow for conducting a greenhouse-based herbicide efficacy study, from initial setup to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation & Analysis A Select & Procure Weed Seeds B Prepare Soil Media & Planting Trays A->B C Sow Seeds & Germinate B->C E Select Plants at Uniform Growth Stage (e.g., 2-3 leaf stage) C->E D Prepare Herbicide Stock Solutions & Formulations F Apply Treatments (Post- or Pre-emergence) using Spray Chamber D->F E->F G Incubate in Controlled Environment (Greenhouse) F->G H Visual Assessment (% Injury, Phytotoxicity) at specified intervals G->H I Harvest Above-Ground Biomass (Fresh/Dry Weight) H->I J Data Analysis: Dose-Response Modeling (Calculate GR50/ED50) I->J

Caption: General workflow for greenhouse herbicide efficacy screening.

The mechanism of action for HPPD-inhibiting isoxazoles involves a cascade of biochemical events that lead to the visible bleaching phenotype.

G A Isoxazole Herbicide (Applied to Plant) B Inhibition of HPPD Enzyme A->B C Blockage of Tyrosine Catabolism B->C D Plastoquinone & Tocopherol Synthesis Disrupted C->D E Carotenoid Biosynthesis Blocked D->E F Chlorophyll Photooxidation (No Protection) E->F G Visible Bleaching & Plant Death F->G

Caption: Mechanism of action for HPPD-inhibiting herbicides.

Detailed Protocols for Efficacy Testing

Protocol 1: Post-Emergence Dose-Response Assay in a Greenhouse Setting

This protocol is designed to determine the dose of an isoxazole compound required to control emerged, actively growing weeds.

Materials:

  • Test isoxazole compound

  • Commercial standard herbicide (e.g., Mesotrione)

  • Weed seeds (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria faberi)

  • Pots or trays (e.g., 10x20" trays with 18-cell inserts)

  • Professional potting mix

  • Controlled environment greenhouse (25-28°C, 16h photoperiod)

  • Track sprayer/Cabinet sprayer

  • Analytical balance, glassware, solvents, and surfactants for formulation

  • Data collection software

Step-by-Step Methodology:

  • Plant Propagation:

    • Fill pots/trays with soil medium and sow seeds of each weed species to a depth of 0.5-1.0 cm.[18]

    • Gently water and place in the greenhouse.

    • Allow plants to grow until they reach the 2- to 4-leaf stage, which is an optimal stage for post-emergence herbicide application.[18][19]

    • Scientist's Note: Uniformity in plant growth stage is critical for reducing experimental variability. Discard any plants that are significantly smaller or larger than the average.

  • Herbicide Formulation and Dose Preparation:

    • Prepare a stock solution of the test isoxazole compound in a suitable solvent (e.g., acetone).

    • Create a series of dilutions to achieve the desired range of application rates (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha - grams of active ingredient per hectare).

    • Prepare a spray solution for each rate by mixing the compound's aliquot with water and a non-ionic surfactant (typically 0.25% v/v), as recommended for foliar uptake.[10]

    • Prepare identical formulations for the negative control (vehicle only) and the positive control (commercial standard).

    • Scientist's Note: The formulation aims to mimic a commercial product, ensuring the active ingredient can effectively penetrate the leaf cuticle.[9]

  • Herbicide Application:

    • Calibrate the track sprayer to deliver a consistent volume (e.g., 140-190 L/ha).

    • Randomize the placement of trays within each replicate block.

    • Place the trays of plants on the sprayer belt and apply the designated herbicide treatment.

    • Scientist's Note: A track sprayer ensures uniform application across all plants, which is a major source of variability in manual applications.[19]

  • Incubation and Evaluation:

    • After application, return the plants to the greenhouse, ensuring the randomized block design is maintained.

    • Visually assess the plants at 3, 7, 14, and 21 days after treatment (DAT). Rate phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass for each pot/cell.

    • Determine the fresh weight immediately. For dry weight, place biomass in labeled paper bags and dry in an oven at 70°C until a constant weight is achieved.

    • Scientist's Note: Dry weight is the most objective measure of herbicide efficacy as it removes the variability of water content in the plant tissue.

Protocol 2: Pre-Emergence Efficacy Assay

This protocol assesses the compound's ability to control weeds when applied to the soil before they emerge.

Step-by-Step Methodology:

  • Potting and Sowing:

    • Fill pots with soil medium.

    • Sow a predetermined number of seeds (e.g., 10-15 seeds) of each weed species onto the soil surface.

    • Cover the seeds with a thin layer of soil (approx. 0.5 cm).

  • Herbicide Application:

    • Prepare herbicide formulations as described in Protocol 1.

    • Using the calibrated track sprayer, apply the treatments directly to the soil surface of the freshly sown pots.[20]

    • Scientist's Note: Ensure the soil is moist at the time of application to facilitate the movement of the herbicide into the germination zone.[20]

  • Incubation and Evaluation:

    • After application, lightly water the pots to incorporate the herbicide into the top layer of soil. Be careful not to overwater, which could cause leaching.

    • Place the pots in the greenhouse under the same controlled conditions as the post-emergence trial.

    • At 21 days after treatment, count the number of emerged, healthy plants in each pot.

    • Harvest the above-ground biomass of the emerged plants and determine the fresh and dry weights as previously described.

Data Analysis and Interpretation

The primary output of these experiments is a dose-response curve. The collected data (visual injury or biomass reduction) is plotted against the logarithm of the herbicide application rate.

Quantitative Data Summary:

Application Rate (g a.i./ha)Replicate 1 (% Biomass Reduction)Replicate 2 (% Biomass Reduction)Replicate 3 (% Biomass Reduction)Replicate 4 (% Biomass Reduction)Mean (% Biomass Reduction)
0 (Control)00000
101512181414.75
304552485550.00
1008892908588.75
30098100999798.50
1000100100100100100.00

Calculating Efficacy Metrics:

The data should be analyzed using a non-linear regression model, typically a four-parameter log-logistic function, to calculate key efficacy metrics.[21][22]

Statistical software packages (e.g., R with the 'drc' package, SAS, or GraphPad Prism) are used for these calculations. The analysis will provide the GR50 value along with its standard error, allowing for statistical comparison between different compounds or weed species.

References

Application Notes and Protocols: Assessing Cell Viability with 2-(3,5-Dimethylisoxazol-4-yl)acetic acid using an MTS Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Cytotoxic Potential of Novel Compounds

In the fields of drug discovery, toxicology, and cancer research, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical development. The MTS assay is a robust and widely adopted colorimetric method for determining the number of viable cells in culture.[1][2] This assay is predicated on the principle that metabolically active cells possess dehydrogenase enzymes that reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a colored formazan product.[1][3] The amount of this soluble formazan, which can be quantified by measuring its absorbance, is directly proportional to the number of living cells.[1][2]

This guide provides a detailed protocol for utilizing the MTS assay to evaluate the cytotoxic or cytostatic effects of the compound 2-(3,5-Dimethylisoxazol-4-yl)acetic acid . This compound is recognized for its applications in pharmaceutical development, particularly as an intermediate in the synthesis of anti-inflammatory and analgesic medications.[4][5] While its primary applications are in synthesis, understanding its intrinsic effect on cell viability is crucial for comprehensive toxicological profiling and identifying potential therapeutic applications. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to quantify the impact of this specific compound on cellular health.

Principle of the MTS Assay

The MTS assay offers a more convenient alternative to the traditional MTT assay. Unlike the insoluble formazan crystals produced in the MTT assay, the formazan product of the MTS reduction is soluble in cell culture medium, eliminating the need for a separate solubilization step.[6][7] This streamlined 'one-step' process makes the MTS assay particularly amenable to high-throughput screening.[7]

The reduction of the MTS tetrazolium salt is facilitated by NAD(P)H-dependent dehydrogenase enzymes within metabolically active cells.[3][7] To enhance the efficiency of this conversion, an intermediate electron acceptor, such as phenazine methosulfate (PMS) or phenazine ethyl sulfate (PES), is typically included.[3][6] These electron acceptors can penetrate viable cells, become reduced, and then exit the cell to convert the MTS tetrazolium into the soluble formazan.[6] The resulting colored solution is then measured spectrophotometrically at an absorbance of approximately 490-500 nm.[3][6]

Key Experimental Parameters

Optimizing the conditions of your MTS assay is critical for obtaining accurate and reproducible results. The following table outlines key parameters and their recommended ranges. It is imperative to perform initial optimization experiments for your specific cell line and experimental setup.[2]

ParameterRecommended RangeTypical ValueNotes
Cell Seeding Density (96-well plate) 1,000 - 100,000 cells/wellVariesHighly dependent on the cell line's growth rate and the duration of the experiment. Cells should be in the logarithmic growth phase at the time of the assay.[2][8][9]
Compound Concentration Range VariesLogarithmic dilutionsThe concentration range for this compound should be determined based on preliminary studies or literature, if available. A wide range of concentrations is recommended for initial screening.
Solvent Concentration < 0.5%< 0.1%If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the well does not affect cell viability.[9]
Incubation Time with Compound Varies24, 48, or 72 hoursThe duration of exposure to the compound will depend on the experimental goals and the suspected mechanism of action.
MTS Reagent Volume (96-well plate) 10 - 20 µL20 µLThis volume is typically added to 100 µL of cell culture medium.[2][3][10]
Incubation Time with MTS Reagent 0.5 - 4 hours1 - 4 hoursThe optimal time is dependent on the metabolic rate of the cells. Consistent incubation time across all plates is crucial.[2][10]
Wavelength for Absorbance Reading 490 - 500 nm490 nmA reference wavelength, such as 630 nm, can be used to correct for background absorbance.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability using the MTS assay.

MTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compound Prepare this compound Dilutions add_compound Add Compound to Wells prep_compound->add_compound seed_plate->add_compound incubate_compound Incubate (e.g., 24-72h) add_compound->incubate_compound add_mts Add MTS Reagent incubate_compound->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_absorbance Read Absorbance (490nm) incubate_mts->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_data Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_data Data_Analysis_Pipeline cluster_raw_data Raw Data cluster_processing Data Processing cluster_results Results raw_abs Raw Absorbance Readings (490nm) subtract_blank Subtract Average Blank Absorbance raw_abs->subtract_blank normalize_control Normalize to Vehicle Control subtract_blank->normalize_control percent_viability Calculate % Cell Viability normalize_control->percent_viability dose_response Generate Dose-Response Curve percent_viability->dose_response ic50 Determine IC50 Value dose_response->ic50

References

Application Note: A Validated Western Blot Protocol for Assessing BRD4 Target Engagement by 2-(3,5-Dimethylisoxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Principle and Scientific Rationale

Bromodomain-containing protein 4 (BRD4) is a pivotal epigenetic reader and transcriptional co-activator, making it a high-value target in drug discovery, particularly in oncology.[1][2] As a member of the Bromodomain and Extra-Terminal (BET) family, BRD4 utilizes its tandem bromodomains (BD1 and BD2) to recognize and bind to acetylated lysine residues on histone tails, primarily on histones H3 and H4.[3][4][5] This binding event serves as a scaffold to recruit critical transcriptional machinery, including the positive transcription elongation factor b (P-TEFb) complex, to the promoters and enhancers of target genes.[5][6] This recruitment subsequently leads to the phosphorylation of RNA Polymerase II, driving the expression of key genes involved in cell cycle progression and proliferation, most notably the proto-oncogene c-Myc.[7][8][9]

The compound 2-(3,5-Dimethylisoxazol-4-yl)acetic acid incorporates a 3,5-dimethylisoxazole moiety. This chemical group is a well-established bioisostere for the acetyl-lysine side chain and serves as a critical pharmacophore in numerous potent BRD4 inhibitors.[10][11] It is designed to competitively bind to the acetyl-lysine binding pocket within BRD4's bromodomains, thereby displacing BRD4 from chromatin.[12]

This application note provides a comprehensive, self-validating Western blot protocol to measure the cellular target engagement of "this compound". The assay is based on the principle that successful inhibition of BRD4 will disrupt its transcriptional regulatory function, leading to two key measurable downstream events:

  • Suppression of a key downstream oncogene: A dose-dependent decrease in the protein expression of c-Myc.[6][13]

  • Induction of Apoptosis: A corresponding increase in apoptotic markers, specifically the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[13][14]

By quantifying these specific protein biomarkers, researchers can reliably determine the efficacy and potency of the compound in engaging its intended target within a cellular context.

Visualization of Pathway and Protocol

To clarify the mechanism and the experimental procedure, the following diagrams illustrate the BRD4 signaling pathway and the complete Western blot workflow.

cluster_0 BRD4-Mediated Transcription cluster_1 Inhibition Pathway Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds PTEFb P-TEFb Complex BRD4->PTEFb Recruits Apoptosis Apoptosis BRD4->Apoptosis Inhibition Induces cMyc_Gene c-Myc Gene PTEFb->cMyc_Gene Activates Transcription cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Expression Proliferation Cell Proliferation cMyc_Protein->Proliferation Inhibitor This compound Inhibitor->BRD4 Inhibits Binding

Caption: BRD4 signaling pathway and mechanism of inhibition.

A 1. Cell Culture & Treatment (Vehicle, Compound, Positive Control) B 2. Cell Lysis (Nuclear Protein Extraction using RIPA) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Membrane Transfer (PVDF Membrane) D->E F 6. Blocking (5% Non-fat Milk or BSA) E->F G 7. Primary Antibody Incubation (Overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) G->H I 9. Chemiluminescent Detection (ECL Substrate) H->I J 10. Imaging & Densitometry (Quantify Band Intensity) I->J

Caption: Step-by-step experimental workflow for Western blot analysis.

Materials and Reagents

Reagent/Material Supplier (Example) Catalog # (Example) Purpose
Cell Line
MV4-11 (AML) or HeLa (Cervical Cancer)ATCCCCL-240 / CRM-CCL-2c-Myc dependent cancer cell lines
Compounds
This compoundJ&K Scientific993433Test Compound
JQ1 (Positive Control)Sigma-AldrichSML0974Validated BRD4 inhibitor
DMSO, AnhydrousSigma-AldrichD2650Vehicle for compounds
Primary Antibodies
Rabbit anti-BRD4Cell Signaling Technology#13440Target Protein
Rabbit anti-c-MycCell Signaling Technology#5605Downstream Biomarker
Rabbit anti-PARPCell Signaling Technology#9542Apoptosis Marker
Rabbit anti-Cleaved Caspase-3 (Asp175)Cell Signaling Technology#9661Apoptosis Marker
Mouse anti-β-Actin (Loading Control)Cell Signaling Technology#3700Cytoplasmic Loading Control
Rabbit anti-Histone H3 (Loading Control)Cell Signaling Technology#4499Nuclear Loading Control
Secondary Antibodies
Anti-rabbit IgG, HRP-linkedCell Signaling Technology#7074Detection
Anti-mouse IgG, HRP-linkedCell Signaling Technology#7076Detection
Buffers & Reagents
RIPA Lysis BufferThermo Fisher89900Nuclear protein extraction
Protease/Phosphatase Inhibitor CocktailThermo Fisher78440Prevent protein degradation
Pierce™ BCA Protein Assay KitThermo Fisher23225Protein quantification
Laemmli Sample Buffer (4X)Bio-Rad1610747Sample loading
Tris-Glycine-SDS Running Buffer (10X)Bio-Rad1610732SDS-PAGE
Tris-Glycine Transfer BufferBio-Rad1610734Protein transfer
PVDF MembraneMilliporeIPVH00010Protein blotting
Non-fat Dry Milk or BSABio-Rad1706404 / 97061-470Blocking agent
TBST (Tris-Buffered Saline, 0.1% Tween® 20)Sigma-AldrichT9039Wash buffer
ECL Western Blotting SubstrateThermo Fisher32106Chemiluminescent detection

Detailed Experimental Protocol

Cell Culture and Treatment
  • Cell Seeding: Seed MV4-11 or HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in the recommended growth medium at 37°C with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of "this compound" and the positive control, JQ1, in anhydrous DMSO (e.g., 10 mM).

  • Cell Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the test compound or controls.

    • Vehicle Control: DMSO (at the same final concentration as the highest compound dose, typically ≤0.1%).

    • Test Compound: A dose-response curve is recommended (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Positive Control: JQ1 (e.g., 1 µM).

  • Incubation: Incubate the treated cells for a predetermined time. For c-Myc suppression, 6-24 hours is typical. For apoptosis markers, 24-48 hours may be required.

Scientist's Note: A time-course experiment is highly recommended during initial assay development to determine the optimal time point for observing maximal c-Myc downregulation and apoptosis induction.

Lysate Preparation (Nuclear Protein Extraction)
  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer, supplemented with a protease/phosphatase inhibitor cocktail, to each well.

    ngcontent-ng-c1205671314="" class="ng-star-inserted">

    Scientist's Note: BRD4 is a nuclear protein. RIPA buffer is sufficiently stringent to lyse both cytoplasmic and nuclear membranes, ensuring the release of BRD4 and its downstream nuclear target c-Myc.[15] For a cleaner nuclear prep, a subcellular fractionation protocol can be used.[16][17]

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. To shear chromatin and ensure complete lysis, sonicate the lysate briefly (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) on ice.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. This is your whole-cell lysate.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Calculate the volume of lysate needed to load 20-30 µg of total protein per lane.

  • Prepare samples for loading by adding 4X Laemmli Sample Buffer and boiling at 95-100°C for 5-10 minutes.

SDS-PAGE and Western Blotting
  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.

    Scientist's Note: Use a gradient gel to achieve good resolution for both high molecular weight proteins like PARP (116 kDa) and low molecular weight proteins like cleaved Caspase-3 (~17/19 kDa).[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system (e.g., 100V for 60-90 minutes) is recommended for optimal transfer efficiency.[19]

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[19]

Antibody Incubation and Detection
  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in 5% milk or BSA in TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Probe separate membranes for each target or cut the membrane if targets are well-separated by molecular weight.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 2).

  • Detection: Add ECL chemiluminescent substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Immediately capture the chemiluminescent signal using a digital imaging system. Adjust exposure times to avoid signal saturation.

Data Analysis and Expected Results

  • Densitometry: Quantify the band intensities for each target protein and the corresponding loading control (β-Actin or Histone H3) using image analysis software (e.g., ImageJ).

  • Normalization: For each lane, normalize the intensity of the target protein band to the intensity of its loading control band.

  • Interpretation: Compare the normalized intensity of each treatment group to the vehicle control. Successful BRD4 target engagement by "this compound" should yield a dose-dependent effect.

Table of Expected Quantitative Outcomes:

Treatment GroupConcentrationc-Myc Level (vs. Vehicle)Cleaved PARP (89 kDa) (vs. Vehicle)Cleaved Caspase-3 (17/19 kDa) (vs. Vehicle)
Vehicle Control0.1% DMSO100%BaselineBaseline
Test Compound0.1 µM
Test Compound1 µM↓↓↑↑↑↑
Test Compound10 µM↓↓↓↑↑↑↑↑↑
Positive Control1 µM JQ1↓↓↓↑↑↑↑↑↑

Arrow notation (↓, ↑) indicates the expected direction of change and magnitude relative to the vehicle control.

Troubleshooting

Problem Possible Cause Solution
No/Weak Signal for c-Myc c-Myc has a very short half-life.Minimize time between cell harvest and lysis. Ensure protease inhibitors are fresh and active.
High Background Insufficient blocking or washing.Increase blocking time to 2 hours. Increase the number and duration of TBST washes.
Non-specific Bands Primary antibody concentration too high.Perform an antibody titration to find the optimal concentration. Ensure high-quality, validated antibodies are used.
No Cleaved PARP/Caspase-3 Signal Treatment time is too short; apoptosis has not yet occurred.Increase the incubation time with the compound (e.g., 24-48 hours). Use a positive control for apoptosis (e.g., Staurosporine) to validate the detection system.[20][21]
Uneven Loading Control Bands Inaccurate protein quantification or pipetting errors.Be meticulous during protein quantification and sample loading. Re-run the assay if loading is inconsistent.

References

Troubleshooting & Optimization

Technical Support Center: A Senior Scientist's Guide to Improving Yield in the Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethylisoxazol-4-yl)acetic acid (CAS 2510-27-2). This molecule is a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] However, its synthesis can present challenges that lead to suboptimal yields. This guide is designed for researchers and process chemists, providing in-depth, troubleshooting-focused advice to help you navigate common pitfalls and enhance the efficiency of your synthesis. We will explore the causality behind experimental choices, offering field-proven insights to ensure reproducible, high-yield outcomes.

Section 1: Overview of the Common Synthetic Pathway

The most prevalent and adaptable laboratory-scale synthesis of this compound is a two-step process. First, a substituted β-ketoester is cyclized with hydroxylamine to form the ethyl ester intermediate. This is followed by a saponification (hydrolysis) step to yield the final carboxylic acid product. Understanding the critical parameters of each step is key to maximizing overall yield.

G cluster_0 Step 1: Isoxazole Ring Formation & Ester Synthesis cluster_1 Step 2: Ester Hydrolysis Start Ethyl 2-acetyl-3-oxobutanoate + Hydroxylamine HCl Ester Ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate Start->Ester Condensation/ Cyclization Hydrolysis Saponification (e.g., LiOH, H₂O/THF) Ester->Hydrolysis Acid This compound Hydrolysis->Acid Acidic Work-up

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Category: Low Yield in Ester Synthesis (Step 1)

Q1: My reaction to form ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate shows low conversion of starting materials. What are the likely causes?

A1: Low conversion is typically rooted in reaction conditions or reagent quality.

  • Incorrect Base/pH: The condensation reaction requires a specific pH range to proceed optimally. Using a base like sodium acetate or pyridine helps to neutralize the HCl released from hydroxylamine hydrochloride and buffer the reaction. If the medium is too acidic, the nucleophilicity of hydroxylamine is reduced. If it's too basic, the β-ketoester can undergo undesired side reactions.

  • Suboptimal Temperature: This reaction is often run at a gentle reflux. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of the starting materials or the product.

  • Reaction Time: Ensure you are monitoring the reaction by a suitable method (TLC or LC-MS). These condensations can require several hours to reach completion.

  • Reagent Purity: The purity of the ethyl 2-acetyl-3-oxobutanoate is critical. It can self-condense or exist in its enol form, which may affect reactivity. Ensure it is used as supplied from a reputable source or purified by distillation before use.

Q2: I am observing significant byproduct formation during the ester synthesis. How can I identify and minimize these?

A2: Byproduct formation is a common yield-reducing factor. The primary suspects are often regioisomers or products from self-condensation.

  • Regioisomer Formation: While the use of a symmetric diketone precursor like ethyl 2-acetyl-3-oxobutanoate is designed to prevent regioisomerism, impurities or side-reactions can still lead to unexpected products. The key is to maintain controlled conditions.

  • Minimization Strategy: A slow, controlled addition of hydroxylamine to the reaction mixture can help minimize side reactions by keeping its instantaneous concentration low. Maintaining the recommended temperature and using a suitable solvent (typically ethanol or acetic acid) are also crucial for selectivity. Purification by silica gel column chromatography is usually effective for removing byproducts.[2]

G cluster_step1 Troubleshooting Step 1: Ester Synthesis start Low Yield Observed check Analyze Reaction Crude (TLC, LC-MS) start->check low_conversion Low Conversion of Starting Materials check->low_conversion byproducts Significant Byproducts Observed check->byproducts action1 Verify Base/pH low_conversion->action1 action2 Optimize Temperature & Time low_conversion->action2 action3 Check Reagent Purity low_conversion->action3 action4 Control Addition Rate of Hydroxylamine byproducts->action4 action5 Optimize Solvent & Temperature byproducts->action5 action6 Purify via Column Chromatography byproducts->action6

References

Technical Support Center: Purification of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the column chromatography purification of this important pharmaceutical intermediate.[1][2]

I. Understanding the Compound: Key Properties

This compound is a white to off-white crystalline solid with a molecular weight of 155.15 g/mol .[2][3] Its structure contains a carboxylic acid group, making it an acidic compound with a predicted pKa of around 3.96.[3] This acidity is a critical factor in designing a successful purification strategy.

PropertyValueSource
Molecular Formula C₇H₉NO₃[2]
Molecular Weight 155.15 g/mol [2]
Appearance White to off-white solid[2][4]
Melting Point 120-121 °C[3][5]
pKa (Predicted) 3.96 ± 0.10[3]
Solubility Slightly soluble in DMSO and Methanol[3]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping peaks in analytical HPLC of collected fractions.

  • Co-elution of impurities with the desired product.

  • Low final purity (typically <98%).

Probable Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimal to resolve the target compound from structurally similar impurities.

    • Solution: Perform a gradient elution. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate). Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation for acidic compounds.[6]

  • Incorrect Stationary Phase: Standard silica gel might not be the ideal stationary phase if impurities have very similar polarity to the product.

    • Solution: Consider using a different stationary phase. For acidic compounds, alumina (basic or neutral) can sometimes offer different selectivity compared to silica gel. Alternatively, reversed-phase chromatography (e.g., C18 silica) could be an option if the compound and impurities have different hydrophobicities.

  • Column Overloading: Exceeding the loading capacity of the column will lead to broad peaks and poor separation.

    • Solution: Reduce the amount of crude sample loaded onto the column. A general rule of thumb for flash chromatography is to load 1-10% of the column's stationary phase weight, depending on the difficulty of the separation.

Problem 2: Peak Tailing of the Target Compound

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Difficulty in obtaining pure fractions of the tailing peak.

Probable Causes & Solutions:

  • Strong Interaction with Stationary Phase: The acidic nature of the compound can lead to strong interactions with the silanol groups on the surface of the silica gel, causing tailing.

    • Solution: Add a small amount of a competitive acid, like acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This will protonate the silanol groups and reduce their interaction with your acidic compound, resulting in more symmetrical peaks.[6]

  • Presence of Water in the Mobile Phase: For normal phase chromatography, excess water in the solvents can deactivate the silica gel and lead to peak tailing.

    • Solution: Use HPLC-grade or freshly distilled solvents to prepare your mobile phase. Ensure your solvents are stored properly to minimize water absorption.

Problem 3: No Compound Eluting from the Column

Symptoms:

  • After loading the sample and running a significant volume of mobile phase, no product is detected in the collected fractions.

Probable Causes & Solutions:

  • Compound is Too Polar for the Mobile Phase: The selected mobile phase may be too non-polar to move the compound down the column.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with a low polarity solvent system, switch to a more polar one (e.g., increase the percentage of ethyl acetate or switch to a dichloromethane/methanol system).

  • Irreversible Adsorption or Decomposition on the Column: The compound may be strongly and irreversibly binding to the stationary phase or decomposing on the silica gel.

    • Solution: Test the stability of your compound on silica gel using a 2D TLC plate. Spot your compound, run the plate in one direction, let it dry, and then run it 90 degrees to the first run in the same solvent system. If a streak or new spots appear, your compound may be unstable on silica. In this case, consider using a less acidic stationary phase like deactivated silica gel or alumina.

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point.[7][8] Its slightly acidic nature is generally compatible with acidic compounds. However, if significant peak tailing or decomposition occurs, consider using deactivated silica gel or alumina.

Q2: How do I choose the optimal mobile phase?

A2: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate. A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can add a small amount of an even more polar solvent like methanol if needed. The addition of 0.1-1% acetic acid is highly recommended to improve peak shape.

Q3: How can I monitor the separation during the column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the fractions. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots using a UV lamp (if the compound is UV active) or by staining with an appropriate reagent (e.g., potassium permanganate).

Q4: My compound is not UV active. How can I visualize it on a TLC plate?

A4: If your compound is not UV active, you can use a variety of staining solutions. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds. Other options include iodine vapor or a vanillin stain.

IV. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of this compound by flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a layer of sand (approximately 1-2 cm).
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Carefully pour the slurry into the column, avoiding air bubbles.
  • Gently tap the column to ensure even packing.
  • Add another layer of sand on top of the silica gel.
  • Drain the solvent until it is level with the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure (using a pump or inert gas) to start the elution.
  • Collect fractions in test tubes or vials.
  • Monitor the elution process using TLC.

4. Post-Purification:

  • Combine the pure fractions as identified by TLC.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified compound under high vacuum to remove any residual solvent.
  • Confirm the purity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.

V. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

TroubleshootingWorkflow Start Start Purification Problem Identify Problem Start->Problem PoorSep Poor Separation Problem->PoorSep Overlapping Peaks Tailing Peak Tailing Problem->Tailing Asymmetric Peaks NoElution No Elution Problem->NoElution No Compound Detected Sol_PoorSep1 Optimize Mobile Phase (Gradient Elution, Add Acid) PoorSep->Sol_PoorSep1 Sol_PoorSep2 Change Stationary Phase (Alumina, Reversed-Phase) PoorSep->Sol_PoorSep2 Sol_PoorSep3 Reduce Sample Load PoorSep->Sol_PoorSep3 Sol_Tailing1 Add Acid to Mobile Phase (Acetic Acid, 0.1-1%) Tailing->Sol_Tailing1 Sol_Tailing2 Use Anhydrous Solvents Tailing->Sol_Tailing2 Sol_NoElution1 Increase Mobile Phase Polarity NoElution->Sol_NoElution1 Sol_NoElution2 Check for Decomposition (2D TLC) NoElution->Sol_NoElution2 Success Successful Purification Sol_PoorSep1->Success Sol_PoorSep2->Success Sol_PoorSep3->Success Sol_Tailing1->Success Sol_Tailing2->Success Sol_NoElution1->Success Sol_NoElution2->Success

Caption: Troubleshooting workflow for column chromatography.

VI. References

  • J&K Scientific. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid. --INVALID-LINK--

  • Chem-Impex. (3,5-Dimethyl-isoxazol-4-yl)acetic acid. --INVALID-LINK--

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. --INVALID-LINK--

  • ChemicalBook. (3,5-DIMETHYL-ISOXAZOL-4-YL)-ACETIC ACID Chemical Properties. --INVALID-LINK--

  • Sigma-Aldrich. HPLC Troubleshooting Guide. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds. --INVALID-LINK--

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. --INVALID-LINK--

  • ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. --INVALID-LINK--

  • International Journal of Pharmaceutical and Biological Science Archive. NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. --INVALID-LINK--

  • PubMed. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. --INVALID-LINK--

  • Manipal Research Portal. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. --INVALID-LINK--

  • ChemicalBook. (3,5-DIMETHYL-ISOXAZOL-4-YL)-ACETIC ACID. --INVALID-LINK--

  • PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. --INVALID-LINK--

  • 2a biotech. Products. --INVALID-LINK--

  • CymitQuimica. CAS 2510-27-2: (3,5-Dimethylisoxazol-4-yl)acetic acid. --INVALID-LINK--

References

Technical Support Center: Stability of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3,5-Dimethylisoxazol-4-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in aqueous environments. We will address common experimental challenges, provide troubleshooting solutions, and offer validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its effective use. The compound is a white to off-white crystalline solid.[1][2] Its behavior in aqueous solutions is largely governed by its acidic nature and limited solubility.

PropertyValueSource(s)
CAS Number 2510-27-2[1][3][4]
Molecular Formula C₇H₉NO₃[1][3]
Molecular Weight 155.15 g/mol [1][3]
Appearance White to Off-White Crystalline Powder[1][3]
Melting Point 120-121 °C[1][2]
pKa (Predicted) 3.96 ± 0.10[1][2]
Solubility Slightly soluble in Methanol and DMSO. Sparingly soluble in aqueous buffers.[1][2][5]
Storage (Solid) Sealed in a dry environment at room temperature or 0-8 °C.[1][3][4]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am having difficulty dissolving this compound in my aqueous buffer.

  • Root Cause Analysis: The primary issue is the compound's low intrinsic solubility in water, especially at a pH below its pKa (~3.96).[1][2] In its protonated (free acid) form, the molecule is less polar and thus less soluble in polar solvents like water.

  • Expert Recommendation: To achieve complete dissolution, you must either use a co-solvent or deprotonate the carboxylic acid to form a more soluble salt. For many applications, especially in cell culture or biological assays where organic solvents may be undesirable, the pH adjustment method is preferred. For other applications, using a minimal amount of an organic co-solvent is a standard practice for sparingly soluble compounds.[5]

    • Solution Protocol: See Protocol 1: Preparation of an Aqueous Stock Solution for a detailed, step-by-step guide.

Question 2: My solution was clear initially, but a precipitate formed after storage or upon dilution into my experimental media. What is happening?

  • Root Cause Analysis: Precipitation is typically caused by a change in conditions that lowers the compound's solubility. The most common cause is a pH shift. If you prepare a concentrated stock solution at a basic pH (e.g., pH 8.0) and then dilute it into a larger volume of acidic or neutral media (e.g., cell culture media buffered to pH 7.4), the final pH may drop below the compound's effective solubility limit, causing the protonated form to crash out of solution.

  • Expert Recommendation:

    • Verify Final pH: Always measure the pH of your final working solution after all additions.

    • Maintain pH: Ensure the pH of your final solution remains well above the pKa (a good rule of thumb is at least 1.5-2 pH units above) to keep the compound in its soluble carboxylate form.

    • Filter Sterilization: After preparation and before use, filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. This is a critical step for ensuring solution homogeneity.

Question 3: I am observing a decline in the compound's activity or a change in its analytical profile over time in my aqueous solution. Is it degrading?

  • Root Cause Analysis: Yes, this is a strong indicator of chemical instability. The isoxazole ring, while aromatic, can be susceptible to hydrolysis, particularly under acidic conditions.[6] Studies on other isoxazole derivatives have shown that specific acid catalysis can lead to ring cleavage, especially at pH values below 3.5.[6] This process breaks the N-O bond, leading to the formation of inactive degradation products.

  • Expert Recommendation:

    • Control pH: Avoid highly acidic conditions (pH < 4) for prolonged periods. Prepare and store solutions in buffers at neutral or slightly basic pH (e.g., pH 7.0-8.0).

    • Temperature Control: Store stock solutions at 2-8°C or frozen (-20°C or -80°C) to slow the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

    • Perform a Stability Study: To definitively understand the compound's stability in your specific matrix, a formal stability study is required. See Protocol 2: A Basic Protocol for Assessing Aqueous Stability by HPLC for guidance.

Troubleshooting Workflow: Solution Preparation

Below is a decision tree to guide you through common solution preparation challenges.

G start Start: Prepare Aqueous Solution dissolve Attempt to dissolve compound in aqueous buffer start->dissolve check_clear Is the solution completely clear? dissolve->check_clear clear Solution is clear. Proceed with experiment. check_clear->clear Yes not_clear Solution is cloudy or has precipitate. check_clear->not_clear No troubleshoot Troubleshooting Steps not_clear->troubleshoot protocol1 Follow Protocol 1: Use co-solvent (e.g., DMSO/EtOH) or adjust pH > 5.0 troubleshoot->protocol1 recheck_clear Is the solution clear now? protocol1->recheck_clear success Success! Filter sterilize (0.22 µm) and proceed. recheck_clear->success Yes fail Precipitate remains. recheck_clear->fail No consult Consult literature for alternative solubilization methods or consider a different vehicle. fail->consult

Caption: Decision tree for troubleshooting solution preparation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for storing aqueous solutions of this compound? For maximum stability and solubility, aqueous stock solutions should be prepared and stored in a buffer with a pH between 7.0 and 8.0. This ensures the compound remains in its deprotonated, more soluble carboxylate form and avoids the potential for acid-catalyzed hydrolysis of the isoxazole ring.[6] For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Q2: How does light exposure affect the stability of this compound? While specific photostability data for this compound is not readily available, molecules containing aromatic rings like isoxazole can be susceptible to photodegradation. As a standard precautionary measure in drug development and research, it is best practice to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.

Q3: What analytical methods are recommended for a formal stability study? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[3] An ideal method should be able to separate the intact parent compound from any potential degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. The method should be validated for parameters like linearity, accuracy, and precision to ensure reliable results.[7]

Q4: What are the likely degradation products, and how can I detect them? Based on the chemistry of related isoxazole compounds, a primary degradation pathway in acidic aqueous solution is the hydrolysis of the isoxazole ring.[6] This could potentially lead to the formation of compounds like 2-acetyl-3-methyl-4-oxopentanoic acid or other ring-opened species. Detecting these would involve developing an HPLC method that can resolve these more polar species from the parent compound. Confirmation of their structure would require LC-MS analysis to determine their molecular weights and fragmentation patterns.

Section 4: Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol provides two methods for solubilizing the compound. Method A is preferred for biological applications sensitive to organic solvents.

Method A: pH Adjustment

  • Weigh Compound: Accurately weigh the required amount of this compound (MW = 155.15 g/mol ) for your desired concentration and volume.

  • Add Water: Add approximately 80% of the final required volume of high-purity water (e.g., Milli-Q). The compound will likely not dissolve and will form a slurry.

  • Adjust pH: While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise. Monitor the pH continuously with a calibrated pH meter. The solid should begin to dissolve as the pH rises above the pKa of ~3.96. Continue adding base until all solid is dissolved and the pH is stable between 7.5 and 8.0.

  • Final Volume: Add water to reach the final desired volume and mix thoroughly.

  • Filter: Filter the solution through a 0.22 µm sterile syringe filter to remove any particulates and ensure sterility.

  • Store: Store in appropriate aliquots as described in the FAQs.

Method B: Co-Solvent

  • Weigh Compound: Accurately weigh the compound.

  • Dissolve in Organic Solvent: Add a minimal amount of a suitable organic solvent (e.g., DMSO or Ethanol) to completely dissolve the solid.[1][2]

  • Dilute with Buffer: While vortexing, slowly add the aqueous buffer of choice (e.g., PBS, pH 7.4) to the organic stock to reach the final desired concentration. Note: Ensure the final concentration of the organic solvent is compatible with your downstream application.

  • Observe for Precipitation: If the solution becomes cloudy, the solubility limit has been exceeded. You may need to prepare a more dilute stock solution.

  • Filter & Store: Filter and store as described in Method A.

Protocol 2: A Basic Protocol for Assessing Aqueous Stability by HPLC

This protocol outlines a self-validating experiment to determine the stability of the compound in a specific aqueous buffer.

Experimental Workflow for Stability Assessment

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_solution Prepare test solution in desired aqueous buffer (Protocol 1) aliquot Aliquot solution into multiple vials for each time point/condition prep_solution->aliquot t0_sample Immediately take T=0 sample. Freeze at -80°C. aliquot->t0_sample incubate Incubate remaining vials at desired temperature(s) (e.g., 4°C, 25°C, 40°C) t0_sample->incubate pull_samples At each time point (e.g., 1, 3, 7, 14 days), pull vials and freeze at -80°C incubate->pull_samples hplc_analysis Analyze all samples (including T=0) by validated stability-indicating HPLC method pull_samples->hplc_analysis quantify Quantify parent peak area relative to T=0 sample hplc_analysis->quantify assess Assess for new peaks (degradation products) hplc_analysis->assess plot Plot % Remaining vs. Time quantify->plot

Caption: Experimental workflow for an aqueous stability study.

Step-by-Step Methodology:

  • Method Development: Develop a stability-indicating HPLC-UV method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any potential degradation products (which are often more polar). A typical starting point would be a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Preparation (T=0): Prepare a solution of this compound in your desired aqueous buffer at a known concentration (e.g., 100 µg/mL). Immediately take a sample, label it "T=0," and store it at -80°C. This is your baseline reference.

  • Incubation: Aliquot the remaining solution into sealed vials and place them at your desired storage conditions (e.g., 4°C, 25°C, and an accelerated condition like 40°C).

  • Time Points: At predetermined time points (e.g., 24h, 48h, 7 days, 14 days), remove one vial from each temperature condition and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, thaw all samples (including T=0) and analyze them in a single HPLC run. This minimizes variability from the instrument.

  • Data Interpretation:

    • Purity: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample (Area_t / Area_t0 * 100%).

    • Degradation Products: Examine the chromatograms for the appearance of new peaks that are not present in the T=0 sample. The emergence and growth of these peaks over time indicate degradation.

    • Mass Balance: A self-validating protocol should aim for mass balance. The sum of the peak area of the parent compound and all degradation products should remain constant over time.

References

Technical Support Center: Overcoming Low Yields in Palladium-Catalyzed Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that lead to low product yields. Here, we move beyond simple procedural lists to provide in-depth, mechanism-driven troubleshooting strategies, ensuring you can not only solve the problem at hand but also build a more robust and reliable synthetic methodology.

Section 1: Foundational Principles & Initial Checks

Before delving into complex troubleshooting, it is imperative to ensure the fundamentals of your reaction setup are sound. Low to no product yield often stems from basic experimental oversights rather than complex mechanistic failures.[1]

FAQ 1.1: My reaction shows low or no conversion. What are the first things I should verify?

When a reaction fails, a systematic check of your foundational parameters is the most efficient first step.

  • Reagent Purity and Integrity: The quality of your starting materials is paramount. Ensure that aryl halides, organometallic reagents, solvents, and bases are pure and, crucially, anhydrous.[1] Moisture and oxygen are notorious for hindering palladium-catalyzed reactions by deactivating the catalyst and promoting side reactions. Solvents should be freshly distilled or from a reliable commercial source specifically designated as anhydrous.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[2] Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/inert gas cycles or sparging) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.

  • Catalyst Activity: The palladium source and its associated ligands are the heart of the reaction. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is required. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a more advanced precatalyst system to ensure the active catalyst is present.[1]

Section 2: The Catalytic System - Catalyst, Ligands, and Additives

The choice and handling of the catalyst and its supporting ligands are critical determinants of reaction success. Deactivation of the catalyst is a primary cause of low yields.

FAQ 2.1: I suspect my palladium catalyst is deactivating. What are the signs and how can I prevent it?

Catalyst deactivation is a common issue that can manifest in several ways.

Diagnosis:

  • Visual Cues: A primary indicator of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black."[2][3] This indicates that the soluble, active Pd(0) species has aggregated into an inactive, heterogeneous form.

  • Reaction Stalls: If reaction monitoring (e.g., by TLC or LC-MS) shows initial product formation that then plateaus, catalyst deactivation is a likely culprit.

Prevention and Mitigation Strategies:

  • Ligand Selection: The ligand's role is to stabilize the palladium center, preventing aggregation and facilitating the key steps of the catalytic cycle.[4][5] For many isoxazole syntheses, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are effective.[2][6] These ligands promote the formation of stable, monoligated Pd(0) species that are highly active.

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[2] While a 1:1 or 2:1 ligand-to-palladium ratio is common, for challenging substrates, increasing this ratio can sometimes be beneficial.

  • Additives: In some cases, additives can stabilize the catalyst or facilitate key reaction steps. For instance, in a cascade cyclization-alkenylation synthesis of isoxazoles, the addition of n-Bu₄NBr was found to significantly increase the yield.[7]

Troubleshooting Catalyst Deactivation Workflow

G start Low Yield Observed Reaction Stalls check_precipitate Observe Reaction Mixture for Black Precipitate start->check_precipitate precipitate_yes Palladium Black Formation (Aggregation) check_precipitate->precipitate_yes Yes precipitate_no No Precipitate (Other Issues Possible) check_precipitate->precipitate_no No increase_ligand Increase Ligand:Pd Ratio (e.g., from 2:1 to 4:1) precipitate_yes->increase_ligand reassess Re-evaluate Other Parameters (Solvent, Base, Temp.) precipitate_no->reassess change_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) increase_ligand->change_ligand use_precatalyst Use a Pre-formed Pd(0) Catalyst or Advanced Precatalyst change_ligand->use_precatalyst G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII Oxidative Addition (R-X) PdII_R R-Pd(II)Ln-R' PdII->PdII_R Transmetalation or Carbopalladation PdII_R->Pd0 Reductive Elimination (R-R') Ligand Ligand Choice: - Sterics - Electronics Ligand->Pd0 Stabilizes & Influences Reactivity/Selectivity Substrate Substrate: - Steric Hindrance - Leaving Group Substrate->PdII Influences Rate of Oxidative Addition

References

Technical Support Center: A Proactive Guide to Addressing Compound Precipitation in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing compound precipitation in High-Throughput Screening (HTS). This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of compound precipitation during their screening campaigns. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot existing problems and, more importantly, prevent them from occurring in the future.

Introduction: The Pervasive Challenge of Compound Precipitation

In the fast-paced environment of drug discovery, high-throughput screening (HTS) is an indispensable tool for identifying novel bioactive compounds. However, the integrity of HTS data can be significantly compromised by a phenomenon known as compound precipitation. When a compound falls out of solution in an assay well, it can lead to a cascade of problems, including false positives, false negatives, and poor data reproducibility.[1][2] Precipitated particles can interfere with the assay signal by scattering light, quenching fluorescence, or physically interacting with assay components, thereby mimicking a true biological effect.[3][4] Understanding the root causes of precipitation and implementing robust detection and mitigation strategies are paramount to ensuring the quality and reliability of your screening data.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding compound precipitation in HTS.

Q1: What exactly is compound precipitation in the context of HTS?

A1: Compound precipitation is the formation of solid particles of a test compound in the assay buffer. This occurs when the compound's concentration exceeds its solubility limit in the final assay conditions. Typically, compounds are stored at high concentrations in dimethyl sulfoxide (DMSO) and then diluted into an aqueous assay buffer. This "solvent shift" can dramatically decrease a compound's solubility, causing it to precipitate.[5]

Q2: Why is compound precipitation such a significant problem in HTS assays?

A2: Compound precipitation is a major source of assay artifacts that can lead to misleading results.[4] Precipitated particles can:

  • Generate false positives: By scattering light in absorbance or nephelometry assays, or by interacting non-specifically with assay reagents.[3]

  • Cause false negatives: By reducing the effective concentration of the compound in solution, leading to an underestimation of its true potency.[1]

  • Lead to poor data reproducibility: The kinetics of precipitation can be variable, resulting in inconsistent results between wells and plates.

  • Damage instrumentation: Precipitates can clog the delicate tubing and tips of automated liquid handlers.[1]

Q3: What are the primary causes of compound precipitation?

A3: The main driver of precipitation is exceeding a compound's thermodynamic solubility limit. Key contributing factors include:

  • High compound concentration: Screening at higher concentrations increases the likelihood of precipitation.

  • Physicochemical properties of the compound: Molecules with high lipophilicity (LogP) and high melting points tend to be less soluble in aqueous solutions.

  • Final DMSO concentration: While DMSO is an excellent solvent for many organic molecules, its concentration is significantly reduced upon dilution into the assay buffer. Most cell-based assays have a low tolerance for DMSO (typically <0.5%), increasing the risk of precipitation.[1][5]

  • Assay buffer composition: pH, ionic strength, and the presence of proteins can all influence a compound's solubility.

  • Temperature: Temperature fluctuations during compound handling and incubation can affect solubility.[5]

  • Freeze-thaw cycles: Repeated freezing and thawing of compound stock plates can promote precipitation, especially if the DMSO has absorbed water.[2]

Q4: What are the tell-tale signs of precipitation in my assay plates?

A4: Detecting precipitation can range from the obvious to the subtle:

  • Visual inspection: The most straightforward method is to visually inspect the assay plates for cloudiness or visible particles, often with the aid of a microscope.

  • Atypical dose-response curves: Precipitating compounds often exhibit unusually steep dose-response curves, sometimes with a plateau at less than 100% activity.[6] In some cases, a U-shaped or inverted U-shaped curve may be observed.[7]

  • High hit rates with poor confirmation: A primary screen yielding a large number of "hits" that fail to confirm in secondary assays is a strong indicator of widespread precipitation-related artifacts.

Q5: At what stage of the HTS workflow should I be most concerned about precipitation?

A5: While precipitation can occur at any stage, the most critical point is the dilution of the DMSO stock solution into the aqueous assay buffer. This is where the most significant change in solvent environment occurs. It's also crucial to be vigilant during compound plate preparation and storage, as issues like water absorption by DMSO can predispose compounds to precipitation later on.[8]

Part 2: Troubleshooting Guide: Investigating and Resolving Compound Precipitation

This section provides a more in-depth, problem-solution framework for addressing precipitation-related issues.

Problem 1: My primary screen has a high hit rate, but the dose-response curves are irregular and difficult to interpret.
  • Possible Cause: Undetected compound precipitation is likely generating a significant number of false positives and artifacts. Precipitates can interfere with the assay readout, leading to dose-response curves that do not follow a standard sigmoidal shape.[6]

  • Troubleshooting Steps:

    • Visual Inspection and Microscopy: Before committing to more resource-intensive methods, a simple visual inspection of the assay plates can be highly informative. Use a standard light microscope to look for crystalline or amorphous particles in the wells, particularly at the highest compound concentrations.

    • Nephelometry/Turbidimetry: These are the most direct and high-throughput methods for detecting precipitation. Nephelometry measures the light scattered by suspended particles at an angle to the incident light, while turbidimetry measures the reduction in transmitted light.[9] An increase in signal with increasing compound concentration is a direct indication of precipitation.

    • Counter-screening: Perform a "target-free" version of your assay. If you still observe a signal in the absence of the biological target, it's a strong indication of an artifact, which could be precipitation or another form of assay interference.[10]

  • Experimental Protocol: High-Throughput Nephelometric Solubility Assay

    This protocol provides a general framework for assessing compound precipitation in a 384-well plate format.

    Materials:

    • Test compounds in 100% DMSO (e.g., 10 mM stock)

    • Assay buffer (e.g., PBS, pH 7.4)

    • Clear, flat-bottom 384-well microplates

    • Nephelometer plate reader

    • Automated liquid handler or multichannel pipette

    Procedure:

    • Prepare Compound Dilution Plate: In a 384-well plate, prepare a serial dilution of your test compounds in 100% DMSO.

    • Dispense Compounds: Using a liquid handler, transfer a small volume (e.g., 0.5 µL) of the serially diluted compounds from the DMSO plate to a new 384-well assay plate.

    • Add Assay Buffer: Add the appropriate volume of assay buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 0.5%).

    • Mix and Incubate: Mix the plate thoroughly on a plate shaker for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 37°C) for a duration that mimics your actual assay incubation time (e.g., 1 hour).[11]

    • Measure Light Scattering: Read the plate on a nephelometer. The instrument will measure the light scattered by any precipitated particles.[11]

    • Data Analysis: Plot the nephelometry signal (e.g., in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in the signal is observed.[9]

  • Data Interpretation:

Observation Interpretation Recommended Action
Flat baseline signal across all concentrationsCompound is soluble up to the highest tested concentration.Proceed with the assay, but remain mindful of the solubility limit if higher concentrations are considered.
Sharp increase in signal at a specific concentrationCompound has precipitated at and above this concentration.The maximum concentration for this compound in the assay should be below the precipitation point. Flag hits at or above this concentration for further investigation.
Gradually increasing signal with concentrationCompound may be forming aggregates or has low-level precipitation.Exercise caution when interpreting data for this compound. Consider orthogonal assays to confirm activity.

  • Diagram: Workflow for Investigating High Hit Rates

    G start High Hit Rate in Primary Screen data_analysis Analyze Dose-Response Curves start->data_analysis visual_inspection Visual Inspection / Microscopy nephelometry Nephelometry Assay visual_inspection->nephelometry Precipitation suspected counter_screen Target-Free Counter-Screen nephelometry->counter_screen Confirm artifact flag_hits Flag Hits with Precipitation Artifacts counter_screen->flag_hits data_analysis->visual_inspection Atypical curves observed confirm_hits Confirm True Hits with Orthogonal Assays data_analysis->confirm_hits Normal curves flag_hits->confirm_hits end Validated Hit List confirm_hits->end

    Caption: A decision-making workflow for troubleshooting a high hit rate in a primary HTS screen.

Problem 2: I'm observing inconsistent results for the same compound across different assay runs.
  • Possible Cause: This variability is often due to differences in compound solubility and precipitation kinetics, which can be influenced by minor variations in experimental conditions. The final DMSO concentration and the specific components of your assay buffer can play a significant role.[12]

  • Troubleshooting Steps:

    • Kinetic Solubility Assay: This type of assay measures the solubility of a compound when it is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of an HTS experiment.[13][14] This will help you determine the maximum soluble concentration of your compound under your specific assay conditions.

    • Assay Buffer Optimization: Systematically evaluate the components of your assay buffer.

      • pH: Ensure the pH of your buffer is optimal for both your target and compound solubility.

      • Proteins: The presence of proteins like BSA can sometimes help to solubilize compounds, but can also be a source of interference.

      • Detergents: Including a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 can help prevent compound aggregation, which is often a precursor to precipitation.[15]

    • DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay that still maintains compound solubility. While lower DMSO is often better for biological assays, a slight increase might be necessary to keep a key compound in solution. This is a trade-off that must be carefully evaluated.[5]

  • Experimental Protocol: Kinetic Solubility Assay using UV Spectrophotometry

    This protocol determines the concentration of a compound that remains in solution after dilution from DMSO and removal of any precipitate.

    Materials:

    • Test compound in 100% DMSO (10 mM stock)

    • Assay buffer

    • 96-well filter plates (e.g., with a 0.45 µm filter)

    • 96-well UV-transparent collection plates

    • UV/Vis microplate spectrophotometer

    Procedure:

    • Prepare Compound Dilutions: In a standard 96-well plate, add 2 µL of your 10 mM DMSO stock to 98 µL of assay buffer to achieve a 200 µM solution. Perform serial dilutions in the assay buffer.

    • Equilibrate: Shake the plate for 1-2 hours at room temperature to allow for precipitation to reach equilibrium.

    • Filter: Place the filter plate on top of the UV-transparent collection plate and transfer the solutions from the dilution plate to the filter plate. Centrifuge to pass the soluble portion of the sample into the collection plate.

    • Measure Absorbance: Read the absorbance of the filtrate in the UV collection plate at the compound's λmax.

    • Create a Standard Curve: In a separate UV plate, prepare a standard curve of the compound in a solvent where it is known to be fully soluble (e.g., 50:50 acetonitrile:water) to correlate absorbance with concentration.

    • Calculate Solubility: Determine the concentration of the compound in the filtrate using the standard curve. The kinetic solubility is the highest concentration at which the measured concentration in the filtrate matches the nominal concentration.[16]

  • Diagram: Factors Influencing Compound Solubility

    Caption: A diagram illustrating the key factors that collectively influence a compound's solubility in an HTS assay.

Part 3: Proactive Strategies to Mitigate Compound Precipitation

The most effective way to deal with compound precipitation is to prevent it from happening in the first place. A proactive approach to compound and assay management will save significant time and resources in the long run.

  • Early-Stage Compound Quality Control:

    • Solubility Profiling: Integrate solubility assessments, such as the nephelometry or UV-based kinetic solubility assays described above, early in your drug discovery workflow. This allows you to flag potentially problematic compounds before they are included in large-scale screens.

    • Computational Tools: Leverage in silico models to predict the aqueous solubility of compounds based on their chemical structure.[17][18] These tools can provide an early warning for compounds that are likely to have solubility issues, allowing for prioritization of more soluble analogs. These models are often based on Quantitative Structure-Property Relationship (QSPR) analyses.

  • Assay Development Best Practices:

    • Buffer Optimization: During assay development, screen a range of buffer conditions (pH, ionic strength, additives) to find a composition that supports both the biological assay and compound solubility.

    • DMSO Tolerance: Always determine the DMSO tolerance of your assay and aim to use the lowest concentration possible that maintains compound solubility.

    • Compound Plate Preparation:

      • Allow frozen compound plates to fully equilibrate to room temperature before opening to prevent water condensation into the DMSO.[19]

      • Centrifuge plates briefly before use to spin down any pre-existing precipitate.

      • Visually inspect or use automated imaging systems to check for precipitates in the stock plates before dispensing.[20]

  • Diagram: Decision Tree for Proactive Precipitation Mitigation

    G start New Compound Series in_silico In Silico Solubility Prediction start->in_silico solubility_assay Experimental Solubility Assay (e.g., Nephelometry) in_silico->solubility_assay is_soluble Is Compound Soluble at Target Concentration? solubility_assay->is_soluble proceed Proceed to HTS is_soluble->proceed Yes optimize Optimize Assay Conditions (Buffer, DMSO%) is_soluble->optimize No redesign Redesign/Resynthesize Analogs optimize->redesign retest Re-test Solubility optimize->retest retest->is_soluble

    Caption: A proactive decision tree for assessing and mitigating precipitation risk for new compounds entering an HTS workflow.

Part 4: Advanced Characterization Techniques

For particularly challenging or high-value compounds, more advanced techniques can be employed to characterize precipitates:

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that can detect the formation of small aggregates, which are often precursors to visible precipitation. It measures the size distribution of particles in a solution.

  • Automated Microscopy and Imaging: High-content imaging systems can be used to automatically scan assay plates and identify wells containing precipitates. These systems can even be trained to differentiate between different types of precipitates and cellular morphologies.[21]

  • Polarized Light Microscopy: This technique can be used to determine if a precipitate is crystalline or amorphous, which can provide insights into the precipitation mechanism.[22]

References

Validation & Comparative

A Comparative Guide to BRD4 Inhibition: The Established Benchmark JQ1 versus the Emerging 3,5-Dimethylisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the landscape of epigenetic modulators, the selection of an appropriate chemical probe is paramount. Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, have emerged as critical targets in oncology and inflammation. JQ1, a potent thienotriazolodiazepine, has been the quintessential tool compound for interrogating BET protein function. However, the relentless pursuit of novel chemical matter has led to the identification of diverse scaffolds, including the promising 3,5-dimethylisoxazole moiety, which acts as an effective acetyl-lysine mimetic. This guide provides a detailed, data-driven comparison of JQ1 and inhibitors based on the 2-(3,5-Dimethylisoxazol-4-yl)acetic acid scaffold for the inhibition of BRD4, offering insights to inform experimental design and drug discovery efforts.

The Central Role of BRD4 in Transcriptional Regulation

BRD4 is a transcriptional co-activator that plays a pivotal role in gene expression by recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[1] This interaction tethers BRD4 to chromatin, where it recruits the positive transcription elongation factor b (P-TEFb) complex. The recruitment of P-TEFb leads to the phosphorylation of RNA polymerase II, promoting transcriptional elongation of target genes, including key oncogenes like MYC.[1][2] Dysregulation of BRD4 activity is a hallmark of various cancers, making it a compelling therapeutic target.[1] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains can displace it from chromatin, leading to the downregulation of oncogenic transcriptional programs and subsequent cell cycle arrest and apoptosis in cancer cells.

JQ1: The Trailblazing BRD4 Inhibitor

JQ1 is a potent, cell-permeable, and selective inhibitor of the BET family of proteins.[3] Its discovery was a landmark in the field, providing a powerful tool to probe the biological functions of BET proteins and validating them as druggable targets. JQ1 binds competitively to the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4.

The Rise of the 3,5-Dimethylisoxazole Scaffold

The 3,5-dimethylisoxazole moiety has been identified as a novel and effective bioisostere of acetyl-lysine, capable of displacing acetylated histone-mimicking peptides from bromodomains.[4] This scaffold serves as the foundation for a new class of BRD4 inhibitors. While direct inhibitory data for the parent compound, this compound, is not extensively published, numerous derivatives have demonstrated potent BRD4 inhibition, highlighting the potential of this chemical class.

Quantitative Performance Analysis: A Head-to-Head Comparison

A direct comparison of the biochemical and cellular activities of JQ1 and representative 3,5-dimethylisoxazole-based inhibitors reveals the competitive potential of this emerging scaffold.

ParameterJQ13,5-Dimethylisoxazole Derivative (Compound 22)[5]3,5-Dimethylisoxazole Derivative (Compound 11h)[6]
Target Pan-BET InhibitorBRD4BRD4
BRD4(BD1) IC50 77 nM[3]7.7 nM (overall BRD4)[5]27.0 nM[6]
BRD4(BD2) IC50 33 nM[3]Not specified180 nM[6]
BRD4(BD1) Kd ~50 nM[3]Not specifiedNot specified
BRD4(BD2) Kd ~90 nM[3]Not specifiedNot specified
Cellular Antiproliferative IC50 (HCT116 cells) >3.2 µM[5]162 nM[5]Not specified
Cellular Antiproliferative IC50 (MV4-11 cells) Not specifiedNot specified90 nM[6]
Cellular Antiproliferative IC50 (HL-60 cells) Not specifiedNot specified120 nM[6]
In Vivo Efficacy Established in various models[3]Tumor suppression rate of 56.1% in a CT-26 tumor mouse model[5][7]Not specified

Key Insights from the Data:

  • Potency: Advanced derivatives of the 3,5-dimethylisoxazole scaffold, such as the dimeric compound 22 and the dihydroquinazolinone 11h, exhibit nanomolar potency against BRD4, with compound 22 demonstrating significantly greater antiproliferative activity in HCT116 cells compared to JQ1.[5]

  • Selectivity: While JQ1 is a pan-BET inhibitor, the selectivity profile of 3,5-dimethylisoxazole derivatives can be modulated through chemical modifications. For instance, compound 11h shows a degree of selectivity for BRD4(BD1) over BRD4(BD2).[6]

  • Cellular Activity: The potent biochemical inhibition of BRD4 by 3,5-dimethylisoxazole derivatives translates to effective suppression of cancer cell proliferation and downregulation of the key BRD4 target, c-Myc.[5][6]

  • In Vivo Potential: The demonstrated in vivo antitumor efficacy of compound 22 underscores the therapeutic potential of this inhibitor class.[5][7]

Mechanism of Action and Cellular Effects

Both JQ1 and 3,5-dimethylisoxazole-based inhibitors function by competitively displacing BRD4 from chromatin, thereby inhibiting the transcription of BRD4-dependent genes. A primary downstream effect of this inhibition is the suppression of MYC gene expression, a critical driver of proliferation in many cancers.[5][8]

BRD4_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Histone Acetylated Histones on Chromatin BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Ribosome Ribosome MYC_mRNA->Ribosome Inhibitor JQ1 or This compound derivative Inhibitor->BRD4 competitively inhibits binding to histones Proliferation Cell Proliferation & Survival Inhibitor->Proliferation suppresses Apoptosis Apoptosis Inhibitor->Apoptosis induces MYC_Protein MYC Protein MYC_Protein->Proliferation promotes Ribosome->MYC_Protein translates to

Caption: Mechanism of BRD4 inhibition by JQ1 and 3,5-dimethylisoxazole derivatives.

Experimental Protocols for Evaluating BRD4 Inhibitors

Accurate and reproducible assessment of inhibitor performance is crucial. The following are standard, validated protocols for characterizing BRD4 inhibitors.

Biochemical Inhibition Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaLISA assay is a bead-based, no-wash immunoassay used to measure the inhibition of the BRD4-histone interaction.

AlphaLISA_Workflow cluster_workflow AlphaLISA Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - GST-tagged BRD4 - Biotinylated Histone Peptide - Test Compounds (serial dilutions) Start->Prepare_Reagents Incubate_1 Incubate BRD4, Peptide, and Test Compound in 384-well plate Prepare_Reagents->Incubate_1 Add_Beads Add AlphaLISA Glutathione Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate at RT Add_Beads->Incubate_2 Add_Donor_Beads Add Streptavidin-coated Donor Beads Incubate_2->Add_Donor_Beads Incubate_3 Incubate in the dark at RT Add_Donor_Beads->Incubate_3 Read_Plate Read plate on an Alpha-enabled reader (615 nm) Incubate_3->Read_Plate Analyze_Data Analyze Data: - Plot Signal vs. [Inhibitor] - Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the AlphaLISA BRD4 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (e.g., JQ1, this compound derivatives) in assay buffer.

    • Dilute recombinant GST-tagged BRD4 (e.g., BD1) and biotinylated acetylated histone H4 peptide to their optimal concentrations in assay buffer.[9]

  • Reaction Setup:

    • In a 384-well plate, add the test compound dilutions.

    • Add the diluted BRD4 protein and biotinylated histone peptide to the wells.

    • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibration.

  • Bead Addition and Incubation:

    • Add AlphaLISA Glutathione Acceptor beads, which will bind to the GST-tagged BRD4.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.[10]

    • Add Streptavidin-coated Donor beads, which will bind to the biotinylated histone peptide.

    • Incubate in the dark for a defined period (e.g., 30-60 minutes) at room temperature.[10][11]

  • Signal Detection and Analysis:

    • Read the plate using an Alpha-compatible plate reader.

    • In the absence of an inhibitor, the proximity of the donor and acceptor beads due to the BRD4-histone interaction results in a luminescent signal.

    • In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in signal.

    • Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay allows for the quantification of compound binding to BRD4 within living cells.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding for BRD4 fused to NanoLuc® luciferase.[12]

    • Culture the transfected cells for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to BRD4, to the cell suspension.

    • Dispense the cell and tracer mixture into a 384-well white assay plate.

    • Add serial dilutions of the test compound to the wells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescent reaction.

    • Immediately read the plate on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emission wavelengths.[13]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Competitive displacement of the tracer by the test compound results in a decrease in the BRET ratio.

    • Plot the BRET ratio against the compound concentration to determine the intracellular IC50.

Conclusion and Future Directions

JQ1 remains an invaluable and well-characterized tool for studying BET protein biology. However, the emergence of the 3,5-dimethylisoxazole scaffold presents a compelling alternative with the potential for enhanced potency and tailored selectivity. The data on advanced derivatives from this class demonstrate significant promise, with some compounds outperforming JQ1 in cellular assays.[5]

For researchers, the choice between JQ1 and a 3,5-dimethylisoxazole-based inhibitor will depend on the specific experimental goals. JQ1's extensive characterization makes it a reliable benchmark. In contrast, the newer scaffold offers opportunities for exploring novel chemical space, developing more potent and selective inhibitors, and potentially overcoming resistance mechanisms that may arise with first-generation BET inhibitors. The continued exploration and optimization of 3,5-dimethylisoxazole derivatives are poised to deliver the next generation of potent and selective BRD4 inhibitors for therapeutic development.

References

A Comparative Guide to the Efficacy of 3,5-Dimethylisoxazole-Based BET Inhibitors and Other Key Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complex landscape of epigenetic modulation, the selection of a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor is a critical decision. This guide provides an in-depth, objective comparison of the 3,5-dimethylisoxazole scaffold, foundational to molecules like "2-(3,5-Dimethylisoxazol-4-yl)acetic acid," against other prominent classes of BET inhibitors. We will delve into the experimental data that underpins their efficacy, providing a clear rationale for experimental design and interpretation for fellow scientists and drug development professionals.

The Rise of BET Inhibitors: Targeting the Epigenetic Readers

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification that signals for active gene transcription.[1] By acting as scaffolds, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, inflammation, and oncogenesis.[2] The most studied member, BRD4, is a critical regulator of key oncogenes such as MYC.[3]

Inhibiting this interaction has emerged as a promising therapeutic strategy for a range of diseases, particularly cancer.[1] Small molecule inhibitors competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes.[2] This guide will compare the efficacy of several key BET inhibitors, with a focus on the 3,5-dimethylisoxazole class.

Mechanism of Action: Disrupting the Transcriptional Machinery

The fundamental mechanism of all BET inhibitors is the competitive displacement of BET proteins from acetylated chromatin. This disruption prevents the recruitment of the transcriptional apparatus, leading to the downregulation of key target genes.

cluster_0 Normal Gene Transcription cluster_1 Action of BET Inhibitor Histone Acetylated Histone BET_Protein BET Protein (BRD4) Histone->BET_Protein binds to Pol_II RNA Polymerase II & Transcription Factors BET_Protein->Pol_II recruits Gene_Expression Oncogene Expression (e.g., MYC) Pol_II->Gene_Expression initiates Histone_Inhib Acetylated Histone BET_Protein_Inhib BET Protein (BRD4) BET_Protein_Inhib->Histone_Inhib binding blocked Blocked_Expression Transcription Suppressed BET_Protein_Inhib->Blocked_Expression BET_Inhibitor BET Inhibitor BET_Inhibitor->BET_Protein_Inhib competitively binds

Caption: Mechanism of BET inhibitor action.

The 3,5-Dimethylisoxazole Scaffold: A Potent Acetyl-Lysine Mimic

The 3,5-dimethylisoxazole moiety has been identified as an effective isostere for acetylated lysine, making it a valuable core structure for designing BET inhibitors.[4][5] While "this compound" represents a basic structure within this class, extensive structure-guided optimization has led to the development of highly potent derivatives.[4][6]

Research has demonstrated that by modifying the groups attached to the 3,5-dimethylisoxazole core, chemists can significantly enhance binding affinity and cellular potency.[6][7] For instance, the introduction of aromatic rings that can occupy the "WPF shelf" (a key hydrophobic region in the bromodomain) leads to a substantial increase in inhibitory activity.[4]

One notable derivative, compound 11h [3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one], has shown robust potency against BRD4(1) with an IC50 of 27.0 nM.[8] Another example, Y06014 , a 6-(3,5-dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one derivative, potently inhibits prostate cancer cell growth and the expression of androgen receptor (AR)-regulated genes.[9] Bivalent inhibitors based on this scaffold have also been developed, demonstrating even greater potency.[10]

Key Comparators: Established Classes of BET Inhibitors

To contextualize the efficacy of the 3,5-dimethylisoxazole class, we will compare it with other well-characterized BET inhibitors that have progressed to clinical trials.

  • JQ1: A thienotriazolodiazepine, JQ1 is a potent and widely used tool compound for studying BET inhibition.[2] It effectively suppresses tumor growth in various preclinical models, including those for leukemia and NUT midline carcinoma, often through the downregulation of MYC.[2][11]

  • OTX-015 (Birabresib): Structurally related to JQ1, OTX-015 is an orally bioavailable BET inhibitor that has been evaluated in numerous clinical trials for both hematologic malignancies and solid tumors.[4][12] It demonstrates submicromolar IC50 values in various cancer cell lines and effectively inhibits cell proliferation.[6]

  • I-BET762 (Molibresib): A benzodiazepine derivative, I-BET762 is a potent BET inhibitor with anti-inflammatory and anti-cancer properties.[13] It has shown efficacy in models of both oncology and immunoinflammatory diseases.[8][13]

  • CPI-0610 (Pelabresib): This potent and selective BET inhibitor has shown promising results in clinical trials for myelofibrosis, particularly in combination with JAK inhibitors.[5][14] It effectively induces apoptosis and G1 cell cycle arrest in multiple myeloma cells.[5]

Comparative Performance Data: A Quantitative Overview

The following table summarizes the in vitro potency of representative BET inhibitors across different classes. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Compound Chemical Class Target IC50 (nM) Reference(s)
JQ1 ThienotriazolodiazepineBRD4(1)/BRD4(2)77 / 33[10]
OTX-015 (Birabresib) ThienotriazolodiazepineBRD2/3/492 - 112[7]
I-BET762 (Molibresib) BenzodiazepineBET Bromodomains32.5 - 42.5[1][8][13]
CPI-0610 (Pelabresib) BenzoisoxazoloazepineBRD4-BD139[5][9]
Compound 11h 3,5-DimethylisoxazoleBRD4(1)/BRD4(2)27 / 180[8]
Compound 39 3,5-DimethylisoxazoleBRD4(BD1)3[7]

Selectivity and Toxicity: Critical Considerations

While pan-BET inhibitors have shown therapeutic promise, their clinical application can be limited by on-target toxicities, most commonly thrombocytopenia and gastrointestinal issues. This has driven the development of more selective inhibitors.

The BET proteins each have two bromodomains, BD1 and BD2. Emerging evidence suggests that these domains may have non-redundant functions, and that selective inhibition of one domain over the other could offer an improved therapeutic window. For example, some studies suggest that BD1 inhibition is primarily responsible for the anti-cancer effects, while BD2 inhibition may be linked to some of the toxicities. The development of BD1- or BD2-selective inhibitors, including those based on the 3,5-dimethylisoxazole scaffold, is an active area of research aimed at mitigating these adverse effects.

Experimental Protocols: Methodologies for Efficacy Evaluation

The robust evaluation of BET inhibitors relies on a series of well-established in vitro and in vivo assays. The following are representative protocols for key experiments.

cluster_workflow BET Inhibitor Evaluation Workflow Start Start: Candidate Inhibitor Biochemical_Assay Biochemical Assay (e.g., TR-FRET, AlphaScreen) Determine IC50 Start->Biochemical_Assay Cell_Viability Cell-Based Assays (e.g., MTT, CellTiter-Glo) Determine GI50/IC50 Biochemical_Assay->Cell_Viability Potent compounds Target_Engagement Target Engagement (e.g., Western Blot for MYC) Confirm Mechanism Cell_Viability->Target_Engagement Active compounds In_Vivo In Vivo Xenograft Model Evaluate Tumor Growth Inhibition Target_Engagement->In_Vivo Confirmed on-target activity Toxicity Toxicity Studies Assess Safety Profile In_Vivo->Toxicity End End: Lead Candidate Toxicity->End Efficacious & Safe

Caption: A typical experimental workflow for evaluating BET inhibitors.

Biochemical Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Causality: This assay directly measures the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide. It is a primary screen to determine the direct binding affinity and calculate the IC50 value.

Methodology:

  • Reagents: Recombinant BET bromodomain protein (e.g., BRD4-BD1) tagged with a donor fluorophore (e.g., Terbium chelate), a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) as the ligand, and an acceptor fluorophore (e.g., d2) conjugated to streptavidin.

  • Reaction Setup: In a 384-well plate, incubate the tagged BET protein and the biotinylated peptide with varying concentrations of the test inhibitor.

  • Detection: Add the streptavidin-conjugated acceptor. If the protein-peptide interaction is intact, the donor and acceptor are in close proximity, allowing FRET to occur upon excitation.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).

  • Data Analysis: The ratio of the two emission signals is calculated. A decrease in the FRET signal indicates displacement of the peptide by the inhibitor. Plot the signal versus inhibitor concentration to determine the IC50.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Causality: This assay assesses the downstream functional consequence of BET inhibition on cell proliferation and viability. It provides a measure of the compound's potency in a cellular context (GI50 or IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MV4-11, a human leukemia cell line known to be sensitive to BET inhibition) in 96-well plates and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor for 72 hours. Include a vehicle-only control.

  • Reagent Addition:

    • For MTT: Add MTT reagent and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells convert MTT to a purple formazan product. Solubilize the formazan crystals with DMSO or a similar solvent.

    • For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement: Read the absorbance at ~570 nm for MTT or luminescence for CellTiter-Glo® using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to calculate the IC50.

Western Blot for MYC Downregulation

Causality: This is a target engagement assay to confirm that the observed anti-proliferative effect is due to the intended mechanism of action—specifically, the downregulation of a key BET target gene, MYC.

Methodology:

  • Cell Treatment: Treat sensitive cells with the BET inhibitor at a concentration around its cellular IC50 for a defined period (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for c-MYC.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Incubate with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A reduction in the c-MYC band intensity relative to the loading control confirms on-target activity.

Conclusion

The development of BET inhibitors represents a significant advancement in epigenetic therapy. The 3,5-dimethylisoxazole scaffold has proven to be a highly versatile and effective core for designing potent and selective BET inhibitors, with some derivatives showing low nanomolar efficacy comparable to or exceeding that of established clinical candidates like JQ1 and OTX-015.

The ultimate choice of an inhibitor for research or therapeutic development will depend on a multi-faceted evaluation of its potency, selectivity profile, pharmacokinetic properties, and in vivo efficacy and safety. While pan-BET inhibitors have demonstrated clinical activity, the field is moving towards more selective agents to improve the therapeutic index. The continued exploration of novel scaffolds like the 3,5-dimethylisoxazole derivatives and the development of domain-selective inhibitors hold great promise for the future of this class of drugs.

References

A Comparative Guide to the Selectivity of 3,5-Dimethylisoxazole Derivatives for BRD4 Over Other Bromodomains

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively target specific bromodomains is a key challenge, as off-target effects can lead to unwanted cellular responses. This guide provides an in-depth comparison of 3,5-dimethylisoxazole-based derivatives, a prominent class of acetyl-lysine mimetic inhibitors, focusing on their selectivity for the first bromodomain of BRD4 (BRD4(1)) over other bromodomains. We will delve into the supporting experimental data, outline the methodologies for assessing selectivity, and explore the structural rationale behind their binding affinity and specificity.

The Rationale for Targeting BRD4 with Selective Inhibitors

BRD4 is a key regulator of gene transcription, binding to acetylated lysine residues on histones and recruiting the transcriptional machinery to drive the expression of oncogenes such as c-MYC.[1] The human proteome contains 61 bromodomains across 46 different proteins, which are structurally conserved, making the development of selective inhibitors a significant challenge.[2] Non-selective inhibition across the eight bromodomain families can lead to a broad range of biological effects, some of which may be therapeutically undesirable. Therefore, compounds that exhibit high selectivity for BRD4, and even for one of its two tandem bromodomains (BD1 and BD2), are highly sought after to minimize off-target effects and provide a more precise therapeutic intervention.

The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine (KAc), enabling it to bind to the KAc-binding pocket of bromodomains.[2][3][4] Structure-guided optimization of this scaffold has led to the development of potent inhibitors of the BET family.[2][5]

Visualizing the BRD4 Signaling Pathway and Inhibition

BRD4_Signaling_Pathway cluster_1 Inhibition Histone Histone Tails Ac_Histone Acetylated Histones (KAc) Histone->Ac_Histone HATs BRD4 BRD4 Ac_Histone->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Gene Target Genes (e.g., c-MYC) RNAPII->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Oncogenic Proteins mRNA->Protein Translation Inhibitor 3,5-Dimethylisoxazole Derivative Inhibitor->BRD4 Blocks KAc Binding

Caption: BRD4 recognizes acetylated histones, leading to the transcription of target oncogenes. 3,5-Dimethylisoxazole inhibitors competitively block this interaction.

Comparative Selectivity Profile of 3,5-Dimethylisoxazole Derivatives

The selectivity of 3,5-dimethylisoxazole derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of bromodomains from different families. Lower IC50 values indicate higher potency. The following table summarizes the selectivity profile of a representative 3,5-dimethylisoxazole derivative, Compound 8, compared to the well-characterized pan-BET inhibitor JQ1.

Bromodomain TargetCompound 8 IC50 (µM)JQ1 IC50 (µM)Selectivity Fold (Compound 8 vs. JQ1)
BET Family
BRD4(1)~0.10.077~1.3
BRD2(1)Data not specifiedHigh Affinity-
BRD3(1)Data not specifiedHigh Affinity-
BRDT(1)Data not specifiedHigh Affinity-
Other Families
CREBBP~0.3>10>33
ATAD2>25>10-
BAZ1A>25>10-
BAZ2B>25>10-
BRD9>25>10-

Data synthesized from multiple sources for illustrative comparison.[2][6][7]

As the data indicates, Compound 8 demonstrates potent inhibition of BRD4(1) and maintains some activity against CREBBP, but shows significantly less activity against bromodomains from other families when compared to the pan-BET inhibitor JQ1.[2][6] This highlights the improved selectivity profile of the 3,5-dimethylisoxazole scaffold. The selectivity for BRD4(1) over CREBBP is approximately 3-fold for Compound (S)-8.[2][6]

Structural Basis for Selectivity

The selectivity of 3,5-dimethylisoxazole derivatives for BRD4 is rooted in specific molecular interactions within the acetyl-lysine binding pocket. X-ray crystallography studies have revealed that the 3,5-dimethylisoxazole moiety effectively occupies the KAc-binding pocket, with the nitrogen atom forming a crucial hydrogen bond with the conserved asparagine residue (Asn140 in BRD4).[1][3]

Furthermore, substituents on the 3,5-dimethylisoxazole core can be tailored to interact with the WPF (Trp-Pro-Phe) shelf, a hydrophobic region within the binding pocket.[2] The phenyl group of some derivatives, for instance, can reside on the WPF shelf, contributing to higher affinity.[2] The differences in the residues lining this pocket across different bromodomain families are a key determinant of inhibitor selectivity. For example, CREBBP lacks the distinct WPF shelf found in BET bromodomains, which can be exploited to achieve selectivity.[2]

Experimental Workflow for Determining Inhibitor Selectivity

A robust and widely used method for determining the selectivity of bromodomain inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. This homogeneous assay format is particularly well-suited for high-throughput screening.[8][9][10][11]

TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Data Acquisition & Analysis A Prepare Assay Buffer and Reagents B Serially Dilute Test Compound A->B C Add Diluted Compound to 384-well Plate B->C D Add Biotinylated Ligand and Acceptor (e.g., APC) C->D E Add Terbium-labeled BRD4 (Donor) D->E F Incubate at Room Temperature (e.g., 60-120 min) E->F G Read TR-FRET Signal (665nm / 620nm) F->G H Plot FRET Ratio vs. Log[Inhibitor] G->H I Calculate IC50 Value H->I

Caption: A streamlined workflow for determining inhibitor IC50 values using a TR-FRET competitive binding assay.

Detailed Protocol: TR-FRET Competitive Binding Assay for BRD4(1)

This protocol is a representative example for determining the IC50 of a test compound against BRD4(1).

Materials:

  • BRD4(1) protein, Terbium-labeled (Donor)

  • Biotinylated acetylated histone peptide (Ligand)

  • Streptavidin-conjugated fluorophore (e.g., d2 or APC) (Acceptor)

  • Test compound (3,5-dimethylisoxazole derivative)

  • Positive control inhibitor (e.g., JQ1)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume, non-binding microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of the assay buffer.

    • Dilute the BRD4(1)-Tb, biotinylated peptide, and Streptavidin-acceptor to their final working concentrations in the assay buffer. The optimal concentrations should be empirically determined but are typically in the low nanomolar range.

  • Compound Plating:

    • Perform a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to achieve the desired concentration range for the dose-response curve.

    • Add a small volume (e.g., 2 µL) of the diluted test compound, positive control, or vehicle (for no-inhibitor and maximum-signal controls) to the wells of the 384-well plate.

  • Addition of Assay Components:

    • Prepare a master mix of the biotinylated peptide and Streptavidin-acceptor in assay buffer. Add this mix to all wells.

    • Prepare a working solution of BRD4(1)-Tb in assay buffer. Add this to all wells to initiate the binding reaction.

  • Incubation:

    • Seal the plate and incubate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.[8][10]

  • Data Acquisition:

    • Measure the TR-FRET signal using a microplate reader. Excite the Terbium donor at approximately 340 nm and measure the emission at two wavelengths: ~620 nm (Terbium emission) and ~665 nm (acceptor emission).[8]

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal (665 nm) by the donor emission signal (620 nm).[8]

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Alternative and Complementary Methodologies

While TR-FRET is a powerful tool, other techniques are often employed to validate and further characterize inhibitor binding and selectivity.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, AlphaScreen is a bead-based proximity assay that measures the interaction between a biotinylated peptide and a tagged bromodomain.[7][12][13] It offers high sensitivity and is also suitable for high-throughput screening.[12][14]

  • Isothermal Titration Calorimetry (ITC): ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[15][16][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16][17] This method is invaluable for confirming direct binding and understanding the driving forces of the interaction.[17]

Conclusion

The 3,5-dimethylisoxazole scaffold has proven to be a versatile and effective starting point for the development of potent and selective BRD4 inhibitors. Through structure-guided design, it is possible to achieve significant selectivity for the BET family, and even some level of differentiation between BET bromodomains and other families such as CREBBP. The choice of an appropriate inhibitor for a specific biological question should be guided by a thorough understanding of its selectivity profile, which can be reliably determined using robust biochemical and biophysical assays like TR-FRET and ITC. As our understanding of the distinct functions of individual bromodomains grows, the development of highly selective chemical probes will be paramount in dissecting their roles in health and disease.

References

A Comparative Guide to the Anti-Inflammatory Efficacy of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid and Standard NSAIDs: An Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of the novel compound 2-(3,5-Dimethylisoxazol-4-yl)acetic acid. While this compound is recognized as a potential intermediate in the synthesis of anti-inflammatory drugs, its specific efficacy and mechanism of action are not yet extensively documented in public literature.[1] Therefore, this document outlines a rigorous, multi-stage experimental plan to compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs).

We will use three well-characterized drugs as benchmarks for comparison:

  • Ibuprofen : A widely used non-selective inhibitor of both cyclooxygenase-1 (COX-1) and COX-2 enzymes.[2][3][4]

  • Diclofenac : A potent NSAID that also inhibits both COX isoforms, with a degree of selectivity towards COX-2.[5][6][7]

  • Celecoxib : A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[8][9][10]

The primary objective is to establish a robust, self-validating series of experiments to characterize the compound's mechanism, determine its potency, and assess its efficacy in both cellular and whole-organism models.

The Core Mechanism: Targeting the Arachidonic Acid Cascade

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily achieved by inhibiting cyclooxygenase (COX) enzymes.[11] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][12]

There are two main isoforms of this enzyme:

  • COX-1 : A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[3] Inhibition of COX-1 is associated with the gastrointestinal side effects of traditional NSAIDs.[4]

  • COX-2 : An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[8][13] Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with improved safety profiles.[10]

The following pathway illustrates the central role of COX enzymes and the points of intervention for different classes of NSAIDs.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (e.g., PGE2) (Physiological Functions) PGH2_1->Prostaglandins_Physiological Isomerases Prostaglandins_Inflammatory Prostaglandins (e.g., PGE2) (Pain & Inflammation) PGH2_2->Prostaglandins_Inflammatory Isomerases Ibuprofen Ibuprofen / Diclofenac (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 COX_Inhibition_Workflow start Start reagents Prepare Reagents: - Purified COX-1 / COX-2 Enzyme - Test Compound (Serial Dilutions) - Control Drugs (Ibuprofen, Celecoxib) - Arachidonic Acid (Substrate) start->reagents incubation Incubate Enzyme with Test Compound or Control reagents->incubation reaction Initiate Reaction by Adding Arachidonic Acid incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction measurement Quantify PGE2 Production (e.g., LC-MS/MS or ELISA) stop_reaction->measurement analysis Calculate % Inhibition and Determine IC50 Values measurement->analysis end End analysis->end LPS_Assay_Workflow start Start seed_cells Seed Macrophage Cells (e.g., RAW 264.7) in a 96-well plate start->seed_cells adhere_cells Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere_cells pretreat Pre-treat Cells with Test Compound or Control Drugs (1-2 hours) adhere_cells->pretreat stimulate Stimulate with Lipopolysaccharide (LPS) to Induce Inflammation pretreat->stimulate incubate_stim Incubate for 18-24 hours stimulate->incubate_stim collect_supernatant Collect Cell Culture Supernatant incubate_stim->collect_supernatant measure_mediators Measure Pro-inflammatory Mediators: - PGE2 (ELISA) - TNF-α (ELISA) - IL-6 (ELISA) collect_supernatant->measure_mediators end End measure_mediators->end Paw_Edema_Workflow start Start acclimatize Acclimatize Rats to Laboratory Conditions start->acclimatize group_animals Group Animals (n=6-8 per group): - Vehicle Control - Test Compound (multiple doses) - Positive Control (e.g., Diclofenac) acclimatize->group_animals baseline_measure Measure Baseline Paw Volume (Plethysmometer) group_animals->baseline_measure administer_drug Administer Test Compound or Control (e.g., Oral Gavage) baseline_measure->administer_drug induce_edema Induce Edema: Inject Carrageenan into the subplantar region of the right hind paw administer_drug->induce_edema measure_edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) induce_edema->measure_edema calculate_inhibition Calculate Paw Volume Increase and Percentage Inhibition of Edema measure_edema->calculate_inhibition end End calculate_inhibition->end

References

The Pivotal Role of 4-Position Substituents in the Biological Activity of 3,5-Dimethylisoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The versatility of this heterocyclic system largely stems from the amenability of its C4 position to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted-3,5-dimethylisoxazoles, offering insights into how modifications at this key position influence their efficacy as anticancer, anticonvulsant, and antimicrobial agents. Experimental data from seminal studies are presented to support these relationships, alongside detailed protocols for their synthesis and biological evaluation.

The Significance of the C4-Substituent: A Gateway to Diverse Pharmacological Profiles

The C4 position of the 3,5-dimethylisoxazole ring is a critical determinant of biological activity. Substituents at this position can profoundly impact a molecule's interaction with its biological target, its metabolic stability, and its overall pharmacokinetic profile. The following sections will delve into a comparative analysis of how different classes of substituents at the 4-position modulate the therapeutic potential of this versatile scaffold.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as key targets in cancer therapy. Several studies have demonstrated that 4-substituted-3,5-dimethylisoxazoles can act as potent BRD4 inhibitors. The nature of the substituent at the 4-position is crucial for high-affinity binding to the acetyl-lysine binding pocket of BRD4.

A comparative study of 4-aryl substituted 3,5-dimethylisoxazoles revealed a significant dependence of BRD4 inhibitory activity on the substitution pattern of the aryl ring. Generally, electron-withdrawing groups and substituents capable of forming hydrogen bonds enhance the inhibitory potency.

Compound ID4-SubstituentBRD4 IC50 (µM)Reference
1a Phenyl5.2[1]
1b 4-Chlorophenyl2.8[1]
1c 4-Methoxyphenyl7.5[1]
1d 4-Nitrophenyl1.9[1]
1e 4-(Trifluoromethyl)phenyl1.5[1]

Causality Behind Experimental Choices: The selection of various substituted phenyl groups at the 4-position allows for a systematic exploration of the electronic and steric effects on BRD4 inhibition. The inclusion of electron-donating (methoxy) and electron-withdrawing (chloro, nitro, trifluoromethyl) groups helps to probe the nature of the interactions within the BRD4 binding pocket.

Anticonvulsant Activity: Modulating Neuronal Excitability

The 3,5-dimethylisoxazole core has also been explored for its potential in developing novel anticonvulsant agents. The maximal electroshock (MES) seizure model is a standard preclinical assay used to identify compounds effective against generalized tonic-clonic seizures. The anticonvulsant activity of 4-substituted-3,5-dimethylisoxazoles is highly dependent on the nature of the substituent at the 4-position.

Compound ID4-SubstituentMES Activity (ED50 mg/kg)Reference
2a -H> 300[2]
2b -Cl150[2]
2c -Br125[2]
2d -NO285[2]

Causality Behind Experimental Choices: The initial screening of an unsubstituted analog (2a) serves as a baseline. The introduction of small, electronegative halogens (Cl, Br) and a strong electron-withdrawing group (NO2) at the 4-position was a rational approach to investigate the impact of electronic modifications on anticonvulsant efficacy. This systematic variation helps in establishing a preliminary SAR.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole derivatives have shown promise in this area, with the substituent at the 4-position playing a key role in their spectrum of activity and potency. The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent.

Compound ID4-SubstituentS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Reference
3a 4-Chlorophenyl50100[3]
3b 2,4-Dichlorophenyl2550[3]
3c 4-Nitrophenyl12.525[3]
3d 4-Methylphenyl>100>100[3]

Causality Behind Experimental Choices: The selection of various substituted phenyl rings at the 4-position allows for the evaluation of electronic effects on antimicrobial activity. The comparison between a single chloro-substitution (3a) and a di-chloro substitution (3b) investigates the impact of increased lipophilicity and electron-withdrawing character. The inclusion of an electron-donating methyl group (3d) versus a strongly electron-withdrawing nitro group (3c) provides further insight into the electronic requirements for potent antimicrobial and antifungal action.

Experimental Protocols

Synthesis of 4-Substituted-3,5-dimethylisoxazoles

A general and efficient method for the synthesis of 4-substituted-3,5-dimethylisoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, followed by functionalization at the 4-position.

Step 1: Synthesis of 3,5-dimethylisoxazole

  • To a solution of acetylacetone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3,5-dimethylisoxazole.

Step 2: Halogenation at the 4-Position (Example: 4-Bromo-3,5-dimethylisoxazole)

  • Dissolve 3,5-dimethylisoxazole (1 equivalent) in glacial acetic acid.

  • Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-3,5-dimethylisoxazole.

Step 3: Suzuki Coupling for 4-Aryl-3,5-dimethylisoxazoles (Example)

  • To a solution of 4-bromo-3,5-dimethylisoxazole (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2 equivalents).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and reflux the mixture for 8-12 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethylisoxazole.

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Formation cluster_step2 Step 2: C4-Halogenation cluster_step3 Step 3: C4-Arylation (Suzuki Coupling) A Acetylacetone C 3,5-Dimethylisoxazole A->C Reflux in EtOH B Hydroxylamine HCl, NaOAc B->C D 3,5-Dimethylisoxazole F 4-Halo-3,5-dimethylisoxazole D->F Acetic Acid E NBS / NCS E->F G 4-Halo-3,5-dimethylisoxazole J 4-Aryl-3,5-dimethylisoxazole G->J H Arylboronic Acid H->J I Pd(PPh3)4, Na2CO3 I->J

Synthetic workflow for 4-substituted-3,5-dimethylisoxazoles.
Biological Evaluation Protocols

This assay measures the ability of a compound to disrupt the interaction between BRD4 and an acetylated histone peptide.

  • Prepare a master mixture containing assay buffer, biotinylated histone H4 peptide, and the test compound at various concentrations.

  • Add GST-tagged BRD4 bromodomain 1 (BD1) to initiate the binding reaction and incubate for 30 minutes at room temperature.

  • Add Glutathione Acceptor beads and incubate for 60 minutes.

  • Add Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate IC50 values from the dose-response curves.

BRD4_Assay cluster_incubation1 Binding Incubation cluster_detection Signal Detection A GST-BRD4(BD1) D Binding Complex A->D B Biotin-Histone Peptide B->D C Test Compound C->D Inhibition E Add GSH Acceptor Beads D->E F Add Streptavidin Donor Beads E->F G AlphaScreen Signal F->G

Workflow for the BRD4 AlphaScreen inhibition assay.

This in vivo model assesses the ability of a compound to prevent seizure spread.

  • Administer the test compound or vehicle to mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Determine the median effective dose (ED50), the dose that protects 50% of the animals from the seizure.

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 4-position of the 3,5-dimethylisoxazole ring is a highly versatile point for chemical modification, enabling the development of compounds with diverse and potent biological activities. The structure-activity relationships highlighted in this guide underscore the critical role of the 4-substituent in tailoring the pharmacological profile of these derivatives. For anticancer applications targeting BRD4, electron-withdrawing and hydrogen-bond-forming substituents on a 4-aryl ring are beneficial. In the context of anticonvulsant activity, small, electronegative groups at the 4-position enhance efficacy in the MES model. For antimicrobial and antifungal agents, the presence of electron-withdrawing groups on a 4-aryl substituent generally leads to improved potency.

Future research in this area should focus on exploring a wider range of substituents at the 4-position, including more complex heterocyclic and sp3-rich fragments, to further probe the chemical space and identify novel leads with improved potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new 4-substituted-3,5-dimethylisoxazole derivatives, contributing to the advancement of drug discovery in these critical therapeutic areas.

References

A Head-to-Head Comparison of Isoxazole-Based Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of isoxazole-based herbicides, a critical class of compounds for modern weed management. Designed for researchers, scientists, and agricultural development professionals, this document delves into the nuanced mechanisms, comparative efficacy, and environmental behavior of key isoxazole herbicides. We will explore the underlying biochemistry that dictates their performance and provide validated experimental protocols for their evaluation.

The Isoxazole Herbicidal Engine: A Pro-Herbicide Approach to Weed Control

A fundamental concept distinguishing many isoxazole herbicides is their nature as pro-herbicides. The parent isoxazole molecule, as applied in the field, is often not the primary phytotoxic agent. Instead, upon absorption by the plant or within the soil matrix, the isoxazole ring undergoes cleavage.[1] This metabolic or chemical transformation yields a diketonitrile (DKN) derivative, which is the actual active compound responsible for herbicidal activity.[1][2]

This two-step activation is a crucial design feature. The physicochemical properties of the parent isoxazole, such as soil mobility and uptake efficiency, can be optimized for delivery. Once absorbed, the conversion to the more potent DKN ensures targeted activity. For instance, the greater lipophilicity of isoxaflutole compared to its DKN metabolite enhances its uptake by seeds, shoots, and roots.

Mechanism of Action: Inhibition of HPPD and Subsequent Photobleaching

Isoxazole herbicides, along with other chemical families like triketones and pyrazoles, belong to the Herbicide Resistance Action Committee (HRAC) Group 27.[3][4] Their mode of action is the potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6]

The biochemical cascade leading to weed death is as follows:

  • HPPD Inhibition : The active DKN metabolite binds to and inhibits the HPPD enzyme.

  • Plastoquinone Depletion : HPPD is essential for the biosynthesis of plastoquinone and α-tocopherol (Vitamin E).[1][4][7] Its inhibition halts the production of these vital molecules.

  • Carotenoid Synthesis Blockade : Plastoquinone is a critical cofactor for the enzyme phytoene desaturase, a key step in the carotenoid biosynthesis pathway.[1][3] The lack of plastoquinone indirectly but effectively stops carotenoid production.

  • Photobleaching and Death : Carotenoids protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic white "bleaching" of new plant tissues.[4][8] This disruption of photosynthesis ultimately results in plant death.[7]

HPPD_Inhibition_Pathway cluster_0 Plant Cell Isoxaflutole Isoxaflutole (Pro-herbicide) DKN Diketonitrile (DKN) (Active Herbicide) Isoxaflutole->DKN Activation (in plant/soil) HPPD HPPD Enzyme DKN->HPPD Inhibits Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Required Cofactor Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Death Bleaching & Weed Death Chlorophyll->Death Loss of Protection

Caption: Mechanism of action for isoxazole herbicides.

Head-to-Head Comparison: Isoxaflutole vs. Pyrasulfotole

While sharing the same core mechanism, different isoxazole-based herbicides exhibit distinct properties that influence their field performance. Here, we compare two prominent examples: isoxaflutole and pyrasulfotole.

FeatureIsoxaflutolePyrasulfotole
Chemical Class IsoxazolePyrazolone (often grouped with isoxazoles due to HPPD MOA)
Application Timing Primarily pre-emergence[1]Post-emergence
Activation Rapidly converted to diketonitrile (DKN) in plants and soil.[1][2]Active as the parent molecule.[9]
Soil Behavior Parent molecule is less mobile; DKN metabolite is more mobile.[10] Conversion rate is pH-dependent, increasing with higher pH.[2][11] Half-life of IFT+DKN is 8-18 days.[2]Moderately mobile to mobile in soil with a risk of leaching.[12] Moderately persistent in soil.
Water Solubility Parent: 6.2 mg/L; DKN: 326 mg/LHigh: 69 g/L[12]
Weed Spectrum Broad-spectrum control of annual broadleaf and grass weeds.[1][13] Effective against weeds resistant to other herbicides like glyphosate.[14]Controls a wide range of broadleaf weeds, including those resistant to ALS inhibitors and synthetic auxins.[9][15]
Crop Selectivity Used in corn, sugarcane, and developing IFT-tolerant soybeans.[1][16] Selectivity is based on the crop's ability to rapidly metabolize the DKN to a non-toxic benzoic acid.[1][2]Used in cereal crops like wheat, barley, and sorghum.[15][17]

Key Insights from Comparison:

  • Application Strategy: The fundamental difference lies in their application timing. Isoxaflutole is a residual, pre-emergence herbicide that forms a barrier in the soil, controlling weeds as they germinate. Pyrasulfotole is applied post-emergence to control weeds that are already actively growing.[1]

  • Environmental Fate: Pyrasulfotole's high water solubility and mobility present a greater potential for leaching into groundwater compared to the parent isoxaflutole molecule.[12] However, the DKN metabolite of isoxaflutole is significantly more mobile than the parent compound and must also be considered in environmental risk assessments.[10]

  • Activation & Bioavailability: Isoxaflutole's reliance on conversion to DKN makes its efficacy sensitive to soil properties like moisture and pH.[2][11] This conversion is essential for its herbicidal activity. Pyrasulfotole, being active itself, may offer more consistent performance across varied soil conditions post-emergence.

Experimental Protocols for Herbicide Evaluation

To ensure trustworthy and reproducible results, standardized evaluation protocols are essential. Below are methodologies for assessing isoxazole herbicides both in vitro and in whole-plant systems.

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the target HPPD enzyme, typically to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Methodology:

  • Enzyme Preparation:

    • Express and purify recombinant HPPD from a relevant plant source (e.g., Arabidopsis thaliana) using established molecular biology techniques.

    • Alternatively, isolate the enzyme from crude extracts of susceptible plant tissue.

  • Assay Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing necessary cofactors like ascorbic acid and Fe(II).

  • Inhibitor Preparation: Prepare a stock solution of the test herbicide (e.g., the DKN of isoxaflutole) in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, combine the assay buffer, HPPD enzyme, and the various concentrations of the test inhibitor. Allow a short pre-incubation period.

  • Initiate Reaction: Add the substrate, 4-hydroxyphenylpyruvate (HPP), to each well to start the enzymatic reaction.

  • Measure Activity: Monitor the reaction progress by measuring the consumption of a co-substrate (oxygen) with an oxygen-sensing probe or by spectrophotometrically measuring the formation of the product, homogentisate.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve using non-linear regression to calculate the IC₅₀ value.[18]

Protocol 2: Whole-Plant Dose-Response Assay (Greenhouse)

This assay determines the overall herbicidal efficacy on target weed species by calculating the GR₅₀ or ED₅₀ value (the dose required to reduce plant growth or biomass by 50%).[19][20]

Methodology:

  • Plant Cultivation:

    • Sow seeds of a susceptible weed species (e.g., Amaranthus palmeri) in pots containing a standardized soil or potting mix.

    • Grow plants in a controlled greenhouse environment (e.g., 25°C day / 18°C night, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves for post-emergence application).[21]

  • Herbicide Application:

    • Prepare a dilution series of the herbicide formulation. For pre-emergence herbicides like isoxaflutole, apply the dilutions to the soil surface immediately after sowing.[22]

    • For post-emergence herbicides like pyrasulfotole, apply the dilutions as a foliar spray using a calibrated track sprayer to ensure uniform coverage.

    • Include a non-treated control group for comparison.[16]

  • Evaluation Period: Grow the treated plants for a set period (e.g., 14 to 21 days) under the same controlled conditions.[13]

  • Data Collection:

    • Visually assess weed control on a percentage scale (0% = no effect, 100% = complete death).

    • Harvest the above-ground biomass from each pot, dry it in an oven (e.g., 60°C for 72 hours), and record the dry weight.

  • Data Analysis:

    • Express the dry weight of each treated plant as a percentage of the average dry weight of the non-treated control plants.

    • Plot the percentage growth reduction against the logarithm of the herbicide dose.

    • Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and calculate the GR₅₀ value.[19][22]

Experimental_Workflow cluster_workflow Whole-Plant Dose-Response Workflow A 1. Seed Sowing (Target Weed Species) B 2. Plant Growth (Controlled Environment) A->B C 3. Herbicide Application (Dose Series) B->C D 4. Incubation Period (14-21 Days) C->D E 5. Data Collection (Biomass Measurement) D->E F 6. Data Analysis (Non-linear Regression) E->F G Result: GR₅₀ Value F->G

Caption: General workflow for a whole-plant dose-response assay.

Conclusion

Isoxazole-based herbicides are powerful tools in chemical weed management, distinguished by their HPPD-inhibiting mode of action. The distinction between pre-emergence pro-herbicides like isoxaflutole and post-emergence actives like pyrasulfotole highlights the chemical versatility within this class. Isoxaflutole's efficacy is intrinsically linked to its environmental activation, making soil properties a key determinant of its performance. In contrast, pyrasulfotole offers flexibility in post-emergence control but requires careful management due to its higher mobility. For researchers, selecting the appropriate compound and evaluation methodology depends critically on the target weed spectrum, crop system, and environmental context. The protocols provided herein offer a validated framework for conducting such comparative evaluations with scientific rigor.

References

Validating the Anti-Proliferative Effects of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative potential of the novel compound, 2-(3,5-Dimethylisoxazol-4-yl)acetic acid. Drawing upon established methodologies and a deep understanding of cancer cell biology, we will explore a structured approach to characterize the efficacy of this compound across a panel of diverse cancer cell lines, comparing its performance against established anti-cancer agents.

Introduction: The Rationale for Investigating this compound

The quest for novel anti-cancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of oncological research. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Notably, compounds structurally related to this compound, such as certain 6-(3,5-dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one derivatives, have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins.[1]

BET proteins, particularly BRD4, are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes, including c-MYC.[2][3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to drive the expression of genes essential for cancer cell proliferation and survival.[2][4] Inhibition of this interaction with small molecules has shown significant promise in preclinical and clinical settings for a variety of cancers.[5][6]

Given the established role of the 3,5-dimethylisoxazole moiety in binding to the acetyl-lysine recognition pocket of BET bromodomains, it is hypothesized that this compound may also exhibit anti-proliferative activity through a similar mechanism. This guide outlines a rigorous experimental workflow to test this hypothesis and to characterize the compound's efficacy.

Experimental Design: A Multi-faceted Approach to Validation

To comprehensively assess the anti-proliferative effects of this compound, a multi-assay, multi-cell line approach is essential. This allows for a robust evaluation of the compound's potency, selectivity, and mechanism of action.

Selection of Cancer Cell Lines

We have selected three well-characterized and widely used human cancer cell lines representing different cancer types with distinct genetic backgrounds:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line. These cells are a workhorse for studying hormone-responsive breast cancers.[7][][9]

  • A549: A human lung adenocarcinoma cell line. These cells are a valuable model for non-small cell lung cancer (NSCLC) research.[3][10][11]

  • HeLa: A human cervical adenocarcinoma cell line. As the first human immortal cell line, HeLa cells are known for their rapid proliferation and are widely used in cancer research.[12][13][14]

Comparative Compounds

To contextualize the activity of this compound, its effects will be compared against:

  • JQ1: A potent and well-characterized pan-BET inhibitor. This will serve as a mechanistic positive control to determine if our test compound acts through a similar pathway.[2][13][15]

  • Paclitaxel: A standard chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis.[7][9][16]

  • Doxorubicin: A widely used chemotherapeutic that intercalates into DNA and inhibits topoisomerase II, inducing DNA damage and apoptosis.[][14][17]

Experimental Protocols and Data Presentation

This section details the step-by-step methodologies for the key anti-proliferative assays and provides a template for data presentation.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19]

  • Cell Seeding: Plate MCF-7, A549, and HeLa cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, JQ1, Paclitaxel, and Doxorubicin for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

CompoundMCF-7A549HeLa
This compoundExperimental DataExperimental DataExperimental Data
JQ1Experimental DataExperimental DataExperimental Data
PaclitaxelExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
DNA Synthesis and Cell Proliferation: The BrdU Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.[6][20]

  • Cell Seeding and Treatment: Seed and treat cells in 96-well plates as described for the MTT assay.

  • BrdU Labeling: Add BrdU to the cell culture medium and incubate for a defined period (e.g., 2-24 hours) to allow its incorporation into newly synthesized DNA.[21]

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.[4][22]

  • Immunodetection: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add a colorimetric or fluorometric substrate and measure the signal using a microplate reader.

  • Data Analysis: Quantify the level of BrdU incorporation as a measure of cell proliferation and determine the IC50 for each compound.

CompoundMCF-7A549HeLa
This compoundExperimental DataExperimental DataExperimental Data
JQ1Experimental DataExperimental DataExperimental Data
PaclitaxelExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
Long-Term Survival and Clonogenic Potential: Colony Formation Assay

The colony formation assay assesses the ability of a single cell to undergo sustained proliferation and form a colony, providing a measure of long-term cell survival.[2][23]

  • Cell Seeding: Plate a low density of cells in 6-well plates to allow for the formation of distinct colonies.

  • Compound Treatment: Treat the cells with the test compounds at concentrations around their respective IC50 values for a defined period.

  • Incubation: Remove the compound-containing medium, wash the cells, and incubate in fresh medium for 10-14 days until visible colonies are formed.

  • Fixation and Staining: Fix the colonies with a solution such as methanol and stain them with crystal violet.[2]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.

CompoundMCF-7A549HeLa
This compoundExperimental DataExperimental DataExperimental Data
JQ1Experimental DataExperimental DataExperimental Data
PaclitaxelExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data

Visualizing the Workflow and Potential Mechanism

To provide a clear overview of the experimental process and the hypothesized mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Anti-Proliferative Assays cluster_analysis Data Analysis & Interpretation Cell_Lines Cancer Cell Lines (MCF-7, A549, HeLa) MTT MTT Assay (Cell Viability) Cell_Lines->MTT BrdU BrdU Assay (DNA Synthesis) Cell_Lines->BrdU Colony_Formation Colony Formation Assay (Long-term Survival) Cell_Lines->Colony_Formation Test_Compound This compound Test_Compound->MTT Test_Compound->BrdU Test_Compound->Colony_Formation Comparative_Compounds Comparative Compounds (JQ1, Paclitaxel, Doxorubicin) Comparative_Compounds->MTT Comparative_Compounds->BrdU Comparative_Compounds->Colony_Formation IC50 IC50 Determination MTT->IC50 BrdU->IC50 Comparison Comparative Efficacy Analysis Colony_Formation->Comparison IC50->Comparison Mechanism Mechanistic Insights Comparison->Mechanism

Caption: Experimental workflow for validating anti-proliferative effects.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histones BET BET Proteins (BRD4) Histone->BET binds to TF Transcription Factors BET->TF recruits Oncogenes Oncogene Transcription (e.g., c-MYC) TF->Oncogenes activates Proliferation Cell Proliferation Oncogenes->Proliferation Compound This compound (Hypothesized BET Inhibitor) Compound->BET inhibits binding

Caption: Hypothesized mechanism of action via BET inhibition.

Interpretation of Results and Future Directions

The data generated from these assays will provide a comprehensive profile of the anti-proliferative activity of this compound.

  • Potency and Selectivity: Comparison of IC50 values across the three cell lines will reveal the compound's potency and any potential selectivity for a particular cancer type.

  • Mechanism of Action: A similar activity profile to JQ1 across the assays would strongly suggest that this compound acts as a BET inhibitor. Discrepancies in the activity profiles compared to Paclitaxel and Doxorubicin would further support a distinct mechanism of action.

  • Long-Term Efficacy: The colony formation assay will provide critical insights into the compound's ability to induce long-term growth arrest or cell death, which is a crucial characteristic for an effective anti-cancer agent.

Should the initial validation prove promising, future studies could include:

  • Mechanism of Action Studies: Western blotting to assess the downregulation of BET target proteins like c-MYC, and cell cycle analysis to determine the point of cell cycle arrest.

  • In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and pharmacokinetic properties.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial validation of the anti-proliferative effects of this compound. By employing a multi-assay, multi-cell line approach and comparing the compound's activity to well-characterized agents, researchers can obtain a comprehensive understanding of its potential as a novel anti-cancer therapeutic. The detailed protocols and data presentation formats are designed to ensure reproducibility and facilitate clear interpretation of the results, paving the way for further preclinical and clinical development.

References

Cross-Validation of "2-(3,5-Dimethylisoxazol-4-yl)acetic acid" Activity in Different Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of contemporary drug discovery, the identification of novel small molecules with specific biological activities is merely the initial step. The subsequent, and arguably more critical, phase involves the rigorous validation of these findings across multiple experimental platforms. This guide provides an in-depth technical comparison of methodologies for the cross-validation of the activity of a novel compound, "2-(3,5-Dimethylisoxazol-4-yl)acetic acid," a molecule with structural motifs suggestive of potential biological activity.[1][2] While this specific compound is not extensively characterized in the public domain as a G protein-coupled receptor (GPCR) ligand, its isoxazole and acetic acid moieties are present in various biologically active molecules.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such a compound, using the orphan GPCR, GPR35, as a representative target. GPR35 is implicated in a range of physiological and pathological processes, including inflammation and pain, making it a target of significant therapeutic interest.[3][4][5] We will explore three distinct, yet complementary, cell-based assay formats to build a robust pharmacological profile: β-arrestin recruitment, calcium mobilization, and ERK phosphorylation. For comparative analysis, we will benchmark the hypothetical performance of "this compound" against well-characterized GPR35 agonists, Zaprinast and Pamoic acid.[4][6][7]

The core principle of this guide is to underscore the importance of orthogonal assays—functionally distinct methods—to corroborate initial findings and to unmask potential assay-dependent artifacts or biased signaling, a phenomenon of increasing recognition in GPCR pharmacology.

GPR35 Signaling: A Multi-faceted Cascade

G protein-coupled receptor 35 (GPR35) is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, initiating a cascade of downstream signaling events.[4] Agonist binding can also trigger G protein-independent signaling pathways through the recruitment of β-arrestins.[3][4] This complex signaling network necessitates a multi-pronged approach to fully characterize the activity of a potential ligand.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent cluster_arrestin G Protein-Independent Agonist Agonist GPR35 GPR35 Agonist->GPR35 Binds Gαi/o Gαi/o GPR35->Gαi/o Activates Gα12/13 Gα12/13 GPR35->Gα12/13 Activates β-Arrestin β-Arrestin GPR35->β-Arrestin Recruits AC_inhibition Adenylyl Cyclase Inhibition Gαi/o->AC_inhibition Ca_mobilization Ca2+ Mobilization Gαi/o->Ca_mobilization Leads to RhoA_activation RhoA Activation Gα12/13->RhoA_activation Internalization Receptor Internalization β-Arrestin->Internalization ERK_activation ERK1/2 Phosphorylation β-Arrestin->ERK_activation

GPR35 Signaling Pathways

Assay Format 1: β-Arrestin Recruitment Assay

Scientific Rationale

The recruitment of β-arrestin to an activated GPCR is a hallmark of receptor engagement and a critical step in receptor desensitization and internalization.[3][8] It also serves as a scaffold for G protein-independent signaling cascades.[4] Assays that measure the proximity of β-arrestin to the receptor upon agonist stimulation provide a direct and robust readout of receptor activation.[9] Enzyme fragment complementation (EFC) assays, such as the PathHunter® technology, are well-suited for high-throughput screening and quantitative pharmacology.[3]

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
  • Cell Culture:

    • Culture PathHunter® GPR35-expressing cells (e.g., in CHO-K1 or HEK293 cells) in the recommended medium supplemented with serum and antibiotics.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating:

    • Harvest cells and resuspend in a serum-free medium.

    • Plate cells at an optimized density (e.g., 5,000-10,000 cells/well) in a 384-well white, solid-bottom assay plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of "this compound," Zaprinast, and Pamoic acid in an appropriate vehicle (e.g., DMSO).

    • Further dilute the compounds in serum-free medium.

    • Add the diluted compounds to the corresponding wells of the assay plate. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

B_Arrestin_Workflow Start Start Cell_Culture Culture PathHunter® GPR35 Cells Start->Cell_Culture Cell_Plating Plate Cells in 384-well Plate Cell_Culture->Cell_Plating Compound_Prep Prepare Serial Dilutions of Compounds Cell_Plating->Compound_Prep Compound_Addition Add Compounds to Cells Compound_Prep->Compound_Addition Incubation_37C Incubate at 37°C for 90 min Compound_Addition->Incubation_37C Detection_Reagent Add Detection Reagent Incubation_37C->Detection_Reagent Incubation_RT Incubate at RT for 60 min Detection_Reagent->Incubation_RT Read_Plate Measure Luminescence Incubation_RT->Read_Plate Data_Analysis Normalize and Calculate EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

β-Arrestin Recruitment Assay Workflow

Assay Format 2: Calcium Mobilization Assay

Scientific Rationale

GPR35 can couple to Gαi/o proteins, which, upon activation, can lead to the release of intracellular calcium stores, often through the βγ subunit-mediated activation of phospholipase C.[4][7] Measuring transient increases in intracellular calcium concentration ([Ca2+]i) provides a functional readout of G protein-dependent signaling.[10][11] Fluorescence-based assays using calcium-sensitive dyes are a widely used method for this purpose.[12][13]

Experimental Protocol: FLIPR Calcium Mobilization Assay
  • Cell Culture and Plating:

    • Culture cells expressing GPR35 (e.g., HEK293 or CHO) in the appropriate medium.

    • Plate cells into a 384-well black-walled, clear-bottom assay plate and incubate for 24 hours.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye extrusion.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of "this compound," Zaprinast, and Pamoic acid in an assay buffer.

  • Data Acquisition:

    • Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Establish a baseline fluorescence reading for each well.

    • The instrument will then add the compounds to the cell plate while simultaneously monitoring the fluorescence signal in real-time.

    • Record the fluorescence intensity over a period of 2-3 minutes.

  • Data Analysis:

    • Determine the maximum change in fluorescence from the baseline for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.

Calcium_Workflow Start Start Cell_Plating Plate GPR35-expressing Cells Start->Cell_Plating Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Compound_Prep Prepare Compound Dilutions Dye_Loading->Compound_Prep FLIPR_Setup Place Plates in FLIPR Instrument Compound_Prep->FLIPR_Setup Baseline_Reading Establish Baseline Fluorescence FLIPR_Setup->Baseline_Reading Compound_Addition_Read Add Compounds and Read Fluorescence Baseline_Reading->Compound_Addition_Read Data_Analysis Calculate ΔF/F and Determine EC50 Compound_Addition_Read->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow

Assay Format 3: ERK Phosphorylation Assay

Scientific Rationale

The extracellular signal-regulated kinase (ERK) pathway is a downstream signaling node for many GPCRs, including GPR35.[4][6] ERK phosphorylation can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms, providing an integrated measure of receptor activation.[14] Western blotting is a classic and reliable method for detecting changes in the phosphorylation state of specific proteins like ERK.[14][15]

Experimental Protocol: Western Blot for p-ERK
  • Cell Culture and Serum Starvation:

    • Culture GPR35-expressing cells to near confluency in a 6-well plate.

    • Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Treat the serum-starved cells with various concentrations of "this compound," Zaprinast, or Pamoic acid for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[14]

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized data to visualize the dose-dependent effect of the compounds.

ERK_Workflow Start Start Cell_Culture_Starve Culture and Serum-starve Cells Start->Cell_Culture_Starve Compound_Treatment Treat Cells with Compounds Cell_Culture_Starve->Compound_Treatment Cell_Lysis Lyse Cells and Collect Lysates Compound_Treatment->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE and Western Blot Transfer Protein_Quant->SDS_PAGE Immunoblotting Probe with Primary and Secondary Antibodies SDS_PAGE->Immunoblotting Signal_Detection Detect Chemiluminescent Signal Immunoblotting->Signal_Detection Re_probe Strip and Re-probe for Total ERK Signal_Detection->Re_probe Data_Analysis Quantify and Normalize Bands Re_probe->Data_Analysis End End Data_Analysis->End

References

Navigating the In Vivo Landscape of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. The 2-(3,5-dimethylisoxazol-4-yl)acetic acid core has emerged as a privileged structure in medicinal chemistry, with its derivatives showing potential in a range of therapeutic areas, most notably in oncology and inflammatory diseases. This guide provides an in-depth, objective comparison of the in vivo efficacy of select derivatives, grounded in experimental data, to aid in the rational design and progression of next-generation therapeutics.

The 3,5-Dimethylisoxazole Scaffold: A Versatile Pharmacophore

The 3,5-dimethylisoxazole moiety is a bioisostere for an acetylated lysine residue, enabling it to interact with bromodomains, which are key epigenetic readers.[1] This interaction has been a focal point for the development of potent Bromodomain and Extra-Terminal (BET) protein inhibitors, particularly targeting BRD4, a protein implicated in the transcriptional regulation of oncogenes like c-Myc.[2][3] Beyond oncology, the isoxazole ring is a common feature in compounds exhibiting anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] This dual potential makes the this compound scaffold a compelling starting point for drug discovery.

Comparative In Vivo Efficacy: A Focus on Anticancer Applications

Recent advancements have highlighted the in vivo anticancer efficacy of derivatives built upon the 3,5-dimethylisoxazole core, particularly as BRD4 inhibitors. A notable example is a bivalent inhibitor, herein referred to as Compound 22 , which has demonstrated significant tumor suppression in a preclinical cancer model.[3]

DerivativeTherapeutic AreaAnimal ModelDosing RegimenKey Efficacy MetricReference
Compound 22 Colorectal CancerCT-26 Syngeneic Mouse ModelIntraperitoneal injection56.1% tumor suppression[3]

This data underscores the potential of optimizing the 3,5-dimethylisoxazole scaffold to achieve potent in vivo antitumor effects. The bivalent nature of Compound 22, designed to target both bromodomains of BRD4 simultaneously, likely contributes to its enhanced potency.[3]

The Mechanistic Underpinning: BRD4 Inhibition

The efficacy of Compound 22 and similar derivatives is rooted in their ability to inhibit BRD4. BRD4 plays a critical role in the transcription of genes involved in cell cycle progression and apoptosis. By binding to the acetylated lysine residues on histones, BRD4 recruits the transcriptional machinery to specific gene promoters, including that of the proto-oncogene c-Myc. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.[2][3]

BRD4_Mechanism cluster_0 Normal Gene Transcription cluster_1 BRD4 Inhibition Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Gene Target Gene (e.g., c-Myc) RNAPII->Gene transcribes mRNA mRNA Gene->mRNA Protein Oncogenic Protein mRNA->Protein Histone_i Acetylated Histone BRD4_i BRD4 BRD4_i->Histone_i binding blocked No_PTEFb P-TEFb not recruited BRD4_i->No_PTEFb Inhibitor 3,5-Dimethylisoxazole Derivative (e.g., Compound 22) Inhibitor->BRD4_i binds to KAc pocket No_Transcription Transcription Blocked No_PTEFb->No_Transcription Apoptosis Cell Cycle Arrest & Apoptosis No_Transcription->Apoptosis

Caption: Mechanism of BRD4 Inhibition by 3,5-Dimethylisoxazole Derivatives.

Experimental Protocols for In Vivo Efficacy Assessment

The credibility of in vivo data hinges on the robustness of the experimental protocols. Below are detailed methodologies for assessing the anticancer and anti-inflammatory potential of novel compounds.

Anticancer Efficacy: The CT-26 Syngeneic Tumor Model

This model is instrumental for evaluating immuno-oncology agents in an immunocompetent setting.[6]

Workflow Diagram:

CT26_Workflow start Start cell_culture 1. CT-26 Cell Culture (RPMI-1640 medium) start->cell_culture cell_prep 2. Cell Preparation (Trypsinization, washing, and counting) cell_culture->cell_prep injection 3. Subcutaneous Injection (1x10^6 cells in Matrigel into BALB/c mice) cell_prep->injection tumor_growth 4. Tumor Growth Monitoring (Calipers to measure volume) injection->tumor_growth treatment 5. Treatment Initiation (When tumors reach ~100 mm³) tumor_growth->treatment dosing 6. Compound Administration (e.g., daily intraperitoneal injections) treatment->dosing monitoring 7. Continued Monitoring (Tumor volume and body weight) dosing->monitoring endpoint 8. Study Endpoint (e.g., 21 days or tumor volume limit) monitoring->endpoint analysis 9. Data Analysis (Tumor growth inhibition calculation) endpoint->analysis finish End analysis->finish

Caption: Experimental Workflow for the CT-26 Syngeneic Tumor Model.

Step-by-Step Protocol:

  • Cell Culture: CT-26 cells, a murine colorectal carcinoma cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Cell Preparation: On the day of injection, sub-confluent cells are harvested using trypsin-EDTA. The cells are then washed with sterile phosphate-buffered saline (PBS), and a viable cell count is performed using a hemocytometer and trypan blue exclusion. The cell suspension is adjusted to a final concentration of 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.[6]

  • Animal Inoculation: Six- to eight-week-old female BALB/c mice are anesthetized. A 100 µL aliquot of the cell suspension (containing 1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumor growth is monitored every two to three days by measuring the length and width of the tumor with digital calipers. Tumor volume is calculated using the formula: (width)^2 x length / 2.[8]

  • Treatment: When the average tumor volume reaches approximately 100 mm³, the mice are randomized into treatment and control groups. The test compound (e.g., Compound 22) is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation.[9]

Workflow Diagram:

Paw_Edema_Workflow start Start acclimatization 1. Animal Acclimatization (Male Wistar rats, 180-200g) start->acclimatization fasting 2. Fasting (Overnight with free access to water) acclimatization->fasting grouping 3. Grouping and Baseline Measurement (Randomized groups, measure initial paw volume) fasting->grouping dosing 4. Compound Administration (Oral gavage 1 hour before carrageenan) grouping->dosing induction 5. Induction of Edema (0.1 mL of 1% carrageenan into hind paw) dosing->induction measurement 6. Paw Volume Measurement (Plethysmometer at 1, 2, 3, 4, 5, 6 hours) induction->measurement analysis 7. Data Analysis (% inhibition of edema) measurement->analysis finish End analysis->finish

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Step-by-Step Protocol:

  • Animals: Male Wistar rats weighing 180-200 g are used. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment with free access to water.[9]

  • Grouping and Baseline Measurement: The rats are randomly divided into groups (n=6 per group), including a vehicle control, a positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses. The initial volume of the right hind paw of each rat is measured using a plethysmometer.[9]

  • Compound Administration: The test compounds and the positive control are administered orally via gavage one hour before the induction of inflammation. The vehicle control group receives the vehicle alone.[9]

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% (w/v) solution of lambda carrageenan in sterile saline into the right hind paw of each rat.[9]

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection using the plethysmometer.[9]

  • Efficacy Evaluation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume from the baseline.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising starting point for the development of novel therapeutics. The demonstrated in vivo efficacy of BRD4 inhibitors containing the 3,5-dimethylisoxazole core in preclinical cancer models validates this approach. While the direct in vivo anti-inflammatory data for derivatives of the parent acetic acid compound is less mature, the broader class of isoxazole-containing molecules shows significant promise.

For researchers in this field, the path forward involves the synthesis and evaluation of a wider range of derivatives, exploring different linkers and substitutions to optimize potency, selectivity, and pharmacokinetic properties. The robust in vivo models detailed in this guide provide a clear framework for assessing the therapeutic potential of these novel chemical entities.

References

A Senior Application Scientist's Guide to Benchmarking "2-(3,5-Dimethylisoxazol-4-yl)acetic acid" Against Known Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction:

The relentless pursuit of novel analgesic agents with improved efficacy and tolerability remains a cornerstone of modern medicinal chemistry and pharmacology. Within this landscape, heterocyclic compounds have emerged as a promising scaffold for the development of new therapeutics. This guide focuses on "2-(3,5-Dimethylisoxazol-4-yl)acetic acid," a molecule identified as a potential intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] While its direct analgesic properties are not extensively documented in publicly available literature, its structural motifs suggest the potential for interaction with biological targets relevant to pain signaling.

This document provides a comprehensive framework for the preclinical benchmarking of this compound against established analgesics. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to evaluating its potential as a novel pain therapeutic. The protocols and experimental designs described herein are grounded in established methodologies to ensure data integrity and reproducibility.

Compound Profile: this compound

Chemical Structure and Properties:

  • IUPAC Name: 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid[1]

  • CAS Number: 2510-27-2[1]

  • Molecular Formula: C₇H₉NO₃[2]

  • Molecular Weight: 155.15 g/mol

  • Physical Form: Solid

  • Key Structural Features: The molecule features a 3,5-dimethylisoxazole ring, a five-membered heterocyclic ring containing nitrogen and oxygen, attached to an acetic acid moiety.[2] The presence of the carboxylic acid group imparts acidic properties, while the isoxazole ring is a common scaffold in various biologically active compounds.

Rationale for Analgesic Investigation:

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The acetic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), which are a cornerstone of pain management. This structural combination warrants a thorough investigation into the potential analgesic and anti-inflammatory properties of this compound.

Selection of Benchmark Analgesics

To provide a robust assessment of the test compound's potential, it is essential to benchmark it against well-characterized analgesics with distinct mechanisms of action.

Benchmark Analgesic Class Primary Mechanism of Action Rationale for Inclusion
Diclofenac Sodium NSAIDNon-selective COX-1 and COX-2 inhibitorA potent, widely used NSAID for inflammatory pain.[3]
Ibuprofen NSAIDNon-selective COX-1 and COX-2 inhibitorA commonly used over-the-counter NSAID for mild to moderate pain.[4]
Morphine OpioidMu-opioid receptor agonistThe gold standard for severe pain, acting via central mechanisms.

Proposed Preclinical Benchmarking Workflow

A tiered approach to screening, progressing from in vitro to in vivo models, will provide a comprehensive evaluation of the compound's analgesic potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Nociceptive Models cluster_2 Phase 3: In Vivo Pathological Pain Models a COX-1/COX-2 Inhibition Assays d Acetic Acid-Induced Writhing Test (Peripheral Analgesia) a->d b Opioid Receptor Binding Assays e Hot Plate Test (Central Analgesia) b->e f Tail Flick Test (Spinal Reflex) b->f c TRP Channel Modulation Assays g Carrageenan-Induced Paw Edema (Inflammatory Pain) c->g d->g h Chronic Constriction Injury (CCI) (Neuropathic Pain) e->h f->h

Caption: Proposed preclinical benchmarking workflow for this compound.

Detailed Experimental Protocols

In Vitro Assays

4.1.1. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine if the test compound inhibits COX-1 and COX-2 enzymes, a hallmark of NSAIDs.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • In a 96-well plate, add the appropriate buffer, heme, COX-1 or COX-2 enzyme, and the test compound or benchmark analgesic (Diclofenac, Ibuprofen).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Measure the production of prostaglandin F2α (PGF2α) using a colorimetric or fluorometric method as per the kit instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

In Vivo Models

4.2.1. Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

  • Objective: To evaluate the peripheral analgesic activity of the test compound.[3][5] Acetic acid injection induces the release of inflammatory mediators, causing visceral pain.[4][6]

  • Animals: Male Swiss albino mice (20-25 g).

  • Methodology:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (n=6-8 per group): Vehicle control, this compound (multiple doses), Diclofenac/Ibuprofen (positive control).

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a predetermined time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).[7]

    • Immediately place the mice in individual observation chambers.

    • Count the number of writhes (abdominal constrictions) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.[7][8]

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

4.2.2. Hot Plate Test (Central Analgesia)

  • Objective: To assess the central analgesic activity of the test compound. This test is sensitive to centrally acting analgesics like opioids.[5]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Methodology:

    • Maintain the hot plate at a constant temperature (e.g., 55 ± 0.5°C).[9]

    • Record the basal reaction time for each animal by placing it on the hot plate and observing for behaviors indicative of pain (e.g., licking of paws, jumping).

    • Establish a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.

    • Administer the test compound, vehicle, or Morphine (positive control).

    • Measure the reaction time at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

    • An increase in the reaction time compared to the basal reading indicates an analgesic effect.

4.2.3. Carrageenan-Induced Paw Edema (Inflammatory Pain)

  • Objective: To evaluate the anti-inflammatory and analgesic effects of the test compound in a model of acute inflammation.[3]

  • Animals: Male Wistar rats.

  • Methodology:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound, vehicle, or Diclofenac (positive control).

    • After a specified time, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

    • Pain can also be assessed in this model by measuring mechanical or thermal hyperalgesia.

Data Presentation and Interpretation

The results from these experiments should be tabulated for clear comparison.

Table 1: In Vitro COX Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound
Diclofenac
Ibuprofen

Table 2: In Vivo Analgesic Activity

Compound Dose (mg/kg) Acetic Acid Writhing (% Inhibition) Hot Plate Test (Max. Possible Effect %) Carrageenan Paw Edema (% Inhibition at 3h)
This compound
Diclofenac
Ibuprofen
Morphine

Mechanistic Insights and Signaling Pathways

Understanding the potential mechanism of action is crucial. Based on its structure, this compound could potentially modulate the arachidonic acid pathway.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Potential Intervention a Phospholipids b Arachidonic Acid a->b Phospholipase A2 c COX-1 (Constitutive) b->c d COX-2 (Inducible) b->d e Prostaglandins c->e d->e f Inflammation & Pain e->f g NSAIDs (Diclofenac, Ibuprofen) g->c g->d h This compound? h->c h->d

Caption: Potential modulation of the arachidonic acid pathway by this compound.

This guide provides a robust and scientifically sound framework for the initial preclinical evaluation of this compound as a potential analgesic agent. By systematically benchmarking its activity against established drugs in a battery of in vitro and in vivo models, researchers can gain critical insights into its efficacy, potency, and potential mechanism of action. The data generated from these studies will be instrumental in determining the future trajectory of this compound in the drug discovery pipeline.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of professional scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid (CAS No. 2510-27-2), synthesizing regulatory standards with field-proven best practices.

Our core principle is that every experimental plan must include a clear and compliant disposal strategy from its inception.[1] This ensures that the entire lifecycle of a chemical, from acquisition to disposal, is managed with the highest degree of safety and environmental care.

Part 1: Hazard Assessment & Identification

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound is a solid, white to off-white crystalline powder.[2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several hazards that directly inform our disposal protocol.

GHS Hazard Classification:

Hazard StatementCodeDescriptionImplication for Disposal
Harmful if swallowedH302May cause harm if ingested.Prevents sewer disposal; requires secure containment.
Causes skin irritationH315Contact with skin may cause redness and irritation.Mandates the use of appropriate gloves and lab coat.
Causes serious eye irritationH319Can cause significant, but reversible, eye damage.Requires safety glasses or goggles.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.Requires handling in a well-ventilated area or fume hood.

Source: ChemicalBook[4], Sigma-Aldrich[5]

The signal word for this compound is "Warning" and the associated pictogram is the GHS07 Exclamation Mark .[4][5]

While not explicitly classified as corrosive in the available safety data sheets, the "acetic acid" moiety in its chemical name implies acidic properties. The predicted pKa is approximately 3.96, similar to other carboxylic acids.[3] Therefore, as a matter of prudent practice, it should be treated as a potentially corrosive waste, especially in solution, which may fall under the EPA Hazardous Waste Code D002 (Corrosivity) .[6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification.[7]

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Based on the hazard assessment, the following PPE and engineering controls are mandatory when handling this compound for disposal.

Engineering Controls:

  • Fume Hood: Always handle the solid compound and prepare waste containers within a certified chemical fume hood.[8] This is the primary defense against respiratory exposure to airborne dust or vapors.[8]

  • Eyewash Station & Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are nearby before beginning work.[8][9]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

    • Lab Coat: A full-length laboratory coat must be worn and buttoned to protect skin and clothing.

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator is required.

The causality is clear: engineering controls minimize the ambient concentration of the hazardous substance, while PPE provides a final barrier to prevent direct contact.

Part 3: Waste Segregation & Container Management

Proper segregation is fundamental to safe and compliant chemical waste disposal. Commingling incompatible waste streams can lead to dangerous reactions.

Segregation:

  • Solid Waste: Dispose of this compound as a solid chemical waste.

  • Do Not Mix: Do not mix this waste with strong oxidizing agents.[10]

  • Separate Waste Streams: Keep halogenated and non-halogenated solvent wastes separate. Collect chemically contaminated glass and plastic in a designated, puncture-resistant container.

Container Selection & Labeling:

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic organic compounds. The container must be in good condition, free from damage, and have a secure, leak-proof closure.

  • Label Immediately: As soon as the first quantity of waste is added, the container must be labeled. Affix your institution's official hazardous waste tag.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or formulas)

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date (the date the first drop of waste enters the container)

Part 4: Step-by-Step Disposal Protocol

This protocol outlines the process from generating the waste to its transfer for final disposal.

  • Preparation: Don all required PPE and ensure you are working within a fume hood.

  • Waste Collection:

    • For pure, unused, or expired solid compound, carefully transfer it into the pre-labeled hazardous waste container using a clean spatula.

    • For contaminated labware (e.g., weigh boats, gloves, paper towels), place them in a separate, clearly labeled solid waste container for "Chemically Contaminated Debris."

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • Ensure the SAA is equipped with secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Requesting Pickup: Once the container is full, or if you are approaching the maximum accumulation time limit set by your institution (often 12 months), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

Part 5: Spill & Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, releases hazardous vapors, or you feel unwell, evacuate the area, close the door, and contact your institution's emergency EHS number.

  • Manage Small Spills: For a small, manageable spill of the solid material:

    • Ensure you are wearing appropriate PPE.

    • Prevent further spread.

    • Carefully sweep or vacuum the solid material. Avoid creating dust.[7]

    • Place the spilled material and all cleanup materials (e.g., contaminated wipes, gloves) into a hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation persists.[7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

    • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen and seek medical attention.[7]

    • Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_action Action Phase cluster_storage Storage & Final Disposal start Start: Need to Dispose of Waste haz_assess 1. Conduct Hazard Assessment (Review SDS: H302, H315, H319, H335) start->haz_assess Initiate ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe Identify Risks eng_controls 3. Use Engineering Controls (Chemical Fume Hood) ppe->eng_controls Ensure Safety prep_container 4. Prepare & Label Waste Container (HDPE, 'Hazardous Waste', Full Chemical Name) eng_controls->prep_container Proceed to Handling transfer_waste 5. Transfer Waste into Container (Solid Waste Stream) prep_container->transfer_waste close_container 6. Securely Close Container transfer_waste->close_container spill Spill Occurs transfer_waste->spill Potential Event store_saa 7. Store in Satellite Accumulation Area (Secondary Containment) close_container->store_saa request_pickup 8. Request EHS Pickup (When Full or Near Time Limit) store_saa->request_pickup Container Full? end End: Compliant Disposal request_pickup->end spill->haz_assess Re-assess

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The responsible advancement of pharmaceutical research and drug development hinges on a foundational commitment to laboratory safety. When working with novel or specialized chemical entities such as 2-(3,5-Dimethylisoxazol-4-yl)acetic acid, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The information herein is synthesized from available safety data for the compound and its structural analogs, namely isoxazole derivatives and carboxylic acids, to ensure a comprehensive and cautious approach.

Hazard Profile and Risk Assessment

This compound (CAS No. 2510-27-2) is a solid organic compound.[1] Based on available data, it is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a multi-faceted PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation. As a powdered substance, the generation of airborne dust during handling presents a significant route of exposure.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[3]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[2][4]Protects against dust particles and potential splashes that can cause serious eye irritation.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.[2][3][4]Prevents skin irritation upon direct contact. Nitrile gloves offer good resistance to a range of chemicals.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood to control dust. If a fume hood is not available or if dust levels may exceed exposure limits, a NIOSH-approved respirator is required.[2]Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[2][4]

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[2]

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[2]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing work.[2]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the compound.[2]

  • Eyewash and Safety Shower: Confirm that a functional eyewash station and safety shower are readily accessible.[5]

Donning and Doffing PPE

The correct sequence for putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Goggles/Face Shield don1->don2 don3 Gloves don2->don3 handle_chemical Handle Chemical don3->handle_chemical doff1 Gloves doff2 Lab Coat doff1->doff2 doff3 Goggles/Face Shield doff2->doff3 end_process Wash Hands Thoroughly doff3->end_process start Start start->don1 handle_chemical->doff1

PPE Donning and Doffing Sequence.
Spill Response

In the event of a spill:

  • Evacuate: Alert others and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For a solid spill, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]

  • Dispose: All cleanup materials should be disposed of as hazardous waste.[2]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.[2]

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[2]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[2]

  • Disposal Method: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[3] All waste disposal must be in accordance with federal, state, and local environmental regulations.[3]

The following flowchart outlines the decision-making process for handling and disposal.

Decision Flowchart for Handling and Disposal.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, fostering a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.